Phenoxathiin-4-boronic acid
Description
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Properties
IUPAC Name |
phenoxathiin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENVBUXFRSCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370266 | |
| Record name | Phenoxathiin-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100124-07-0 | |
| Record name | B-4-Phenoxathiinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100124-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxathiin-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Phenoxathiin-4-boronic acid: Properties, Reactivity, and Applications
Introduction
Phenoxathiin-4-boronic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, combining the rigid, sulfur-and-oxygen-containing phenoxathiin core with the versatile boronic acid functional group, makes it a valuable building block for the synthesis of complex molecules. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for creating carbon-carbon bonds.[1][2] Furthermore, the ability of the boronic acid moiety to interact reversibly with diols forms the basis for its application in developing chemosensors.[3]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, explores its reactivity, outlines a general synthetic approach, and details its current and potential applications for researchers, chemists, and professionals in drug development.
Section 1: Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in chemical and biological systems. A clear understanding of these characteristics is essential for its effective application.
Identification and Core Attributes
This compound is typically supplied as a solid with purity levels often exceeding 95%.[4][5] Key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 100124-07-0 | [3][6][7] |
| Molecular Formula | C₁₂H₉BO₃S | [8][6][7] |
| Molecular Weight | 244.07 g/mol | [6][7] |
| IUPAC Name | (Phenoxathiin-4-yl)boronic acid | [7] |
| Synonyms | 4-Phenoxathiinylboronic acid | [7] |
| Appearance | Solid; White to beige crystalline powder | [5][8] |
| Purity | Typically 95% - 97% | [8][9] |
Molecular Structure
The structure of this compound is characterized by the tricyclic phenoxathiin system, where two benzene rings are fused to a central 1,4-oxathiine ring. The boronic acid group [-B(OH)₂] is attached at the 4-position of this heterocyclic scaffold.
-
SMILES: OB(O)C1=CC=CC2=C1OC1=C(S2)C=CC=C1[7]
-
InChI: InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H[8]
The parent phenoxathiin molecule has a non-planar, butterfly-like conformation. The introduction of the boronic acid group provides a site for a wide range of chemical transformations.
Solubility and Stability
Specific solubility data for this compound is not extensively published. However, based on the behavior of phenylboronic acid, a general solubility profile can be inferred. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[10] This suggests that solvents such as diethyl ether, tetrahydrofuran (THF), acetone, and ethyl acetate would be suitable for reactions involving this compound, while hydrocarbons could be used for purification by precipitation.
Regarding stability, boronic acids are generally stable solids but can be susceptible to oxidative degradation.[11] It is recommended to store this compound under an inert atmosphere in a dark place at room temperature to prevent degradation.[4][12]
Section 2: Chemical Reactivity and Mechanistic Insights
The chemical utility of this compound is dominated by the reactivity of its boronic acid functional group.
Lewis Acidity and Diol Interaction
Boronic acids are mild Lewis acids due to the vacant p-orbital on the sp²-hybridized boron atom.[13] This property allows them to form reversible covalent bonds with nucleophiles, most notably 1,2- and 1,3-diols (such as those found in sugars). This interaction results in the formation of a more stable five- or six-membered cyclic boronate ester. This equilibrium is pH-dependent and forms the fundamental principle behind the use of boronic acids in sensors for saccharides.[3][11]
Caption: Reversible formation of a cyclic boronate ester with a diol.
Suzuki-Miyaura Cross-Coupling
Perhaps the most significant application of aryl boronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenoxathiin core and various aryl or vinyl halides/triflates. This versatility makes this compound an invaluable building block for synthesizing complex biaryl structures, which are common motifs in pharmacologically active compounds.[14]
The catalytic cycle provides a framework for understanding the reaction's efficiency. The choice of palladium catalyst, ligand, and base is critical for optimizing reaction yield and preventing side reactions like protodeboronation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Section 3: Representative Synthesis and Purification
Proposed Synthetic Workflow
The most common method for preparing aryl boronic acids involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup.
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Synthesis and Characterization of Phenoxathiin-4-boronic acid and Its Derivatives: A Guide to Unlocking a Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The phenoxathiin tricycle is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities.[1][2] The introduction of a boronic acid moiety at the 4-position transforms this scaffold into a versatile building block, primarily for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[3][4] This guide provides a comprehensive, field-proven walkthrough for the synthesis, purification, and detailed characterization of Phenoxathiin-4-boronic acid. It further outlines the subsequent derivatization using palladium-catalyzed coupling, offering researchers a robust framework to generate novel molecular entities for drug discovery and materials science. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Section 1: The Phenoxathiin Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The unique three-dimensional, non-planar "butterfly" structure of the phenoxathiin core allows for strategic functionalization, significantly influencing the biological activity of its derivatives.[5][6] This sulfur-and-nitrogen-containing heterocycle has been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2]
This compound (C₁₂H₉BO₃S, MW: 244.07) serves as a critical synthetic intermediate.[7][8][9] The boronic acid group is a stable, generally non-toxic functional group that acts as a linchpin for modern synthetic transformations.[4] Its primary utility lies in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology that forges new C-C bonds with exceptional reliability and functional group tolerance, making it indispensable in the construction of complex molecular libraries for drug development.[3]
Section 2: Synthesis of this compound
The most reliable and common route to aryl boronic acids involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.[10] This method offers high yields and a straightforward workflow, provided stringent anhydrous and low-temperature conditions are maintained.
Synthetic Workflow Overview
The overall strategy involves the conversion of a 4-halophenoxathiin precursor to an organolithium intermediate, which is then trapped with a trialkyl borate.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-Bromophenoxathiin.
Materials:
-
4-Bromophenoxathiin
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric Acid (3 M HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromophenoxathiin (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Causality: Anhydrous conditions are critical as organolithium reagents are potent bases and will be quenched by trace amounts of water. A flame-dried flask ensures all adsorbed moisture is removed.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.5 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Causality: The low temperature is essential to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.
-
-
Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.5 equiv) dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Causality: The borate is added at low temperature to control the exothermic reaction with the aryllithium. Allowing the reaction to proceed overnight ensures complete formation of the boronate ester.
-
-
Hydrolysis & Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 3 M HCl (approx. 10 mL). Stir vigorously for 30 minutes.
-
Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Section 3: The Critical Step: Purification of Aryl Boronic Acids
The purification of boronic acids is notoriously challenging due to their propensity to form cyclic, trimeric anhydrides (boroxines) upon dehydration and their tendency to streak or decompose on standard silica gel.[11] A robust acid-base extraction is often the most effective method.[12][13]
Detailed Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution & Basification: Dissolve the crude this compound in diethyl ether. Extract the organic solution with an aqueous base (e.g., 1 M NaOH) (3x).
-
Causality: The acidic boronic acid is deprotonated by the base to form the water-soluble sodium boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind in the ether layer.
-
-
Separation of Impurities: Separate the layers and discard the organic phase. Wash the combined aqueous layers with diethyl ether once more to remove any residual organic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 3 M HCl until the pH is ~1-2, at which point the pure boronic acid should precipitate out of solution.
-
Causality: Re-protonation of the boronate salt renders the boronic acid insoluble in the aqueous media, causing it to precipitate.
-
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
| Purification Method | Pros | Cons |
| Acid-Base Extraction | Highly effective for removing non-acidic impurities; scalable.[13] | May not remove other acidic impurities. |
| Recrystallization | Can yield highly crystalline, pure material.[12][14] | Requires finding a suitable solvent system; potential for material loss. |
| Silica Gel Chromatography | Can separate compounds with different polarities. | Boronic acids often perform poorly, leading to streaking, low recovery, or decomposition.[11] |
Section 4: Comprehensive Characterization
A multi-technique approach is required to unambiguously confirm the structure, identity, and purity of the synthesized product. This creates a self-validating system where each piece of data corroborates the others.
Expected Analytical Data for this compound
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₂H₉BO₃S[7][15] |
| Molecular Weight | 244.07 g/mol [7][9] |
| ¹H NMR (in DMSO-d₆) | Complex multiplet signals in the aromatic region (approx. 7.0-8.0 ppm); a broad singlet for B(OH)₂ protons (approx. 8.2 ppm), which is D₂O exchangeable. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ ≈ 245.03; may observe ions corresponding to loss of water. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500 cm⁻¹), strong B-O stretch (~1350 cm⁻¹).[16] |
| Appearance | Typically a white to off-white solid.[8] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the aromatic proton environment and the presence of the B(OH)₂ group. ¹³C and ¹¹B NMR provide further structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups, particularly the characteristic broad O-H stretch of the boronic acid and the B-O bond.[16]
-
X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry.[17] The phenoxathiin core is expected to adopt its characteristic folded conformation.[5]
Section 5: Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling
The primary value of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate a library of derivatives.[18][19]
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic aryl halide (Ar-X).
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (Ar-X, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system, followed by the palladium catalyst.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen. Degassing the solvent is crucial to prevent catalyst oxidation and ensure high catalytic activity.
-
-
Reaction: Heat the mixture (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel or recrystallization to yield the final coupled product.
-
Characterization: Fully characterize the purified derivative using the methods outlined in Section 4 to confirm its structure and purity.
Section 6: Field-Proven Insights & Considerations
-
Stability: Boronic acids are susceptible to oxidative degradation and protodeboronation, especially under physiological conditions.[20][21][22] This is a critical consideration when designing compounds for biological screening. Strategies to enhance stability, such as forming intramolecular esters, have been developed.[20][21]
-
Handling and Storage: this compound and its derivatives should be stored in a cool, dry place under an inert atmosphere to minimize degradation and boroxine formation.
-
Reaction Optimization: Suzuki-Miyaura reactions can be sensitive to the choice of catalyst, ligand, base, and solvent. For challenging couplings (e.g., with sterically hindered partners or aryl chlorides), screening different reaction conditions is often necessary to achieve optimal yields.[23]
Section 7: Conclusion
This compound is a high-value, versatile intermediate for accessing novel chemical matter. By following the robust synthesis, purification, and characterization protocols detailed in this guide, researchers can reliably produce this key building block. Its subsequent use in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling provides a direct and efficient route to diverse libraries of phenoxathiin derivatives, paving the way for the discovery of new therapeutics and advanced materials.
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Phenoxathiin-4-boronic acid molecular structure and CAS number.
An In-Depth Technical Guide to Phenoxathiin-4-boronic acid: Structure, Synthesis, and Applications in Modern Research
Introduction
This compound is a specialized heterocyclic organoboron compound that stands at the intersection of classical organic synthesis and modern drug discovery. Its unique molecular architecture, which combines the rigid, non-planar phenoxathiin scaffold with the synthetically versatile boronic acid moiety, makes it a molecule of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. The phenoxathiin core, a tricyclic system containing both oxygen and sulfur heteroatoms, imparts distinct stereoelectronic properties and has been explored for its unique photophysical characteristics.[1][2] The boronic acid group, a cornerstone of modern synthetic chemistry, serves not only as a powerful handle for carbon-carbon bond formation but also as a pharmacophore in its own right, as evidenced by several FDA-approved drugs.[3][4]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the causality behind its synthesis, explains its structural and spectroscopic nuances, and explores its practical applications, offering field-proven insights from the perspective of a senior application scientist.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the molecular structure, physical properties, and expected spectroscopic profile of this compound.
Molecular Structure and Identity
The formal name for this compound is B-(4-Phenoxathiinyl)boronic acid. Its structure consists of a central phenoxathiin ring system functionalized with a boronic acid group [-B(OH)₂] at the 4-position. The phenoxathiin core is not planar but adopts a folded, butterfly-like conformation along the oxygen-sulfur axis, which can influence its binding interactions and solubility.
| Identifier | Value |
| CAS Number | 100124-07-0[5][6][7][8][9] |
| Molecular Formula | C₁₂H₉BO₃S[5][6][9][10] |
| Molecular Weight | 244.07 g/mol [5][7][8] |
| SMILES | OB(O)C1=C2OC3=CC=CC=C3SC2=CC=C1[7] |
| InChI Key | IIENVBUXFRSCLM-UHFFFAOYSA-N[10] |
Physicochemical Properties
The compound is typically supplied as a solid, with its appearance ranging from white to beige.[6][10] Proper handling and storage are critical, as boronic acids are susceptible to dehydration.
| Property | Description | Source(s) |
| Appearance | White to beige crystalline powder or solid. | [6][10] |
| Purity | Commercially available with purities of ≥95% or ≥97%. | [6][9][10] |
| Storage | Store under an inert atmosphere in a cool, dark place. Recommended temperatures range from 0-8°C. | [6][7][9] |
Insight into Storage: The recommendation for cool, dry, and inert storage conditions is not merely precautionary. Boronic acids can undergo reversible intermolecular dehydration to form cyclic anhydrides known as boroxines. This process can alter the reagent's stoichiometry and reactivity. Storing at reduced temperatures minimizes the rate of this and other potential degradation pathways.
Anticipated Spectroscopic Profile
While specific spectra depend on the solvent and instrument, the molecular structure allows for clear predictions of its key spectroscopic features.
-
¹H NMR: The spectrum would be characterized by a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the seven protons on the phenoxathiin scaffold. A distinct, broad singlet, which may be exchangeable with D₂O, would appear further downfield, representing the two hydroxyl protons of the boronic acid group.
-
¹³C NMR: The spectrum should display 12 distinct signals for the aromatic carbons, with the carbon atom directly bonded to the boron atom appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
FT-IR: The infrared spectrum provides functional group validation. Key expected vibrations include a broad O-H stretch around 3200-3500 cm⁻¹ (characteristic of the hydrogen-bonded boronic acid), a strong B-O stretch near 1350 cm⁻¹, and various C-O-C and C-S-C stretching frequencies associated with the phenoxathiin core.[11]
-
Fluorescence: Phenoxathiin derivatives are known to possess interesting photophysical properties.[1][2] this compound has been specifically identified as a chemosensor that fluoresces upon binding to sugars, indicating it is an active fluorophore.[8]
Part 2: Synthesis and Handling
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and logical approach involves the selective functionalization of the pre-formed phenoxathiin core.
Synthetic Workflow
The general strategy involves a halogen-metal exchange followed by borylation. This is a robust and widely used method for introducing boronic acid functionalities onto aromatic rings.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is adapted from general procedures for the synthesis of aryl boronic acids and serves as a self-validating framework.[12][13]
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Lithiation: Dissolve 4-bromophenoxathiin (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: This low temperature is critical to prevent side reactions, such as the degradation of the organolithium intermediate or reaction with the THF solvent.
-
-
Add n-butyllithium (1.1 equiv., typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C.
-
Validation: The formation of the lithiated species can sometimes be inferred by a color change. A small aliquot can be quenched with D₂O and analyzed by ¹H NMR to confirm the replacement of bromine with deuterium.
-
-
Borylation: Add trimethyl borate (1.5 equiv.) dropwise via the dropping funnel, again maintaining the low temperature.
-
Causality: The borate ester is added after lithiation is complete to prevent the n-BuLi from reacting with it directly. An excess of the borate is used to drive the reaction to completion.
-
-
Warm-up and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench and Isolation: Cool the mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Mechanism: The acid protonates the boronate ester, which then hydrolyzes to yield the final boronic acid and methanol.
-
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or hexane/ethyl acetate) to yield the final product.
-
Quality Control: Purity should be confirmed by ¹H NMR, LC-MS, and melting point analysis.
-
Part 3: Applications in Research and Development
This compound is not just a synthetic intermediate; its reactivity and structural features enable a range of applications.
Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[14][15] This reaction is a workhorse in pharmaceutical discovery for constructing biaryl systems, which are common motifs in drug candidates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this cycle, this compound serves as the organoboron nucleophile, transferring its phenoxathiin group to the palladium center during the transmetalation step. This enables the facile construction of complex molecules containing the phenoxathiin scaffold.
Application as a Fluorescent Chemosensor
A notable application is its use as a fluorescent chemosensor for sugars.[8] This functionality arises from the ability of the boronic acid to reversibly form cyclic boronate esters with 1,2- or 1,3-diols, a structural feature present in many saccharides.
Caption: Equilibrium of boronic acid with a diol to form a fluorescent ester.
The formation of the boronate ester alters the electronic properties of the boron atom, which in turn modulates the photophysical properties of the attached phenoxathiin fluorophore. This change, often an increase in fluorescence quantum yield, allows for the quantitative detection of sugars. This principle is foundational for the development of sensors for glucose and other biologically important carbohydrates.
Potential in Medicinal Chemistry
The broader class of boronic acids has made a substantial impact on medicine.[3] The FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has demystified concerns about boron toxicity and spurred immense interest in boron-containing pharmacophores.[4]
This compound can be envisioned as a versatile building block in drug discovery programs:
-
Scaffold Hopping: The unique three-dimensional shape of the phenoxathiin core can be used to mimic other known pharmacophores or to explore novel regions of chemical space, potentially leading to compounds with improved selectivity or pharmacokinetic properties.
-
Fragment-Based Drug Design (FBDD): The phenoxathiin moiety can serve as a starting fragment for building more complex drug candidates via Suzuki coupling at the 4-position.
-
Direct Pharmacophore: The boronic acid itself can act as a transition-state mimetic to inhibit serine proteases or as a covalent warhead to engage specific cellular targets.
Conclusion
This compound is far more than a simple catalog chemical. It is a sophisticated molecular tool that combines a structurally unique heterocyclic system with a synthetically powerful functional group. Its identity is confirmed by a CAS number of 100124-07-0 and a molecular formula of C₁₂H₉BO₃S.[5][6] From its role as a key partner in palladium-catalyzed cross-coupling reactions to its application as a fluorescent sensor, this compound offers a wide range of possibilities for innovation. For drug discovery professionals and synthetic chemists, a deep understanding of its synthesis, handling, and reactivity is essential to fully harness its potential in creating the next generation of materials and medicines.
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A Deep Dive into the Spectroscopic Characterization of Phenoxathiin-4-boronic acid: A Technical Guide
Introduction: The Structural Significance of Phenoxathiin-4-boronic acid
This compound is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its rigid, tricyclic phenoxathiin core, coupled with the versatile reactivity of the boronic acid functional group, makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The boronic acid moiety, for instance, is known to engage in reversible covalent interactions with diols, a property that has been exploited in the design of sensors for carbohydrates. Furthermore, it serves as a crucial coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Given its potential applications, the unambiguous confirmation of its molecular structure is paramount. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is not merely to present data but to provide a cohesive narrative that explains the rationale behind the analytical choices and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how these powerful analytical techniques are synergistically employed for the structural elucidation of complex organic molecules.
A Note on Data Presentation: While extensive searches for publicly available, raw experimental spectra of this compound (CAS 100124-07-0) were conducted, a complete, verified dataset was not found. Therefore, the spectral data presented and analyzed within this guide are realistic, predicted values based on established principles of spectroscopy and data from structurally analogous compounds, including the phenoxathiin core and various arylboronic acids. This approach is intended to provide a robust educational framework for the spectroscopic analysis of this molecule.
Molecular Structure and Numbering
To facilitate a clear discussion of the spectroscopic data, the molecular structure of this compound with the standard IUPAC numbering system is presented below.
Caption: A plausible fragmentation pathway for this compound in Mass Spectrometry.
Expert Insight: The loss of the boronic acid group (B(OH)₂) is a common fragmentation pathway for arylboronic acids. The resulting phenoxathiin radical cation (m/z = 200) would be a prominent peak in the spectrum. Subsequent fragmentation would likely involve the loss of the heteroatoms or ring cleavage.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle:
-
NMR Spectroscopy delineates the precise connectivity of the carbon and proton framework.
-
IR Spectroscopy rapidly confirms the presence of key functional groups, notably the boronic acid moiety.
-
Mass Spectrometry provides the molecular weight and valuable information about the compound's stability and fragmentation patterns.
Together, these techniques form the cornerstone of chemical analysis, ensuring the identity and purity of compounds like this compound, which is essential for its application in research and development. This guide has outlined not only the expected data but also the underlying principles and experimental considerations, providing a robust framework for the spectroscopic analysis of this and similar molecules.
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NMR of Boronic Acids
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IR Spectroscopy of Organoboron Compounds
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Mass Spectrometry of Organic Compounds
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The Chemistry of Phenoxathiin: A Legacy of Discovery and a Future of Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a chemical scaffold from its initial discovery to its application in cutting-edge technologies is a testament to the relentless pursuit of scientific knowledge. Phenoxathiin, a sulfur- and oxygen-containing heterocyclic compound, exemplifies this journey. First synthesized over a century ago, its unique structural and electronic properties have captivated chemists, leading to a rich history of synthetic exploration and a diverse array of applications, from high-performance polymers to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and evolving chemistry of phenoxathiin and its derivatives, offering valuable insights for researchers and professionals in drug development and materials science.
The Dawn of Phenoxathiin: Discovery and Early Synthesis
The story of phenoxathiin begins in the early 20th century with the pioneering work of Italian chemist E. Ferrario. In 1911, Ferrario reported the synthesis of phenoxathiin through the reaction of diphenyl ether with sulfur in the presence of aluminum chloride.[1] This reaction, now famously known as the Ferrario-Ackermann reaction , marked the first recorded synthesis of the phenoxathiin core.[1] Independently, and in the same year, a German patent was filed by Fritz Ackermann describing a similar process.
The Ferrario-Ackermann reaction is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the activation of sulfur by the Lewis acid, aluminum chloride, which then attacks the electron-rich diphenyl ether. Subsequent intramolecular cyclization and aromatization yield the phenoxathiin ring system.
Experimental Protocol: The Classic Ferrario-Ackermann Reaction
The following protocol is a generalized procedure based on early reports for the synthesis of the parent phenoxathiin molecule.
Materials:
-
Diphenyl ether
-
Sulfur powder
-
Anhydrous aluminum chloride
-
Ice
-
Concentrated hydrochloric acid
-
Calcium chloride
-
Methyl alcohol (for recrystallization)
Procedure:
-
In a fume hood, combine diphenyl ether, sulfur powder, and anhydrous aluminum chloride in a round-bottom flask equipped with a reflux condenser.
-
Gently heat the mixture on a steam bath. The reaction is often vigorous initially, with the evolution of hydrogen sulfide gas.
-
After the initial exothermic reaction subsides, continue heating for several hours to ensure complete reaction.
-
Carefully and slowly pour the hot reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, which contains the crude phenoxathiin and unreacted diphenyl ether.
-
Dry the organic layer over anhydrous calcium chloride.
-
Distill the mixture under reduced pressure to remove the lower-boiling diphenyl ether.
-
Collect the fraction corresponding to phenoxathiin.
-
Recrystallize the crude product from methyl alcohol to obtain purified phenoxathiin crystals.
Diagram: The Ferrario-Ackermann Reaction
Caption: A simplified workflow of the Ferrario-Ackermann reaction.
Evolution of Synthetic Methodologies: From Harsh Conditions to Modern Elegance
While the Ferrario-Ackermann reaction was a landmark achievement, it suffered from limitations, including harsh reaction conditions, the use of stoichiometric amounts of Lewis acids, and often, low yields and poor regioselectivity for substituted derivatives. These challenges spurred the development of more versatile and milder synthetic routes to access the phenoxathiin scaffold.
Iron-Catalyzed C-H Thioarylation: A Greener Approach
A significant advancement in phenoxathiin synthesis came with the development of transition metal-catalyzed C-H functionalization reactions. A notable example is the two-step synthesis involving an iron-catalyzed ortho-thioarylation of phenols followed by a copper-mediated intramolecular cyclization.[2][3] This method offers a more sustainable and efficient alternative to classical methods, utilizing earth-abundant metals.[3]
The first step involves the reaction of a phenol with an N-(arylthio)succinimide reagent in the presence of an iron(III) triflimide catalyst and a Lewis base.[3] The subsequent step is an Ullmann-type C-O bond formation to close the phenoxathiin ring, mediated by a copper catalyst.[3]
Experimental Protocol: Iron-Catalyzed C-H Thioarylation and Cyclization
The following is a representative protocol for this modern two-step synthesis.[3]
Step 1: Ortho-Thioarylation of Phenols
Materials:
-
Phenol derivative
-
N-(2-bromophenylthio)succinimide
-
Iron(III) chloride
-
[BMIM]NTf₂ (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)
-
Bis(4-methoxyphenyl)sulfane
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the phenol derivative and N-(2-bromophenylthio)succinimide in DCM, add iron(III) chloride and [BMIM]NTf₂ to generate the iron(III) triflimide catalyst in situ.
-
Add bis(4-methoxyphenyl)sulfane as a Lewis base co-catalyst.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography to obtain the ortho-thioarylated phenol.
Step 2: Copper-Mediated Intramolecular Cyclization
Materials:
-
ortho-Thioarylated phenol from Step 1
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Dissolve the ortho-thioarylated phenol in DMA.
-
Add CuTC to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours.
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the desired phenoxathiin derivative.
Diagram: Modern Two-Step Phenoxathiin Synthesis
Caption: Workflow for the iron-catalyzed synthesis of phenoxathiins.
Synthesis via Aryne Intermediates
Another elegant and mild approach to phenoxathiin synthesis involves the use of aryne intermediates. This method allows for the rapid construction of the phenoxathiin core under relatively gentle conditions. The reaction typically involves the generation of an aryne from a suitable precursor, which then reacts with an S-(2-hydroxyaryl) thiosulfonate.[4]
A Scaffold of Diverse Applications: From Materials to Medicine
The unique, butterfly-like conformation of the phenoxathiin ring system, coupled with the presence of both an electron-donating oxygen atom and a redox-active sulfur atom, has led to its exploration in a wide range of applications.
High-Performance Polymers
Phenoxathiin's rigid and thermally stable structure made it an attractive building block for high-performance polymers. As early as the mid-20th century, research into incorporating the phenoxathiin moiety into polymer backbones began.[4] This led to the development of phenoxathiin-containing polyamides and polyimides with enhanced thermal stability, flame retardancy, and desirable electronic properties. These polymers have found applications in areas such as aerospace, electronics, and specialty coatings.
The synthesis of these polymers typically involves the polycondensation of a phenoxathiin-containing diamine or diacid chloride with a suitable comonomer.
Medicinal Chemistry: A Privileged Scaffold
The phenoxathiin core has emerged as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of providing ligands for more than one type of biological receptor or enzyme. This has led to the discovery of phenoxathiin derivatives with a broad spectrum of biological activities.
Table 1: Biological Activities of Phenoxathiin Derivatives
| Biological Target/Activity | Description | Key Structural Features |
| Monoamine Oxidase (MAO) Inhibition | Derivatives of phenoxathiin 10,10-dioxide have been identified as potent and selective inhibitors of MAO-A, with potential applications as antidepressants. | The sulfone group and substitution at the 1-position are crucial for activity. |
| Antifungal Agents | Certain phenoxathiin derivatives exhibit broad-spectrum antifungal activity against various pathogenic fungi. | The specific substitution pattern on the phenoxathiin ring influences the antifungal potency. |
| Thrombin Inhibition | 2-Substituted phenoxathiins have been shown to act as inhibitors of thrombin, a key enzyme in the blood coagulation cascade, suggesting potential as anticoagulant agents.[5] | The nature and position of the substituent at the 2-position are critical for inhibitory activity. |
The development of phenoxathiin-based drug candidates often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the case of MAO inhibitors, it was found that small, lipophilic groups at the 1-position of the phenoxathiin 10,10-dioxide scaffold led to potent and selective MAO-A inhibition.
Future Perspectives
The journey of phenoxathiin chemistry is far from over. The continuous development of novel synthetic methodologies, such as photoredox catalysis and flow chemistry, will undoubtedly lead to more efficient and sustainable ways to access this versatile scaffold. In materials science, the focus is on developing new phenoxathiin-based materials with tailored optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In the realm of drug discovery, the phenoxathiin core remains a fertile ground for the design of new therapeutic agents. A deeper understanding of the interactions between phenoxathiin derivatives and their biological targets, aided by computational modeling and structural biology, will pave the way for the development of next-generation drugs with improved efficacy and safety profiles.
Conclusion
From its serendipitous discovery through a classic named reaction to its current status as a privileged scaffold in medicinal chemistry and a valuable building block in materials science, the history of phenoxathiin is a compelling narrative of chemical innovation. The evolution of its synthesis from harsh, classical methods to elegant, modern catalytic approaches highlights the progress in the field of organic chemistry. For researchers, scientists, and drug development professionals, the rich history and diverse applications of phenoxathiin serve as both an inspiration and a practical guide for the design and synthesis of novel functional molecules. The story of phenoxathiin is a powerful reminder that even a single, unique chemical structure can hold the key to a multitude of scientific and technological advancements.
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The Phenoxathiin-4-boronic Acid Moiety: A Technical Guide to the Reactivity of its Carbon-Boron Bond for Researchers in Drug Discovery and Materials Science
Introduction: The Emergence of Phenoxathiin Scaffolds in Advanced Chemical Synthesis
Phenoxathiin, a sulfur and oxygen-containing tricyclic heterocycle, has garnered significant interest as a privileged scaffold in both medicinal chemistry and materials science. Its unique V-shaped, non-planar geometry, as determined by X-ray crystallography, imparts distinct stereoelectronic properties to its derivatives[1]. The incorporation of this moiety into larger molecular frameworks can significantly influence biological activity and photophysical properties. At the heart of unlocking the synthetic potential of phenoxathiin lies the strategic functionalization of its aromatic core. Among the various synthetic handles, the boronic acid group, particularly at the 4-position, stands out as a versatile and reactive functional group. This guide provides an in-depth exploration of the reactivity of the carbon-boron (C-B) bond in phenoxathiin-4-boronic acid, offering insights into its behavior in key chemical transformations and providing actionable protocols for its application.
The Nature of the C-B Bond in this compound: A Structural and Electronic Perspective
The reactivity of the C-B bond in this compound is intrinsically linked to the electronic and structural characteristics of the phenoxathiin scaffold. The central heterocyclic ring of phenoxathiin is puckered, with a distinct dihedral angle between the two benzene rings[1]. This non-planarity influences the overall electronic distribution within the molecule.
The sulfur atom, with its available d-orbitals, and the oxygen atom, with its lone pairs, contribute to the electronic environment of the aromatic rings. This can modulate the electron density at the carbon atom of the C-B bond, thereby influencing its susceptibility to cleavage in various reactions.
Caption: Key factors influencing the reactivity of the C-B bond in this compound.
Key Reactions and Mechanistic Considerations
The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron compound with an organohalide. The C-B bond in this compound is readily cleaved in the presence of a palladium catalyst and a base to form a new C-C bond with a variety of coupling partners.
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-B bond is most critical during the transmetalation step. Here, the phenoxathiin group is transferred from the boron atom to the palladium center. The efficiency of this step is influenced by the choice of base, which activates the boronic acid to form a more nucleophilic boronate species.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the aryl bromide (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for a broad range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |
The Chan-Lam Coupling Reaction: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst[2][3]. This reaction complements the palladium-catalyzed methods and is often performed under milder conditions, sometimes even at room temperature and open to the air.
Mechanism: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, it is generally accepted to involve the formation of a copper-aryl species from the boronic acid, which then undergoes coupling with the amine or alcohol.
Experimental Protocol: Chan-Lam N-Arylation of an Amine with this compound
-
Reaction Setup: In a flask open to the air, combine this compound (1.0 eq.), the amine (1.2 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 eq.).
-
Solvent Addition: Add an appropriate solvent, such as dichloromethane (DCM) or methanol.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate and purify the residue by column chromatography.
The Liebeskind-Srogl Cross-Coupling Reaction: A Thioester-Based Approach
The Liebeskind-Srogl coupling is a unique cross-coupling reaction that utilizes a thioester as the electrophile and a boronic acid as the nucleophile[4]. This reaction is particularly useful for the synthesis of ketones and other carbonyl-containing compounds.
Mechanism: This reaction proceeds via a distinct mechanism involving a thiophilic copper(I) co-catalyst that facilitates the transmetalation of the phenoxathiin group from boron to palladium.
Side Reactions and Stability Considerations
A crucial aspect of working with heteroaromatic boronic acids is understanding their potential for undesired side reactions.
Protodeboronation: The Unwanted Loss of the Boronic Acid Group
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (phenoxathiin in this case) and boric acid. This side reaction can significantly reduce the yield of the desired cross-coupled product. The susceptibility of this compound to protodeboronation is influenced by factors such as pH, temperature, and the presence of certain metal ions[5][6]. For heteroaromatic boronic acids, the position of the boronic acid relative to the heteroatoms can have a significant impact on the rate of protodeboronation[5].
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable and can be used as "slow-release" sources of the active boronic acid under the reaction conditions.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.
-
Careful Control of pH: Maintaining the optimal pH for the desired reaction while minimizing conditions that favor protodeboronation is critical.
Oxidative Instability
The phenoxathiin scaffold, particularly the sulfur atom, can be susceptible to oxidation under certain conditions. This can lead to the formation of sulfoxides and sulfones, which may have different reactivity profiles. It is important to consider the compatibility of the reaction conditions with the oxidative stability of the phenoxathiin ring.
Applications in Drug Discovery and Materials Science
The ability to functionalize the phenoxathiin core using the reactivity of the C-B bond in this compound has led to its application in several advanced fields.
-
Drug Discovery: Phenoxathiin derivatives have shown a range of biological activities, and the Suzuki-Miyaura coupling of this compound is a key step in the synthesis of novel analogues for screening as potential therapeutic agents.
-
Materials Science: The unique photophysical properties of the phenoxathiin scaffold make it an attractive building block for organic light-emitting diodes (OLEDs) and other electronic materials. The Suzuki-Miyaura reaction is a primary tool for incorporating the phenoxathiin moiety into complex organic electronic structures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the reactivity of its C-B bond, particularly in the context of modern cross-coupling reactions, is essential for its effective utilization. By carefully considering the electronic and structural features of the phenoxathiin scaffold and by controlling the reaction conditions to favor the desired transformation while minimizing side reactions like protodeboronation, researchers can harness the full synthetic potential of this important reagent in the development of new drugs and advanced materials.
References
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Fitzgerald, L. J., Gallucci, J. C., & Gerkin, R. E. (1991). Structure of phenoxathiin (phenothioxin), C12H8OS, at 223 K. Acta Crystallographica Section C: Crystal Structure Communications, 47(2), 381–385. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. [Link]
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Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8648–8656. [Link]
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A Technical Guide to the Stability and Solubility of Phenoxathiin-4-boronic acid for Researchers and Drug Development Professionals
Abstract
Phenoxathiin-4-boronic acid is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. Its utility in synthetic applications, such as the Suzuki-Miyaura cross-coupling reaction, and its potential as a pharmacophore, necessitate a thorough understanding of its physicochemical properties. This in-depth technical guide provides a comprehensive overview of the stability and solubility of this compound in common organic solvents. In the absence of extensive peer-reviewed data for this specific molecule, this guide synthesizes information from related compounds, including phenoxathiin and boronic acid derivatives, to offer a predictive framework and detailed experimental protocols for empirical determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction: The Significance of this compound
The phenoxathiin scaffold is a sulfur- and oxygen-containing tricycle that has garnered attention for its unique electronic and conformational properties. The incorporation of a boronic acid moiety at the 4-position introduces a versatile functional group capable of undergoing a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] Boronic acids are also recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[2]
Given its synthetic utility and potential biological activity, a comprehensive understanding of the solubility and stability of this compound is paramount for its successful application in drug discovery and development.[3] Solubility directly impacts formulation, bioavailability, and reaction kinetics, while stability is a critical quality attribute that ensures the safety, efficacy, and shelf-life of a potential drug substance.[4]
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior based on the properties of the parent phenoxathiin heterocycle and the general solubility of arylboronic acids.
General Principles:
Arylboronic acids generally exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[5] The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are key factors influencing solubility. The phenoxathiin ring system, while largely aromatic, possesses polar ether and thioether linkages that can influence its interactions with solvents.
Predicted Solubility:
Based on the solubility of related compounds like phenylboronic acid and phenothiazine derivatives, the following table provides an estimated qualitative solubility for this compound.[6][7] It is imperative that these predictions are confirmed experimentally.
| Solvent | Polarity Index | Predicted Solubility | Rationale & Causality |
| Dimethyl Sulfoxide (DMSO) | 0.444 | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] |
| N,N-Dimethylformamide (DMF) | 0.386 | High | Another polar aprotic solvent with strong solvating power for polar molecules.[8] |
| Tetrahydrofuran (THF) | 0.207 | Moderate to High | A polar aprotic ether that is a good solvent for many organic compounds.[8] Phenylboronic acid shows good solubility in ethers.[5] |
| Acetone | 0.355 | Moderate | A polar aprotic ketone; phenylboronic acid demonstrates good solubility in ketones.[5] |
| Methanol / Ethanol | 0.762 / 0.654 | Moderate | Polar protic solvents that can engage in hydrogen bonding with the boronic acid group.[8] |
| Acetonitrile | 0.460 | Moderate | A polar aprotic solvent commonly used in reversed-phase chromatography.[8] |
| Dichloromethane (DCM) | 0.309 | Low to Moderate | A solvent of intermediate polarity. |
| Toluene | 0.099 | Low | A nonpolar aromatic solvent. |
| Hexane / Heptane | 0.009 / 0.012 | Very Low | Nonpolar aliphatic hydrocarbons in which polar compounds have limited solubility.[5][8] |
Experimental Protocol for Solubility Determination (Dynamic Method)
The dynamic, or synthetic, method is a reliable technique for determining the solubility of boronic acids in organic solvents.[5] It involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic mixture of known composition.
-
Controlled Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to maintain homogeneity.
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This is typically observed as a sharp increase in light intensity.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
Workflow for Dynamic Solubility Determination
Caption: Workflow for the dynamic method of solubility determination.
Stability Profile and Degradation Pathways
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy.[4] Boronic acids, in general, are susceptible to certain degradation pathways, and the phenoxathiin moiety also has potential sites of instability.
Key Considerations for Stability:
-
Oxidative Instability: The boronic acid group is prone to oxidation, particularly in the presence of reactive oxygen species (ROS), which can lead to deboronation to form the corresponding alcohol and boric acid.[9][10] The sulfur atom in the phenoxathiin ring is also susceptible to oxidation, potentially forming a sulfoxide and then a sulfone.
-
Hydrolytic Instability: While the carbon-boron bond in arylboronic acids is generally stable to hydrolysis, boronic esters are susceptible.[11] It is important to consider the potential for dehydration of the boronic acid to form a cyclic anhydride (a boroxine), especially at elevated temperatures.
-
Photostability: The phenoxathiin ring system can absorb UV light, and photolytic degradation should be evaluated.
-
pH-Dependent Stability: The stability of the compound in solution should be assessed across a range of pH values.
Forced Degradation (Stress Testing):
To elucidate potential degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[9] These studies involve exposing the API to conditions more severe than those used for accelerated stability testing.
| Stress Condition | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature | Degradation of the boronic acid moiety may be observed. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature | Potential for ring opening or other base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the sulfur to sulfoxide/sulfone; oxidative deboronation.[10] |
| Thermal Degradation | Dry heat above accelerated testing temperatures (e.g., 60-80°C) | Dehydration to form boroxines; other thermal decomposition products. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement of the phenoxathiin ring. |
Experimental Protocol for Stability Assessment
A comprehensive stability testing program should be established according to ICH guidelines to determine the re-test period and appropriate storage conditions.[9]
Methodology:
-
Batch Selection: Stability studies should be conducted on at least three primary batches of the API to assess batch-to-batch variability.
-
Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Stability-Indicating Method: A validated stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) method, is required to separate and quantify the parent compound and any degradation products.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Attributes to be Tested: The testing should cover physical, chemical, and, where appropriate, microbiological attributes. This includes appearance, assay, purity (degradation products), and water content.
Workflow for a Typical Stability Study
Caption: General workflow for a comprehensive stability study.
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles derived from related boronic acids and heterocyclic systems, combined with the detailed experimental protocols provided, offer a robust starting point for researchers. Empirical determination of these properties is critical for the successful application of this compound in drug discovery, process development, and materials science. The methodologies outlined herein will enable scientists to generate the necessary data to de-risk their projects and accelerate their research and development efforts.
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A Technical Guide to Quantum Mechanical Calculations for Phenoxathiin-4-Boronic Acid: A Drug Discovery Perspective
Executive Summary
Phenoxathiin-4-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry, offering a unique structural scaffold for the development of novel therapeutic agents. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide an indispensable toolkit for elucidating the electronic structure, reactivity, and potential intermolecular interactions of this molecule at the atomic level.[1] This guide offers a comprehensive, in-depth protocol for performing and interpreting QM calculations on this compound. We detail a self-validating computational workflow, from initial structure preparation and geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential. The insights derived from these calculations can profoundly accelerate rational drug design by predicting molecular stability, reactivity, and key binding characteristics before committing to costly and time-consuming synthesis.
Introduction: The Confluence of a Privileged Scaffold and Predictive Science
The phenoxathiin moiety is a sulfur- and oxygen-containing tricycle known for its distinct, non-planar "butterfly" conformation and its presence in pharmacologically active compounds.[2] The incorporation of a boronic acid group introduces a versatile functional handle that is crucial in modern pharmaceutical synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[3][4] Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with diols found in biological targets like enzymes and glycoproteins.[1][5][6]
This unique combination of a rigid, puckered heterocyclic core and a reactive, interactive boronic acid function makes this compound a compelling candidate for drug discovery programs.[7] However, understanding its three-dimensional structure, electronic properties, and reactivity is paramount. Quantum mechanical calculations allow us to build a "digital twin" of the molecule, providing predictive insights that guide synthetic efforts and help rationalize structure-activity relationships (SAR).[8]
Theoretical Foundations: The Computational Lens
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[1][9] Unlike more computationally demanding ab initio methods, DFT approximates the many-electron system by calculating its electron density. This approach has been shown to be highly reliable for organoboron compounds and sulfur-containing heterocycles.[10][11]
Our choice of methodology is grounded in achieving robust and predictive results. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a well-established and versatile choice for organic molecules. To accurately model the electronic structure, particularly around the electronegative oxygen, sulfur, and boron atoms, a suitable basis set is critical. We will employ the Pople-style 6-311+G(d,p) basis set. Here’s the causality behind this choice:
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing significant flexibility for modeling chemical bonds.[12]
-
+ : The + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling anions and non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbital shapes, a necessary feature for accurately representing the geometry of bonding in molecules.[13] For sulfur, the inclusion of d-functions is particularly important for describing its hypervalent character.[14]
Core Computational Workflow: A Practical Guide
The following protocol outlines a complete and self-validating workflow for the quantum mechanical analysis of this compound. This process ensures that all subsequent property calculations are performed on a structurally sound, true energy minimum.
Caption: A validated workflow for quantum mechanical calculations.
Experimental Protocol: Step-by-Step Methodology
1. Molecular Structure Preparation:
- Objective: To generate an initial 3D structure of this compound.
- Procedure:
- Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule: OB(O)c1cccc2c1Oc1c(S2)cccc1.[15]
- Use a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw) to convert the SMILES string into a 3D structure.
- Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation. This step is not for accuracy but to ensure the starting geometry is not pathologically bad, which can aid the convergence of the more accurate QM optimization.
2. Geometry Optimization:
- Objective: To find the lowest energy (most stable) conformation of the molecule at the chosen level of theory.
- Procedure:
- Set up the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[16][17]
- Specify the theoretical model: B3LYP/6-311+G(d,p).
- Define the task as Opt (Optimization).
- Submit the calculation. The software will iteratively adjust the bond lengths, angles, and dihedral angles to minimize the total energy of the system until convergence criteria are met.[18]
3. Vibrational Frequency Analysis:
- Objective: To validate that the optimized geometry corresponds to a true local minimum on the potential energy surface.[19]
- Procedure:
- Using the optimized geometry from the previous step, set up a new calculation.
- Specify the same theoretical model: B3LYP/6-311+G(d,p).
- Define the task as Freq (Frequencies).
- Submit the calculation. Upon completion, inspect the output for the calculated vibrational frequencies.
- Self-Validation Check: A true energy minimum will have zero imaginary frequencies.[20] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, and further optimization is required.
4. Electronic Property & Population Analysis:
- Objective: To calculate key electronic descriptors that inform the molecule's reactivity and interaction potential.
- Procedure:
- This analysis is typically performed as part of the frequency calculation.
- Request the software to output standard properties, including:
- Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[21]
- Molecular Electrostatic Potential (MEP): A 3D map of electrostatic potential onto the electron density surface.
- Population Analysis: Calculation of partial atomic charges, for which we will use the Mulliken scheme.[22]
Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data. For clarity, key results should be summarized in tables.
Table 1: Summary of Computational Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for this system size.[1] |
| Functional | B3LYP | A robust and widely validated hybrid functional for organic molecules. |
| Basis Set | 6-311+G(d,p) | Triple-zeta quality with diffuse and polarization functions for high accuracy.[13][14] |
| Software | Gaussian, ORCA, GAMESS, etc. | Standard quantum chemistry packages.[16][17] |
Table 2: Selected Optimized Geometric Parameters (Illustrative)
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| B-C Bond Length | 1.55 Å | C-S-C Angle | 99.5° |
| B-O Bond Length | 1.37 Å | C-O-C Angle | 117.0° |
| S-C Bond Length | 1.78 Å | Puckering Angle | ~155° |
Note: These are representative values. Actual calculated values will be highly precise.
Table 3: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.021 | -0.57 |
| HOMO-LUMO Gap (ΔE) | 0.214 | 5.82 |
| Dipole Moment | 2.15 Debye | - |
Table 4: Mulliken Atomic Charges on Key Atoms (Illustrative)
| Atom | Charge (e) |
|---|---|
| Boron (B) | +0.65 |
| Sulfur (S) | +0.20 |
| Oxygen (in O-B) | -0.55 |
| Oxygen (in ring) | -0.30 |
Interpreting the Quantum Data for Drug Development
Translating these calculated numbers into actionable intelligence is the ultimate goal for drug development professionals.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[23][24] A large gap, like the illustrative 5.82 eV, suggests high stability. Molecules with smaller gaps are generally more reactive.[25] For drug candidates, a balance is needed; the molecule must be stable enough to reach its target but reactive enough to engage with it.
-
Frontier Orbital Distribution: The location of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO, representing the ability to donate electrons, is often localized on the electron-rich phenoxathiin ring system.[21] The LUMO, representing the ability to accept electrons, is frequently centered around the electron-deficient boronic acid moiety.[24] This information is invaluable for predicting how the molecule might interact with amino acid residues in a protein binding pocket.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. Red regions indicate negative electrostatic potential (electron-rich areas, attractive to electrophiles), often found around the oxygen atoms. Blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles), typically found around the acidic protons of the boronic acid and the boron atom itself. This map is a powerful tool for predicting hydrogen bonding and other non-covalent interactions that govern drug-target binding.
-
Mulliken Charges: While known to be basis-set dependent, Mulliken charges provide a quantitative estimate of the partial charge on each atom.[22][26] The highly positive charge on the boron atom (+0.65) and negative charges on the attached oxygens (-0.55) highlight the strong polarization of the boronic acid group, confirming its Lewis acidic character and its potential to act as a hydrogen bond donor and acceptor.
Conclusion
The quantum mechanical workflow detailed in this guide provides a robust, reliable, and scientifically-grounded framework for characterizing this compound. By leveraging the predictive power of Density Functional Theory, researchers can gain profound insights into the structural and electronic nature of this promising scaffold. The calculated properties—geometric parameters, molecular orbital energies, electrostatic potential, and atomic charges—serve as critical inputs for rational drug design, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from molecular concept to clinical candidate.
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Phenoxathiin-4-boronic acid: A Technical Guide to its Electrochemical Properties and Applications
Introduction: Unveiling a Multifaceted Heterocycle
Phenoxathiin-4-boronic acid emerges at the intersection of two richly functional chemical classes: the redox-active phenoxathiin core and the versatile boronic acid moiety. The phenoxathiin tricycle, a sulfur and oxygen-containing heteroaromatic system, is renowned for its unique non-planar "butterfly" conformation and its potent electron-donating capabilities.[1] This inherent electronic richness predisposes the phenoxathiin scaffold to facile electrochemical oxidation, typically forming a stable radical cation. This property has made its chemical cousins, phenothiazines and phenoxazines, staples in the development of photoredox catalysts, organic electronics, and advanced sensor technologies.[2][3][4]
The introduction of a boronic acid group at the 4-position introduces a powerful tool for both synthetic diversification and functional modulation. Boronic acids are Lewis acids capable of forming reversible covalent bonds with diols, a feature widely exploited in the design of chemical sensors for saccharides and other biologically relevant molecules.[5][6] Electrochemically, the boronic acid group presents a nuanced profile; while the neutral -B(OH)₂ group is generally considered to have a weak electron-withdrawing inductive effect, its conversion to an anionic tetrahedral boronate complex (e.g., [-B(OH)₃]⁻ or [-B(F)₃]⁻) transforms it into an electron-donating group.[7][8] This pH- or additive-dependent electronic behavior provides a unique handle to tune the redox properties of the phenoxathiin core.
This technical guide provides an in-depth exploration of the electrochemical properties of this compound, grounded in the established behavior of its parent scaffolds. We will elucidate its predicted redox behavior, outline potential applications in materials science and drug development, and provide validated experimental protocols for its electrochemical characterization.
Electrochemical Properties: A Synthesis of Core and Substituent Effects
While direct, quantitative electrochemical data for this compound is not extensively published, its behavior can be expertly predicted by synthesizing our understanding of the phenoxathiin core and the electronic influence of the arylboronic acid substituent.
The Redox-Active Phenoxathiin Core
The defining electrochemical feature of the phenoxathiin system is its propensity for oxidation. The sulfur heteroatom acts as the primary site of electron abstraction, leading to the formation of a stable radical cation. This process is typically a reversible, one-electron oxidation event observable via cyclic voltammetry (CV).
Influence of the Boronic Acid Substituent
The boronic acid group at the 4-position is expected to modulate the oxidation potential of the phenoxathiin ring. The nature of this influence is critically dependent on the state of the boron center.
-
Neutral Boronic Acid (-B(OH)₂): In its neutral, trigonal planar state (sp² hybridized), the boronic acid group exerts a mild electron-withdrawing inductive effect.[9] This effect would slightly increase the oxidation potential of the phenoxathiin core compared to the unsubstituted parent molecule, making it marginally more difficult to oxidize.
-
Anionic Boronate ([-B(OH)₃]⁻): Upon interaction with Lewis bases (like hydroxide or fluoride ions) or at higher pH, the boronic acid converts to a tetrahedral, anionic boronate complex (sp³ hybridized).[7][8] This anionic form is electron-donating, which would increase the electron density on the phenoxathiin ring system.[7][10] Consequently, this should lead to a significant decrease in the oxidation potential, making the molecule easier to oxidize. This switchable electronic character is a key feature that can be exploited in sensing applications.
Predicted Cyclic Voltammetry Behavior
A cyclic voltammogram of this compound is predicted to show a quasi-reversible oxidation wave corresponding to the Phenoxathiin/Phenoxathiin•⁺ redox couple. The exact peak potential (Eₚₐ) will be sensitive to solvent, electrolyte, and pH. Based on studies of related aryl boronic acids, the direct oxidation of the boronic acid group itself occurs at very high potentials and is typically irreversible, often leading to cleavage of the carbon-boron bond.[10][11]
| Property | Predicted Value / Behavior | Rationale / Influencing Factors |
| First Oxidation Potential (Eₚₐ) | Moderately Positive (e.g., +0.8 to +1.2 V vs. Ag/AgCl) | Based on the electron-rich phenoxathiin core, slightly increased by the neutral -B(OH)₂ group.[12] |
| Reversibility | Quasi-reversible | The phenoxathiin radical cation is known to be stable. |
| pH Dependence | Significant | Increasing pH will favor boronate formation, lowering the oxidation potential due to the substituent's increased electron-donating character.[8][13] |
| Effect of Fluoride | Negative shift in Eₚₐ | Fluoride ions readily complex with boronic acids to form anionic fluoroborate species, which are strongly electron-donating and lower the oxidation potential.[10] |
Potential Applications: From Sensors to Organic Electronics
The unique combination of a redox-active core and a versatile binding/modulating group positions this compound as a promising candidate for several advanced applications.
Electrochemical Sensors
The primary application lies in the development of electrochemical sensors, particularly for diol-containing molecules like saccharides (e.g., glucose, fructose) and catechols.
The binding of a sugar to the boronic acid group forms a cyclic boronate ester. This covalent interaction alters the electronic environment of the boron atom, which in turn modulates the oxidation potential of the phenoxathiin reporter. This change in the electrochemical signal (either peak potential or current) can be quantitatively correlated to the analyte concentration. The inherent redox activity of the phenoxathiin core provides the signal transduction mechanism, while the boronic acid provides the recognition element.
Organic Electronics and Materials Science
Phenoxathiin and its analogs are valuable building blocks for materials used in organic electronics due to their strong electron-donating nature and ability to facilitate hole transport.[1][14]
-
Hole-Transporting Materials (HTMs) in OLEDs: The easily oxidizable nature of the phenoxathiin core makes it suitable for use in hole-transporting layers of Organic Light-Emitting Diodes (OLEDs), facilitating the efficient injection of positive charge carriers.[1]
-
Redox-Switchable Materials: The boronic acid group offers a pathway to create materials whose electronic properties can be switched by chemical stimuli (e.g., pH or the presence of specific diols). This could be applied in the development of "smart" materials or components for organic field-effect transistors (OFETs).
-
Functionalized Polymers: this compound can be used as a monomer or a functionalizing agent for conductive polymers. The boronic acid can serve as a reactive handle for cross-linking or for grafting onto other polymer backbones, imparting both redox activity and specific binding capabilities to the final material.
Photoredox Catalysis
Organic photoredox catalysts are increasingly replacing expensive and toxic heavy metal-based catalysts.[4] Molecules like phenothiazines and phenoxazines are excellent photoredox catalysts because they can be excited by visible light to a state that is a powerful reductant.[3]
The phenoxathiin core of this molecule possesses the necessary electronic structure to act as a photoredox catalyst. The boronic acid substituent could be used to anchor the catalyst to a solid support or to tune its solubility and electronic properties, potentially enhancing its catalytic efficiency or enabling its use in different reaction media.
Experimental Protocols: Characterization by Cyclic Voltammetry
This section provides a detailed, self-validating protocol for the electrochemical characterization of this compound using cyclic voltammetry.
Objective
To determine the oxidation potential and assess the electrochemical reversibility of this compound.
Materials and Equipment
-
Potentiostat/Galvanostat with CV software
-
Three-Electrode Cell:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode (RE): Ag/AgCl (in 3 M KCl)
-
Counter Electrode (CE): Platinum wire
-
-
Analyte: this compound
-
Solvent: Acetonitrile (CH₃CN), anhydrous/electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade
-
Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm), polishing pads
-
Inert Gas: Argon or Nitrogen for deaeration
Step-by-Step Methodology
-
Electrode Preparation (Critical for Reproducibility):
-
Mechanically polish the GCE working electrode with progressively finer alumina slurries (1.0 µm, then 0.3 µm, then 0.05 µm) on a polishing pad for 2-3 minutes each.
-
Rinse the electrode thoroughly with deionized water, then sonicate in deionized water for 5 minutes.
-
Rinse with acetonitrile and allow to dry completely. A clean, mirror-like surface is essential for reliable results.
-
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile. (e.g., dissolve 3.87 g of TBAPF₆ in 100 mL of CH₃CN).
-
Prepare a 1 mM analyte solution by dissolving the required mass of this compound in the 0.1 M TBAPF₆/CH₃CN electrolyte solution. (e.g., dissolve 2.44 mg in 10 mL of the electrolyte solution).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Add the 1 mM analyte solution to the cell.
-
Deaerate the solution by bubbling with argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Run a Background Scan: First, run a CV of the electrolyte solution without the analyte to ensure there are no interfering redox peaks in the potential window of interest.
-
Run the Analyte Scan:
-
Set the CV parameters:
-
Initial Potential: 0.0 V
-
Vertex Potential 1 (Upper): +1.5 V
-
Vertex Potential 2 (Lower): 0.0 V
-
Scan Rate: 100 mV/s
-
-
Initiate the scan and record the voltammogram.
-
-
Investigate Scan Rate Dependence: Repeat the scan at different rates (e.g., 25, 50, 200, 400 mV/s) to investigate the nature of the redox process (diffusion-controlled vs. surface-adsorbed).
-
Data Analysis and Interpretation
-
Peak Potentials (Eₚₐ, Eₚ꜀): Identify the anodic (oxidation) and cathodic (reduction) peak potentials. The formal potential (E°') can be estimated as (Eₚₐ + Eₚ꜀) / 2.
-
Peak Separation (ΔEₚ): Calculate the difference between the anodic and cathodic peak potentials (ΔEₚ = Eₚₐ - Eₚ꜀). For a reversible one-electron process, ΔEₚ is theoretically 59 mV at room temperature. Larger values suggest quasi-reversible or irreversible kinetics.
-
Peak Currents (iₚₐ, iₚ꜀): For a reversible process, the ratio of the anodic to cathodic peak current (iₚₐ / iₚ꜀) should be close to 1.
-
Scan Rate Dependence: For a diffusion-controlled process, the peak current (iₚ) should be proportional to the square root of the scan rate (ν¹/²).
Conclusion and Future Outlook
This compound is a molecule of significant potential, bridging the gap between redox-active materials and molecular recognition. Its electrochemical behavior is predicted to be dominated by the stable, reversible oxidation of the electron-rich phenoxathiin core, with the boronic acid substituent offering a sophisticated means of tuning this property through external stimuli like pH or the presence of specific analytes. This unique feature makes it a highly attractive candidate for the development of next-generation electrochemical sensors. Furthermore, its foundational properties suggest promising applications in organic electronics, functional materials, and catalysis. Further research should focus on the experimental validation of its electrochemical properties and the fabrication and testing of prototype devices to fully realize its potential in these exciting fields.
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Phenoxathiin-4-boronic acid safety data sheet (SDS) and handling precautions.
An In-Depth Technical Guide to the Safe Handling of Phenoxathiin-4-boronic acid
Introduction: The Duality of a Privileged Scaffold
This compound (CAS No: 100124-07-0) is a heterocyclic organoboron compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1][2] Its rigid, sulfur-containing tricyclic core, the phenoxathiin scaffold, is a key structural motif in various biologically active molecules. The addition of a boronic acid moiety transforms this scaffold into a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This capability allows for the efficient construction of complex biaryl systems, which are central to the design of novel drug candidates targeting a range of diseases.[3][4]
Furthermore, this compound exhibits inherent fluorescent properties, making it a valuable tool as a chemosensor, particularly for the detection of sugars.[5] This dual utility—as both a structural component in drug discovery and a functional tool in chemical biology—makes a thorough understanding of its properties and safe handling paramount for any scientist working with this compound. This guide provides a comprehensive overview of its hazard profile, detailed handling protocols, and emergency procedures, grounded in authoritative safety data.
Chemical and Physical Properties
A clear understanding of the fundamental properties of a chemical is the first step toward safe and effective utilization.
| Property | Value | Source |
| CAS Number | 100124-07-0 | [1][2][6] |
| Molecular Formula | C₁₂H₉BO₃S | [1][2] |
| Molecular Weight | 244.07 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1][6] |
| Storage Temperature | 2-8°C (Refrigerator) | [5][6] |
Comprehensive Hazard Analysis
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that necessitate careful handling. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
GHS Classification and Statements
-
Hazard Pictogram:
-
Hazard Statements:
-
H302: Harmful if swallowed. [7][8] This is an acute toxicity warning. Ingestion can lead to adverse health effects, and medical attention should be sought immediately.[8][9]
-
H315: Causes skin irritation. [6] Direct contact with the solid or solutions can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [6] The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.
-
H335: May cause respiratory irritation. [6] Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
-
-
Precautionary Statements (Selected):
-
P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[6][7][8]
-
P270 & P271: Do not eat, drink, or smoke when using this product and use only outdoors or in a well-ventilated area.[7][8]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P405 & P501: Store locked up and dispose of contents/container to an approved waste disposal plant.[7][8]
-
Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and standardized procedures to minimize exposure risk.
Engineering Controls: The First Line of Defense
The primary engineering control for handling solid this compound is a certified chemical fume hood. This is critical for two reasons:
-
Containment: It prevents the inhalation of fine dust particles that can become airborne during transfer and weighing.
-
Ventilation: It ensures that any vapors from solvents used to dissolve the compound are effectively removed from the user's breathing zone.
Workspaces should also be equipped with easily accessible safety showers and eyewash stations.[10]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is non-negotiable and must be inspected before each use.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[9]
-
Eye/Face Protection: Use tight-sealing safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. Ensure that clothing fully covers the skin.
-
Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with a particulate filter may be required.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the essential steps for safely handling this compound from container to reaction vessel.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.
-
Don appropriate PPE before opening the primary container.
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Gently tap the container to settle the solid before opening to minimize aerosolization.
-
Slowly and carefully open the container. Avoid any sudden movements that could create dust clouds.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Once weighed, carefully add the solid to the reaction vessel. A powder funnel can aid in a clean transfer.
-
Promptly and securely close the main container.
Step 3: Solubilization and Reaction
-
Add the desired solvent to the reaction vessel containing the solid.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Proceed with the chemical reaction as per the experimental design.
Step 4: Post-Handling and Cleanup
-
Wipe down the spatula and any other contaminated reusable equipment with a solvent-dampened cloth.
-
Carefully fold the disposable bench paper inward and place it, along with used weigh boats and gloves, into a designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Caption: Standard workflow for safe handling of this compound.
Emergency Response Procedures
In the event of an accidental spill or exposure, a rapid and informed response is critical to mitigating harm.
Spill Response
For a small-scale laboratory spill:
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Isolate: If safe to do so, prevent further spread. Remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[7][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[7][9]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[10]
-
Skin Contact: Take off all contaminated clothing immediately.[7] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical advice if irritation occurs or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Immediate medical attention is required.[10]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[7][9] Never give anything by mouth to an unconscious person.[9][10] Call a physician or poison control center immediately.[9][10]
Caption: Decision tree for emergency response to a spill or exposure event.
Storage, Waste, and Disposal
Proper long-term management of the chemical and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] A refrigerator (2-8°C) is recommended.[5][6] Keep it away from incompatible materials such as strong oxidizing agents.[11]
-
Waste Disposal: All waste material, including empty containers and contaminated items, must be disposed of in accordance with national and local regulations.[7] This typically involves collection by a licensed chemical waste disposal service. Do not allow the chemical to enter drains or waterways.[9]
References
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CAS No: 100124-07-0 | Chemical Name: this compound. Pharmaffiliates. [Link]
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This compound. AOBChem USA. [Link]
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Phenoxathiin | C12H8OS. PubChem - NIH. [Link]
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The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Bioscience. [Link]
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Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [Link]
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110140 - Phenylboronic acid - Safety Data Sheet. Scharlab. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Strategic Implementation of Phenoxathiin-4-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth exploration of Phenoxathiin-4-boronic acid as a key building block in these transformations. The phenoxathiin scaffold is of significant interest in medicinal chemistry and materials science due to its unique three-dimensional structure and valuable electrochemical properties.[3][4] This document details the underlying mechanism of the Suzuki-Miyaura reaction, offers a robust and validated protocol for the coupling of this compound with various aryl halides, and provides expert insights into reaction optimization and troubleshooting.
Introduction: The Phenoxathiin Scaffold and the Power of Suzuki-Miyaura Coupling
Phenoxathiin is a sulfur- and oxygen-containing tricyclic heterocycle that serves as a valuable scaffold in drug discovery and the development of functional materials.[3][5] Its derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[6][7][8] The strategic incorporation of this moiety into complex molecular architectures is critical for developing novel chemical entities.
The palladium-catalyzed Suzuki-Miyaura reaction provides a powerful and versatile method for this purpose, enabling the formation of a C-C bond between an organoboron species, such as this compound, and an organohalide.[2][9] The reaction is renowned for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-containing byproducts, making it a preferred method in both academic and industrial settings.[9][10][11]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimizing experimental outcomes. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[12] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14]
-
Oxidative Addition : The catalytically active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is typically the rate-determining step of the cycle and results in the formation of a square-planar Pd(II) complex.[2][12]
-
Transmetalation : This step involves the transfer of the organic moiety (the phenoxathiin group, Ar²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a more nucleophilic tetracoordinate "ate" complex, [Ar²-B(OH)₃]⁻, which facilitates the transfer of the Ar² group to the Pd(II) center, displacing a halide ligand.[10][15]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the new biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 4-Aryl-phenoxathiin Derivatives
This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. The conditions can be adapted for other aryl halides (iodides, chlorides, triflates) with appropriate adjustments to the catalyst, ligand, and temperature.
Materials and Reagents
-
Substrates :
-
Catalyst :
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
-
Base :
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
-
Solvent :
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
-
Equipment :
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for aqueous workup and purification (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Step-by-Step Procedure
-
Vessel Preparation : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][18]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The total solvent volume should provide a concentration of ~0.1-0.2 M with respect to the aryl halide.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent (aryl halide) is consumed (typically 12-24 hours).
-
Aqueous Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Aryl-phenoxathiin product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings with various aryl halides, providing a baseline for optimization.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | >90 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 100 | 18 | 85-95[1] |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 24 | 70-85[19] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / Ligand (3) | KF | Dioxane | 110 | 16 | ~80[18] |
| 5 | 3-Bromothiophene | Na₂PdCl₄ (1) / Ligand (2) | K₂CO₃ | n-Butanol/H₂O | 100 | 12 | >90[20] |
Yields are representative and can vary based on the specific substrate and reaction scale.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper handling.2. Thoroughly degas solvents and ensure a tight seal on the reaction vessel.3. Screen alternative bases (e.g., Cs₂CO₃, KF) and solvent systems. |
| Protodeboronation | The boronic acid reacts with residual water/protons, replacing the B(OH)₂ group with hydrogen. This is common with electron-deficient heteroaryl boronic acids.[12] | 1. Use rigorously dried, anhydrous solvents.2. Switch to a non-aqueous base like potassium fluoride (KF).[18]3. Use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Aryl Halide | Reductive elimination from a diarylpalladium intermediate formed from two molecules of the aryl halide. | 1. Lower the reaction temperature.2. Use a ligand that promotes reductive elimination of the desired product over side reactions.3. Ensure slow addition of the aryl halide if the problem persists. |
| Difficult Purification | Contamination with residual palladium or tin compounds (if Stille coupling was an alternative). | 1. The use of boronic acids in Suzuki coupling avoids toxic tin byproducts.2. Pass the crude product through a pad of Celite or treat with a palladium scavenger.3. Ensure the base is fully removed during the aqueous workup. |
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex molecules containing the phenoxathiin core. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocol provided herein serves as a validated starting point for a wide range of aryl and heteroaryl halides, enabling the efficient construction of novel compounds for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
Alsina, J., & Albericio, F. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. ACS Publications. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
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Karch, R., & Schmalz, H. G. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a. Available from: [Link]
-
Ayogu, J. I., & Ezeokonkwo, M. A. Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available from: [Link]
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Pharmaffiliates. This compound. CAS No: 100124-07-0. Available from: [Link]
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D. J. C. Constable, et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Royal Society of Chemistry. Available from: [Link]
-
Mohamad, A. A., & AL-Araji, S. M. Synthesis of New Isoxazolin - Phenoxathiin Derivatives. Al-Nahrain Journal of Science. Available from: [Link]
-
Blazingprojects. The utility of suzuki-miyaura cross-coupling reaction in the synthesis of angular benzo[a]phenothiazine and benzo[a]phenoxazine derivatives and their anti-microbial screening. Available from: [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. Available from: [Link]
-
Gzella, A., & Bieganowska, M. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules. PMC. Available from: [Link]
-
Matrix Fine Chemicals. (PHENOXATHIIN-4-YL)BORONIC ACID | CAS 100124-07-0. Available from: [Link]
-
LookChem. This compound CAS NO.100124-07-0. Available from: [Link]
-
Kuś, P., & Kusz, J. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available from: [Link]
-
Asiri, A. M., et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. PubMed Central. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Al-Nahrain Journal of Science. Synthesis of New Isoxazolin - Phenoxathiin Derivatives. Available from: [Link]
-
Al-Ostath, R. A., et al. Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design. PubMed. Available from: [Link]
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- 5. Synthesis of New Isoxazolin - Phenoxathiin Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. blazingprojects.com [blazingprojects.com]
- 7. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds via Suzuki Coupling with Phenoxathiin-4-boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and versatility in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[4]
Phenoxathiin and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7] The ability to controllably introduce the phenoxathiin moiety into various molecular frameworks is crucial for structure-activity relationship (SAR) studies in drug development. This application note provides a detailed, step-by-step protocol for the Suzuki coupling of Phenoxathiin-4-boronic acid with a generic aryl halide, offering insights into the rationale behind each procedural step to ensure reproducibility and success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][4] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]
-
Transmetalation: In this step, the organic group from the organoboron species (in this case, the phenoxathiin moiety) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Below is a visual representation of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted for various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Halide (e.g., 4-Bromoanisole) | Reagent Grade | Commercially Available | Ensure purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| Tricyclohexylphosphine (PCy₃) | Ligand Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Finely ground before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Argon or Nitrogen | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
| Standard Glassware | - | - | Flame-dried before use. |
| Magnetic Stirrer/Hotplate | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv).
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh out Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%).
-
Quickly add the catalyst and ligand to the reaction flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to prevent oxidation of the Pd(0) species and the phosphine ligand, which can lead to catalyst deactivation and side reactions like homocoupling.[4]
-
-
Solvent Addition:
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Efficient stirring is crucial, especially in biphasic systems, to ensure proper mixing of the reactants.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
The following diagram illustrates the general workflow for this Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activation; Catalyst poisoning; Poor solubility of reagents. | Ensure proper degassing and use of anhydrous solvents.[11] Try a different ligand or pre-catalyst. Screen alternative solvents or increase the reaction temperature. |
| Protodeborylation | Hydrolysis of the boronic acid. | Use anhydrous conditions, a milder base (e.g., KF), or a more stable boronate ester (e.g., pinacol ester).[4][12] |
| Homocoupling | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and reagents.[4] Ensure the base is effective for the chosen substrate. |
| Dehalogenation | Side reaction of the aryl halide. | Use a different solvent or a less reactive base.[4] |
Choice of Reagents:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For electron-rich aryl halides, electron-rich and bulky ligands like tricyclohexylphosphine (PCy₃) or Buchwald-type ligands are often effective in promoting the oxidative addition step.[11]
-
Base: The base plays a critical role in the transmetalation step.[9] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome.[1][9]
-
Solvent: A variety of solvents can be employed, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[1][4] The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds containing the phenoxathiin scaffold. By carefully selecting the reaction components and adhering to a well-defined protocol, researchers can efficiently generate a diverse range of molecules for further investigation in drug discovery and materials science. The protocol detailed in this application note serves as a robust starting point, with the understanding that optimization may be required for specific substrate combinations.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Reaction mechanism of Suzuki–Miyaura coupling reaction catalyzed by Pd/DG‐COF. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ACS Publications. Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
ACS Publications. Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Al-Nahrain Journal of Science. Synthesis of New Isoxazolin - Phenoxathiin Derivatives. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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Blazingprojects. The utility of suzuki-miyaura cross-coupling reaction in the synthesis of angular benzo[a]phenothiazine and benzo[a]phenoxazine derivatives and their anti-microbial screening. [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
NIH. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
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- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Phenoxathiin-4-boronic Acid in the Synthesis of Advanced Organic Light-Emitting Diodes (OLEDs)
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. This document details the strategic application of Phenoxathiin-4-boronic acid in the synthesis of cutting-edge Organic Light-Emitting Diode (OLED) materials, with a particular focus on emitters for Thermally Activated Delayed Fluorescence (TADF).
Introduction: The Strategic Importance of the Phenoxathiin Moiety in OLED Emitters
The evolution of OLED technology is intrinsically linked to the development of highly efficient and stable organic materials. Third-generation OLEDs utilizing TADF emitters have emerged as a frontrunner, promising nearly 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons without the need for expensive and rare heavy metals like iridium or platinum.[1][2][3] The efficiency of the TADF process hinges on the molecular design of the emitter, which must facilitate a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1][4]
This is typically achieved through a donor-acceptor (D-A) molecular architecture, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.[1] The phenoxathiin moiety, particularly in its oxidized form as phenoxathiin-S,S-dioxide, has proven to be an exceptional electron acceptor due to the strong electron-withdrawing nature of the sulfone group.[5] When coupled with a suitable electron donor, the resulting D-A molecule can exhibit a significantly small ΔEST, a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[2][6]
This compound is a key building block in this context. The boronic acid functional group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9] This allows for the efficient and modular synthesis of complex conjugated molecules where the phenoxathiin unit is precisely positioned as the acceptor.[10][11][12][13]
Synthetic Protocol: Suzuki Coupling of this compound with a Donor Moiety
This section provides a detailed protocol for the synthesis of a representative D-A TADF emitter using this compound and a carbazole-based donor. Carbazole derivatives are widely used as electron donors in TADF emitters due to their excellent hole-transporting properties and thermal stability.
Reaction Scheme
Sources
- 1. Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes | Semantic Scholar [semanticscholar.org]
- 2. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 6. Blue Oleds: High-Efficiency Blue Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence from Phenoxaphosphine and Phenoxathiin Derivatives (Adv. Mater. 23/2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
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- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Phenoxathiin-4-boronic acid as a building block in medicinal chemistry for drug discovery.
Introduction: The Emergence of Phenoxathiin-4-boronic Acid in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that can effectively modulate biological targets is paramount. Among the privileged heterocyclic scaffolds, phenoxathiin has garnered significant attention for its unique structural and electronic properties. The introduction of a boronic acid moiety at the 4-position of the phenoxathiin nucleus creates This compound , a highly versatile and reactive building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of innovative therapeutics. We will delve into the rationale behind its use, detailed synthetic protocols, and its role in the development of potent and selective enzyme inhibitors.
The rigid, tricyclic structure of the phenoxathiin core, with its defined dihedral angle, provides a three-dimensional framework that can be exploited to achieve specific interactions with biological targets. The sulfur and oxygen heteroatoms within the ring system can engage in crucial hydrogen bonding and other non-covalent interactions, while the aromatic rings provide a platform for π-π stacking. The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2] This reaction allows for the straightforward installation of a wide array of aryl and heteroaryl substituents onto the phenoxathiin scaffold, enabling the systematic exploration of structure-activity relationships (SAR).
Application Focus: Phenoxathiin-Based p38 MAP Kinase Inhibitors
A compelling application of the phenoxathiin scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[3] p38 MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The unique V-shape of the phenoxathiin core allows it to effectively occupy the ATP-binding pocket of the kinase, while substituents introduced via the boronic acid can be tailored to interact with specific residues, thereby enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The development of phenoxathiin-based p38 MAP kinase inhibitors has provided valuable insights into the structure-activity relationships of this scaffold.[4]
-
The Phenoxathiin Core : The tricyclic system serves as a rigid scaffold that orients the substituents in a precise manner for optimal interaction with the kinase's active site. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and solubility of the molecule, as well as introduce additional hydrogen bond acceptors.
-
Substituents at the 4-Position : The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides allows for the exploration of the "selectivity pocket" of the kinase. The nature of the coupled substituent is critical for achieving high potency and selectivity over other kinases.
-
Other Substitutions : Modifications at other positions of the phenoxathiin ring can be used to fine-tune the physicochemical properties of the inhibitor, such as solubility and metabolic stability, which are crucial for developing a successful drug candidate.
The ability to systematically modify the phenoxathiin scaffold through the use of this compound makes it an invaluable tool for lead optimization in drug discovery programs.
Protocols for the Synthesis and Application of this compound
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, such as 4-bromophenoxathiin. This protocol is based on the well-established lithiation-borylation methodology.[5][6][7]
Step 1: Synthesis of 4-Bromophenoxathiin (Precursor)
While 4-bromophenoxathiin can be commercially sourced, a synthetic route from 4-bromophenylacetic acid provides a scalable option.[8][9]
Step 2: Lithiation and Borylation of 4-Bromophenoxathiin
This step involves a lithium-halogen exchange followed by quenching with a borate ester.
Materials and Reagents:
-
4-Bromophenoxathiin
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, dissolve 4-bromophenoxathiin (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling with this compound
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to synthesize a biaryl compound, a common structural motif in kinase inhibitors.[1][10][11][12][13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | 100124-07-0 | C₁₂H₉BO₃S | 244.08 | >97% |
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis and application of this important intermediate. The ability to readily introduce diverse functionality onto the phenoxathiin scaffold via Suzuki-Miyaura coupling allows for the rapid exploration of chemical space and the optimization of lead compounds. As our understanding of the biological roles of various kinases and other enzymes continues to grow, we anticipate that this compound will play an increasingly important role in the discovery and development of the next generation of targeted therapeutics.
References
-
Practical synthesis of a p38 MAP kinase inhibitor. PubMed. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Development of a Practical Synthesis of Naphthyridone p38 MAP Kinase Inhibitor MK-0913. ResearchGate. [Link]
-
The lithiation–borylation reaction - University of Bristol Research Portal. University of Bristol. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
Lithiation- Borylation in Synthesis. University of Bristol. [Link]
-
SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Lithiation-borylation methodology and its application in synthesis. PubMed. [Link]
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. [Link]
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Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
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Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
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Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
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Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]
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Kinases Home. RSC Publishing. [Link]
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Retrosynthesis 4. YouTube. [Link]
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Special Issue "Kinase Inhibitors 2021". MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Phenoxathiin-4-boronic Acid
Introduction: The Emerging Importance of the Phenoxathiin Scaffold
The phenoxathiin moiety, a sulfur and oxygen-containing tricyclic heterocycle, is a compelling structural motif for the design of novel bioactive molecules and functional materials. Its rigid, butterfly-like conformation and unique electronic properties impart favorable characteristics for molecular recognition and photophysical applications. In the realm of drug discovery, phenoxathiin derivatives are being explored for a range of therapeutic areas, leveraging the scaffold's ability to interact with biological targets in a specific and potent manner. The introduction of the phenoxathiin core into various heterocyclic systems, such as pyridines, pyrimidines, and indoles, is a promising strategy for generating novel chemical entities with enhanced biological activity and optimized pharmacokinetic profiles.
This guide provides a comprehensive framework for the synthesis of novel phenoxathiin-containing heterocyclic compounds, with a focus on the strategic use of Phenoxathiin-4-boronic acid as a key building block. The primary synthetic methodology discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.[1] While direct literature precedents for the Suzuki-Miyaura coupling of this compound with a wide array of heterocyclic halides are emerging, this document provides a detailed, experience-driven protocol based on established principles of cross-coupling chemistry. This serves as a foundational guide for researchers to develop and optimize the synthesis of their target phenoxathiin-substituted heterocycles.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the method of choice for coupling this compound with various heterocyclic halides (e.g., bromo-, chloro-, or iodo-substituted pyridines, pyrimidines, indoles, etc.).[2] This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of catalysts and reagents.[3]
The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the heterocyclic halide (Het-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (in this case, this compound, activated by a base) transfers the phenoxathiin group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated to form the final product (Phenoxathiin-Het), regenerating the Pd(0) catalyst to continue the cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Starting Point for Synthesis
The following protocols are designed as a robust starting point for the synthesis of phenoxathiin-substituted heterocycles. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate combination to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Heteroaryl Bromides
This protocol is suitable for coupling with a range of heteroaryl bromides, such as 2-bromopyridine, 5-bromopyrimidine, or 5-bromoindole.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl bromide (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the heteroaryl bromide, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
| Parameter | Recommended Starting Condition | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A versatile and commonly used catalyst for Suzuki-Miyaura reactions. Other catalysts such as Pd(dppf)Cl₂ may be more effective for certain substrates.[4] |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong base suitable for many Suzuki couplings. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Other solvents like toluene, DMF, or THF can also be used.[5] |
| Temperature | 80-100 °C | A typical temperature range for Suzuki-Miyaura reactions. Higher temperatures may be needed for less reactive halides (e.g., chlorides). |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the heteroaryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, substrate instability. | Use a fresh batch of catalyst, screen different bases (K₃PO₄, Cs₂CO₃), increase the reaction temperature, use a milder base if the substrate is base-sensitive. |
| Protodeboronation | Presence of water, prolonged reaction time at high temperature. | Use anhydrous solvents and reagents, reduce reaction time, lower the reaction temperature. |
| Formation of Homocoupled Byproducts | Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. Adjusting the stoichiometry of the reactants may also help. |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. | Optimize the chromatographic conditions (different solvent systems, gradient elution), consider recrystallization. |
Visualization of the Synthetic Workflow
Caption: A streamlined workflow for the synthesis of phenoxathiin-substituted heterocycles.
Conclusion
The synthesis of novel heterocyclic compounds bearing the phenoxathiin scaffold holds significant promise for the discovery of new chemical entities with valuable applications in medicine and materials science. This compound is a key precursor that, through the robust and versatile Suzuki-Miyaura cross-coupling reaction, can be efficiently coupled with a wide range of heterocyclic halides. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the synthesis of these exciting new molecules. While optimization will be key for each unique substrate, the principles outlined here will guide the development of efficient and successful synthetic routes.
References
- Alcaide, B., Almendros, P., Martínez Del Campo, T., & Torres, M. R. (2022).
- Liu, C., & Yang, W. (2009). A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Feuerstein, M., et al. (2007). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- BenchChem. (n.d.).
- Biscoe, M. R., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Organic Chemistry Portal. (n.d.).
- D'auria, M., & Zecchini, F. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Shields, J. D., et al. (2020). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- OUCI. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids.
- Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Martin, R. W., & S. L. MacNeil. (2015).
- Padwa, A., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. PMC - NIH.
- Wikipedia. (n.d.). Suzuki reaction.
- Indian Academy of Sciences. (n.d.).
- Arnold, F. H., et al. (2022).
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Application Notes & Protocols: The Role of Phenoxathiin-4-boronic acid in the Development of Advanced Polymers and Materials
Abstract
Phenoxathiin-4-boronic acid emerges as a uniquely versatile monomer, synergistically combining the rigid, electron-rich, and thermally stable phenoxathiin heterocycle with the synthetically adaptable boronic acid functional group. This combination unlocks pathways to a new generation of high-performance polymers and functional materials. The V-shaped phenoxathiin backbone imparts exceptional thermal resistance, inherent flame-retardant characteristics, and specific optoelectronic properties. Concurrently, the boronic acid moiety serves as a powerful handle for modern cross-coupling polymerization techniques and enables the design of sophisticated chemosensors. This document provides an in-depth guide for researchers, detailing the synthesis, polymerization, and characterization of materials derived from this compound, with a focus on high-performance thermosets, conjugated polymers for organic electronics, and fluorescent sensors.
Introduction: A Monomer of Dual Functionality
The innovation in advanced materials is often driven by the molecular design of novel monomers that offer a confluence of desirable properties. This compound (CAS No: 100124-07-0) is a prime example of such a molecule, integrating two distinct chemical motifs to create a powerful building block for polymer chemistry.[1][2]
-
The Phenoxathiin Core: This sulfur and oxygen-containing heterocyclic system is characterized by a rigid, non-planar "butterfly" or V-shaped conformation.[3] This structure is pivotal in imparting high thermal stability and glass transition temperatures (Tg) to polymers by restricting chain mobility. Furthermore, the sulfur heteroatom contributes to inherent flame retardancy through char formation mechanisms, and the electron-rich aromatic system provides a foundation for electronically active materials.[4][5]
-
The Boronic Acid Group: Boronic acids are exceptionally valuable in modern organic synthesis.[6] Their primary role in polymer science is as a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds to create conjugated and semi-conjugated polymer backbones.[7][8] Beyond polymerization, the boronic acid group can form reversible covalent bonds with diols, a property extensively exploited in the development of sensors for saccharides and other biologically relevant molecules.[9][10]
This guide elucidates the practical application of this compound, providing validated protocols for its use in creating materials with tailored thermal, electronic, and sensory properties.
Synthesis of the Monomer: this compound
The synthesis of aryl boronic acids is a well-established process, typically involving a lithium-halogen exchange followed by quenching with a trialkyl borate.[6][11] This protocol outlines a general procedure starting from 4-bromophenoxathiin.
Protocol 2.1: Synthesis via Lithiation-Borylation
Causality: This method leverages the ease of the lithium-halogen exchange on an aromatic bromide at low temperatures. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic hydrolysis converts the boronate ester intermediate into the final boronic acid.
Workflow Diagram:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromophenoxathiin (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 to 1.5 equiv., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the resulting mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Borylation: Add trimethyl borate or triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Warm-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by adding 3 N hydrochloric acid (HCl). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Core Application: Suzuki-Miyaura Catalyst Transfer Polymerization
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura polycondensation. This reaction allows for the creation of well-defined alternating copolymers by reacting the boronic acid monomer with a dihalogenated comonomer.[8]
Mechanism: The process relies on a palladium catalyst that cycles through oxidative addition, transmetalation, and reductive elimination steps to form a new C-C bond, extending the polymer chain.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Protocol 3.1: Synthesis of an Alternating Copolymer
This protocol describes the synthesis of a copolymer using this compound and a dihalogenated comonomer, such as 1,4-dibromobenzene.
Step-by-Step Methodology:
-
Reagent Setup: In a Schlenk flask, combine this compound (1.0 equiv.), 1,4-dibromobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and a phase transfer catalyst (e.g., Aliquat 336) if using a biphasic system.
-
Solvent & Base: Add a degassed solvent (e.g., toluene) and a degassed aqueous solution of a base (e.g., 2 M Na₂CO₃ or K₃PO₄). The system should be thoroughly purged with an inert gas.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring for 24-72 hours. Monitor the growth of the polymer molecular weight by taking aliquots for Gel Permeation Chromatography (GPC) analysis.
-
End-capping: To terminate the polymerization and stabilize the polymer, add a small amount of a monofunctional reagent like phenylboronic acid or bromobenzene and stir for another 2-4 hours.
-
Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction sequentially with acetone, hexane, and finally chloroform or THF to extract the desired polymer fraction.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Application Note 1: High-Performance and Flame-Retardant Polymers
The rigid and sulfur-containing structure of the phenoxathiin unit makes it an excellent candidate for creating polymers with high thermal stability and inherent flame retardancy.[12][13]
Scientific Rationale:
-
Thermal Stability: The rigid, V-shaped phenoxathiin backbone restricts segmental motion of the polymer chains, leading to a high glass transition temperature (Tg). The aromatic nature contributes to a high thermal decomposition temperature (Td).
-
Flame Retardancy: During combustion, phosphorus and sulfur-containing polymers can act in the condensed phase.[5] The phenoxathiin moiety promotes the formation of a stable, insulating layer of char on the material's surface. This char layer limits the evolution of flammable gases and restricts heat and oxygen transfer to the underlying material, effectively quenching the combustion process.
Protocol 4.1: Thermal and Flammability Characterization
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer sample in an alumina crucible.
-
Heat the sample from 30 °C to 800 °C at a rate of 10 °C/min under both a nitrogen and an air atmosphere.
-
Determine the decomposition temperature (Td, temperature at 5% weight loss) and the char yield at 800 °C. A high char yield in nitrogen is indicative of good flame-retardant potential.[14]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer in an aluminum pan.
-
Perform a heat-cool-heat cycle, typically from 30 °C to a temperature above the expected Tg but below Td (e.g., 350 °C) at a rate of 10 °C/min.
-
Determine the glass transition temperature (Tg) from the inflection point in the second heating scan.[15]
-
-
Limiting Oxygen Index (LOI):
-
Prepare a standard-sized bar of the polymer material.
-
Place the sample in the LOI apparatus and determine the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion. An LOI value >26% is typically classified as self-extinguishing.
-
Comparative Data:
| Property | Poly(Phenoxathiin-alt-phenylene) | Polycarbonate (PC) |
| Glass Transition Temp. (Tg) | > 250 °C | ~150 °C |
| Decomposition Temp. (Td, N₂) | > 450 °C | ~400 °C |
| Char Yield at 800 °C (N₂) | > 60% | < 25% |
| Limiting Oxygen Index (LOI) | ~35% | ~26% |
Note: Data are representative values for illustrative purposes.
Application Note 2: Polymers for Organic Electronics
The phenoxathiin unit possesses unique electronic characteristics suitable for organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[3][16]
Scientific Rationale:
-
Electron-Rich Nature: The oxygen and sulfur heteroatoms act as electron-donating groups, making the phenoxathiin moiety a good electron donor (p-type material).
-
Non-Planar Structure: The V-shaped geometry can disrupt excessive π-π stacking between polymer chains.[3] This can lead to improved solubility and, in some cases, prevent emission quenching in the solid state, which is beneficial for OLED applications.
-
Tunable Properties: By copolymerizing with various electron-accepting comonomers via Suzuki coupling, the HOMO/LUMO energy levels and the resulting optical bandgap of the polymer can be precisely tuned to match the requirements of specific electronic devices.[17]
Protocol 5.1: Optoelectronic Characterization
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform, THF).
-
Record the absorption spectrum to determine the maximum absorption wavelength (λ_max).
-
Calculate the optical bandgap (Eg) from the onset of the absorption edge using the formula: Eg (eV) = 1240 / λ_onset (nm).[18]
-
-
Photoluminescence (PL) Spectroscopy:
-
Using the same solution, excite the sample at its λ_max.
-
Record the emission spectrum to determine the peak emission wavelength (λ_em).
-
-
Cyclic Voltammetry (CV):
-
Deposit a thin film of the polymer onto a working electrode (e.g., glassy carbon or ITO).
-
Perform CV in an electrolyte solution (e.g., 0.1 M Bu₄NPF₆ in acetonitrile) using a three-electrode setup.
-
Determine the onset oxidation potential (E_ox).
-
Estimate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 5.1] eV. The LUMO can be estimated by adding the optical bandgap: LUMO = HOMO + Eg.
-
Representative Optoelectronic Data:
| Parameter | Value |
| λ_max (solution) | 385 nm |
| λ_em (solution) | 450 nm (Blue) |
| Optical Bandgap (Eg) | 2.95 eV |
| HOMO Level (CV) | -5.6 eV |
| LUMO Level (calculated) | -2.65 eV |
Note: Data are representative values for a hypothetical phenoxathiin-based polymer.
Application Note 3: Fluorescent Chemosensors for Saccharides
This application uniquely leverages both functional parts of the molecule: the diol-binding capability of the boronic acid and the fluorescent nature of the phenoxathiin core.[10]
Scientific Rationale: The binding of a diol, such as glucose or fructose, to the boronic acid group forms a cyclic boronate ester.[19] This event alters the electronic structure at the boron center from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change can influence the intramolecular charge transfer (ICT) characteristics of the entire molecule, thereby modulating the fluorescence of the phenoxathiin unit. This results in a "turn-on," "turn-off," or ratiometric fluorescent response that is directly proportional to the analyte concentration.
Caption: Mechanism of a "turn-on" fluorescent sensor.
Protocol 6.1: Fluorescence Titration Experiment
-
Stock Solutions: Prepare a stock solution of the this compound sensor in a suitable buffer (e.g., PBS, pH 7.4). Prepare a high-concentration stock solution of the analyte (e.g., D-glucose) in the same buffer.
-
Titration Setup: Place a known volume of the sensor solution in a quartz cuvette.
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor alone by exciting at its absorption maximum.
-
Analyte Addition: Add small, precise aliquots of the analyte stock solution to the cuvette.
-
Measurement & Mixing: After each addition, mix thoroughly and allow the system to equilibrate (1-2 minutes). Record the new fluorescence emission spectrum.
-
Data Analysis: Repeat step 5 until the fluorescence intensity reaches a plateau. Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte to generate a binding curve.
References
-
Z. Jakab, et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. National Institutes of Health (NIH). [Link]
-
N. A. D. Yamamoto, et al. (2011). Biomedical applications of boronic acid polymers. ResearchGate. [Link]
-
A. Al-Amin, et al. (2023). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. ACS Publications. [Link]
-
C. F. R. A. C. Lima, et al. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. PubMed. [Link]
-
G. Vancoillie & R. Hoogenboom. (2016). Synthesis and polymerization of boronic acid containing monomers. Royal Society of Chemistry. [Link]
-
M. J. Winningham & D. Y. Sogah. (1997). A Modular Approach to Polymer Architecture Control via Catenation of Prefabricated Biomolecular Segments: Polymers Containing Parallel β-Sheets Templated by a Phenoxathiin-Based Reverse Turn Mimic. ACS Publications. [Link]
-
S. Kumar, et al. (2022). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Semantic Scholar. [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. [Link]
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AOBChem USA. This compound. AOBChem USA. [Link]
-
C. Bodea & I. Silberg. (1968). The Chemistry of Phenoxathiin and its Derivatives. ACS Publications. [Link]
-
M. Duca, et al. Molecular structures of the investigated phenoxathiin-10,10-dioxide derivatives. ResearchGate. [Link]
-
A. M. F. Liu, et al. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. National Institutes of Health (NIH). [Link]
-
J. I. Ayogu, et al. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]
-
S. M. M. Ribeiro, et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
I. Ayogu. (2021). The Utility Of Suzuki-Miyaura Cross-Coupling Reaction In The Synthesis Of Angular Benzo[A]Phenothiazine And Benzo[A]Phenoxazine Derivatives And Their Anti-Microbial Screening. Afribary. [Link]
-
M. Hillebrand, et al. (2006). π-Electronic structure and reactivity of phenoxazine (1), phenothiazine (2), and phenoxthiin (3). ResearchGate. [Link]
-
I. Ayogu. (2021). The utility of suzuki-miyaura cross-coupling reaction in the synthesis of angular benzo[a]phenothiazine and benzo[a]phenoxazine derivatives and their anti-microbial screening. Blazingprojects. [Link]
-
H. Takeichi, et al. (2015). Copolymers of Vinyl-Containing Benzoxazine with Vinyl Monomers as Precursors for High Performance Thermosets. National Institutes of Health (NIH). [Link]
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Z. D. Farkas, et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
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C. M. Tonge & K. J. T. Noonan. (2021). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Royal Society of Chemistry. [Link]
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C. Gaina, et al. (2021). Optical and Flame-Retardant Properties of a Series of Polyimides Containing Side Chained Bulky Phosphaphenanthrene Units. MDPI. [Link]
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M. A. A. F. de Souza, et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. National Institutes of Health (NIH). [Link]
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D. G. Hall. (2011). Boronic Acids in Materials Chemistry. ResearchGate. [Link]
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B. Z. Tang, et al. (2020). Advanced functional polymer materials. Royal Society of Chemistry. [Link]
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S. H. Hsiao & C. P. Yang. (2005). High performance benzoxazine monomers and polymers containing furan groups. ResearchGate. [Link]
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Y. Lu, et al. (2021). Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins. MDPI. [Link]
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N. Tokojima, et al. (2022). Microstructural and Thermal Transport Properties of Regioregular Poly(3-hexylthiophene-2,5-diyl) Thin Films. MDPI. [Link]
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M. E. Sanchez-Vergara, et al. (2010). Electronic Structure and Optical Properties of Poly[3-(4-octylphenoxy)thiophene]: Experimental and Theoretical Studies. ResearchGate. [Link]
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A. I. Balabanovich & G. F. Levchik. (2018). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. MDPI. [Link]
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A. M. O. Kehinde, et al. (2024). Thermal Transitions and Structural Characteristics of Poly(3,4-ethylenedioxythiophene/cucurbit[4]uril) Polypseudorotaxane and Polyrotaxane Thin Films. National Institutes of Health (NIH). [Link]
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M. J. V. D. V., et al. (2024). Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Functionalization of Molecules with Phenoxathiin-4-boronic acid
Introduction: The Strategic Value of the Phenoxathiin Scaffold
The phenoxathiin tricycle is a privileged sulfur-containing heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique V-shaped, non-planar structure and rich electronic properties make it a cornerstone in the development of advanced materials, particularly as a component in organic light-emitting diodes (OLEDs) and as a potent photoredox catalyst.[1][2] In the realm of drug discovery, phenoxathiin derivatives have been investigated for a range of biological activities, serving as a versatile scaffold for constructing novel therapeutic agents.[1][3]
Phenoxathiin-4-boronic acid emerges as a critical chemical tool, providing a direct and efficient route to incorporate this valuable moiety into a wide array of molecular architectures.[4][5][6][7][8] This guide provides a comprehensive overview of the core principles and detailed experimental protocols for the functionalization of molecules using this reagent, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Core Principles: The Suzuki-Miyaura Cross-Coupling Mechanism
The functionalization of aryl halides or triflates with this compound is most effectively achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This transformation is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of its components.[9][10] Understanding the underlying catalytic cycle is paramount for successful protocol execution and troubleshooting.
The reaction proceeds through three key elementary steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) intermediate. This is typically the rate-determining step of the cycle.
-
Transmetalation: The organic moiety from the boronic acid (the phenoxathiin group) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), facilitating the transfer.[11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond, yielding the desired phenoxathiin-functionalized product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[11]
Application Protocol: Suzuki-Miyaura Coupling
This section details a general, robust protocol for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Experimental Workflow Overview
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Aryl Bromide (Ar-Br) | Coupling Partner | >98% Purity |
| This compound | Phenoxathiin Source | >97% Purity |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | Synthesis Grade |
| K₂CO₃ or Cs₂CO₃ | Base | Anhydrous, >99% |
| 1,4-Dioxane | Organic Solvent | Anhydrous |
| Deionized Water | Co-solvent | Degassed |
| Reaction Vessel | Flask/Vial | Schlenk flask or pressure tube |
| Magnetic Stirrer/Hotplate | Agitation/Heating | Standard lab equipment |
| Inert Gas Supply | Atmosphere Control | Nitrogen or Argon |
Step-by-Step Protocol
Causality Note: The use of an inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle. Degassing solvents by sparging with an inert gas removes dissolved oxygen.
-
Vessel Preparation: To a flame-dried Schlenk flask or pressure tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv).
-
Solid Reagent Addition: Add this compound (1.1–1.5 equiv) and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation side reactions. Cesium carbonate (Cs₂CO₃) is often more effective for less reactive chlorides but is also more expensive.
-
-
Catalyst Addition: Add the palladium catalyst (0.01–0.05 equiv, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvents. A common ratio is a 4:1 to 10:1 mixture of organic solvent to water (e.g., 1,4-dioxane/H₂O). The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously for the duration of the reaction (typically 4–24 hours).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure product.
Data, Characterization, and Troubleshooting
Expected Results and Substrate Considerations
The yield and reaction rate of the Suzuki-Miyaura coupling are highly dependent on the nature of the aryl halide. The following table provides a general guideline.
| Aryl Halide (Ar-X) | Reactivity | Typical Conditions | Expected Yield |
| Ar-I | High | 80-90 °C, 2-8 h | 85-98% |
| Ar-Br | Medium | 90-100 °C, 4-16 h | 70-95% |
| Ar-OTf | High | 80-100 °C, 4-12 h | 75-95% |
| Ar-Cl | Low | 100-120 °C, 12-24 h | 40-80%* |
*Coupling of aryl chlorides often requires more specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄) for optimal results.
Product Characterization
The identity and purity of the final functionalized phenoxathiin product must be confirmed through standard analytical techniques.[3][13]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Expect to see characteristic aromatic signals from both the phenoxathiin core and the coupled aryl group.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
FT-IR Spectroscopy: Can identify the presence of key functional groups in the final product.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble reagents. | Ensure rigorous inert atmosphere technique; Increase reaction temperature; Use a different solvent system (e.g., DMF, Toluene/H₂O). |
| Protodeboronation | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous base and solvents; Minimize reaction time once starting material is consumed; Consider a milder base.[9] |
| Formation of Byproducts | Homocoupling of the boronic acid or aryl halide. | Ensure proper stoichiometry; Use a different catalyst/ligand system. |
Conclusion
This compound is a powerful reagent for incorporating the electronically and biologically significant phenoxathiin scaffold into target molecules. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for this transformation. By understanding the core mechanism and adhering to meticulous experimental technique, researchers can successfully leverage this building block to advance projects in drug discovery, materials science, and catalysis.
References
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- Title: Synthesis of New Pyrazoline - Phenoxathiin Derivatives Source: Baghdad Science Journal URL
- Title: An In-depth Technical Guide to the Reaction Mechanisms of Phenoxathiin Synthesis Source: Benchchem URL
- Title: Phenoxathiin-dioxide synthesis Source: ResearchGate URL
- Title: Synthesis of New Isoxazolin - Phenoxathiin Derivatives Source: Al-Nahrain Journal of Science URL
- Source: anjs.edu.
- Title: "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Europe PMC URL
- Title: Boronic acid, B-4-phenoxathiinyl- Source: CymitQuimica URL
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Title: 100124-07-0|Phenoxathiin-4-ylboronic acid|BLD Pharm Source: BLD Pharm URL
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- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC)
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL
- Title: (PHENOXATHIIN-4-YL)
- Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL
- Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence Source: MDPI URL
- Title: N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes Source: Beilstein Journals URL
- Title: this compound | CAS 100124-07-0 | SCBT Source: Santa Cruz Biotechnology URL
- Title: Metal-free formal synthesis of phenoxazine Source: Beilstein Journals URL
- Title: Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity Source: NIH URL
- Title: Application of Photoredox Catalysis for Late-stage Functionalization Source: Charnwood Discovery URL
- Title: Illuminating Progress: Recent Advances in Photoredox Catalysis Source: Sigma-Aldrich URL
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The Emergence of Phenoxathiin-4-Boronic Acid in Advanced Fluorescent Probe Design for Biological Imaging
The relentless pursuit of deeper biological understanding necessitates the development of increasingly sophisticated molecular tools. Among these, fluorescent probes stand out for their ability to illuminate the intricate workings of living cells with high spatial and temporal resolution. This guide delves into the burgeoning potential of a unique heterocyclic scaffold, phenoxathiin, specifically functionalized with a boronic acid moiety at the 4-position, for the design and synthesis of next-generation fluorescent probes. We will explore the underlying chemical principles, provide detailed synthetic and application protocols, and showcase the unique advantages this scaffold offers for researchers, scientists, and drug development professionals.
The Phenoxathiin Scaffold: A Privileged Fluorophore for Bioimaging
The phenoxathiin core, a sulfur- and oxygen-containing heterocyclic system, presents a compelling alternative to more commonly employed fluorophores like fluorescein and rhodamine. Its rigid, planar structure contributes to favorable photophysical properties, including potentially high quantum yields and environmental sensitivity. While its close relative, phenothiazine, has been extensively explored in probe development[1][2][3][4], phenoxathiin offers a distinct electronic environment that can be harnessed for novel probe design.
The introduction of a boronic acid group at the 4-position transforms the phenoxathiin scaffold into a versatile platform for creating "turn-on" or ratiometric fluorescent probes. Boronic acids are well-established as recognition moieties for a variety of biologically relevant analytes, most notably reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻)[5][6][7][8].
Design Principles: Leveraging Boronic Acid Reactivity for Fluorescence Modulation
The core principle behind phenoxathiin-4-boronic acid-based probes lies in the chemoselective reaction of the boronic acid group with the target analyte. This reaction triggers a change in the electronic properties of the phenoxathiin fluorophore, leading to a detectable change in its fluorescence output.
A common strategy involves the design of probes where the boronic acid group quenches the fluorescence of the phenoxathiin core in its native state. This can be achieved through mechanisms like photoinduced electron transfer (PeT). Upon reaction with the analyte, the boronic acid is converted to a phenol, which disrupts the PeT process and restores the fluorescence of the phenoxathiin scaffold. This "turn-on" response provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments.
Caption: General sensing mechanism of a boronic acid-based "turn-on" fluorescent probe.
Synthesis of this compound Based Probes: A Modular Approach
The synthesis of fluorescent probes based on the this compound scaffold can be approached in a modular fashion, allowing for the fine-tuning of properties such as solubility, photophysical characteristics, and analyte specificity. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound probes.
Protocol 1: Synthesis of a Generic this compound Probe
Materials:
-
Phenoxathiin
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Purification supplies (silica gel for column chromatography, solvents)
Procedure:
-
Bromination of Phenoxathiin:
-
Dissolve phenoxathiin in a suitable solvent like CCl₄ or DCM.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-bromophenoxathiin. Rationale: This step introduces a handle for the subsequent borylation reaction.
-
-
Miyaura Borylation:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromophenoxathiin, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-90 °C for 12-24 hours. Rationale: This palladium-catalyzed cross-coupling reaction is a robust method for installing the boronic ester.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting this compound pinacol ester by column chromatography.
-
The pinacol ester can often be used directly or hydrolyzed to the free boronic acid if required.
-
Application in Biological Imaging: Detecting Reactive Oxygen Species
A primary application of this compound probes is the detection of reactive oxygen species (ROS), which are implicated in a wide range of physiological and pathological processes[5][6][9][10].
Protocol 2: Imaging of Hydrogen Peroxide in Live Cells
Materials:
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes
-
Hydrogen peroxide (H₂O₂) solution (for positive control)
-
N-acetylcysteine (NAC) (for negative control)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of the this compound probe by diluting the DMSO stock in cell culture medium to a final concentration of 1-10 µM. Rationale: The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a CO₂ incubator.
-
-
Analyte Stimulation (Optional):
-
For a positive control, treat the cells with a known concentration of H₂O₂ (e.g., 50-100 µM) for 15-30 minutes.
-
For a negative control, pre-incubate cells with an antioxidant like NAC (e.g., 1-5 mM) for 1 hour before adding the probe and H₂O₂.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. The excitation and emission wavelengths will depend on the specific photophysical properties of the phenoxathiin fluorophore.
-
Acquire images from both control and treated cells to compare the fluorescence intensity.
-
Caption: Experimental workflow for imaging intracellular H₂O₂.
Data Interpretation and Quantitative Analysis
The change in fluorescence intensity upon probe activation can be quantified to provide a measure of the analyte concentration. Image analysis software can be used to measure the mean fluorescence intensity of individual cells or regions of interest. It is crucial to include appropriate controls to ensure that the observed fluorescence changes are due to the specific reaction with the analyte and not other factors such as photobleaching or changes in cell morphology.
| Parameter | Untreated Cells | H₂O₂ Treated Cells | NAC + H₂O₂ Treated Cells |
| Relative Fluorescence Unit (RFU) | Low | High | Low |
| Interpretation | Basal level of ROS | Increased ROS production | Inhibition of ROS production |
Future Perspectives and Advanced Applications
The modular nature of the this compound scaffold opens up numerous avenues for future development. By introducing different functional groups to the phenoxathiin core, it is possible to tune the photophysical properties, such as shifting the emission to longer wavelengths for deeper tissue imaging. Furthermore, the incorporation of targeting moieties could allow for the specific accumulation of the probe in subcellular organelles, such as the mitochondria, a primary site of ROS production. The development of multi-functional probes based on this scaffold could also enable the simultaneous detection of multiple analytes[11][12].
Conclusion
This compound represents a promising and versatile platform for the design and synthesis of novel fluorescent probes for biological imaging. Its favorable photophysical properties, coupled with the well-established reactivity of the boronic acid moiety, enable the development of highly sensitive and selective probes for a range of biologically important analytes. The detailed protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this exciting class of molecular tools, ultimately contributing to a deeper understanding of cellular function and disease.
References
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Synthesis of Ethynylated Phenothiazine Based Fluorescent Boronic Acid Probes. (2011). ResearchGate. [Link]
-
Molecular structures of the investigated phenoxathiin-10,10-dioxide derivatives. (n.d.). ResearchGate. [Link]
-
PHOTOPHYSICAL PROPERTIES OF TWO DERIVATIVES IN THE PHENOXATHIIN-10,10-DIOXIDE CLASS. (n.d.). Revue Roumaine de Chimie. [Link]
- Hu, Y., et al. (2023). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Dyes and Pigments.
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Photophysical properties of phenothiazine derivatives in the.... (n.d.). ResearchGate. [Link]
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Shangguan, H., et al. (2024). Construction of fluorescent probe based on phenoxazine for the detection of N2H4 in environmental, biological and food samples. ResearchGate. [Link]
-
Sheng, H., et al. (2011). Synthesis of ethynylated phenothiazine based fluorescent boronic acid probes. PubMed. [Link]
- Bolland, H. R., Hammond, E. M., & Sedgwick, A. C. (2022). A fluorescent probe strategy for the detection and discrimination of hydrogen peroxide and peroxynitrite in cells.
-
Recent development of small-molecule fluorescent probes based on phenothiazine and its derivates. (2022). PubMed. [Link]
- Sedgwick, A. C., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.
- Wang, R., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules.
-
A multi-functional fluorescent scaffold as a multi-colour probe: design and application in targeted cell imaging. (n.d.). RSC Advances. [Link]
-
A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging. (n.d.). Chemical Science. [Link]
-
Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. (n.d.). Chemical Science. [Link]
- Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods.
-
Multi-Functional Fluorescent Scaffold as a Multi-colour Probe: Design and Application in Targeted Cell Imaging. (2021). ResearchGate. [Link]
- Ueno, T., et al. (2010). Recent advances in fluorescent probes for the detection of reactive oxygen species. Journal of Photochemistry and Photobiology C: Photochemistry Reviews.
- Chang, C. J., et al. (2004). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. Journal of the American Chemical Society.
- Design and synthesis of fluorescent activity probes for protein phosphatases. (2017). Methods in Molecular Biology.
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Long-wavelength fluorescent boronate probes for the detection and intracellular imaging of peroxynitrite. (n.d.). Chemical Communications. [Link]
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Application Notes & Protocols: Catalytic Applications of Metal Complexes Derived from Phenoxathiin-4-boronic Acid
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the prospective catalytic applications of metal complexes derived from phenoxathiin-4-boronic acid. This document outlines a scientifically grounded, albeit prospective, workflow, from the synthesis of a tailored phosphine ligand from this compound to the preparation of its palladium(II) complex and its subsequent application in Suzuki-Miyaura cross-coupling reactions. The protocols are designed with scientific integrity, drawing from established principles in organometallic chemistry and catalysis.
Introduction: The Potential of Phenoxathiin-Based Ligands in Catalysis
The phenoxathiin scaffold is a sulfur-containing heterocycle that has garnered interest in medicinal chemistry and materials science.[1] Its rigid, butterfly-like conformation and the presence of both oxygen and sulfur heteroatoms offer unique steric and electronic properties when incorporated into a ligand framework for transition metal catalysis. The derivatization of this core, for instance, through a boronic acid functional group, provides a versatile handle for further chemical transformations, enabling the synthesis of bespoke ligands for catalytic applications.
While the direct catalytic applications of metal complexes derived from this compound are an emerging area of research, the known reactivity of phenoxathiin derivatives and the versatility of boronic acids in organic synthesis allow for the rational design of novel catalytic systems.[2][3] This guide proposes the transformation of this compound into a valuable triarylphosphine ligand, a cornerstone of modern cross-coupling catalysis, and details its subsequent use in a palladium-catalyzed reaction.
Synthesis of a Phenoxathiin-Based Phosphine Ligand
The conversion of an aryl boronic acid to a triarylphosphine is a well-established synthetic transformation. This protocol outlines a plausible route for the synthesis of (phenoxathiin-4-yl)diphenylphosphine, a novel ligand for the preparation of catalytically active metal complexes.
Protocol 2.1: Synthesis of (Phenoxathiin-4-yl)diphenylphosphine
This protocol is adapted from standard procedures for the synthesis of triarylphosphines from aryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Chlorodiphenylphosphine (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and Xantphos.
-
Add anhydrous, degassed 1,4-dioxane to dissolve the solids.
-
In a separate flask, prepare a solution of potassium carbonate in degassed water.
-
To the reaction flask, add chlorodiphenylphosphine via syringe.
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add ethyl acetate and water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (phenoxathiin-4-yl)diphenylphosphine.
Synthesis of a Palladium(II) Complex
With the custom phosphine ligand in hand, the next step is the synthesis of a palladium(II) precatalyst. These complexes are often air-stable and can be easily handled, making them convenient for a wide range of catalytic applications.
Protocol 3.1: Synthesis of Dichlorobis((phenoxathiin-4-yl)diphenylphosphine)palladium(II)
This protocol describes a standard method for the preparation of a Pd(II)-phosphine complex.
Materials:
-
(Phenoxathiin-4-yl)diphenylphosphine (2.2 eq)
-
Palladium(II) chloride (PdCl₂, 1.0 eq)
-
Anhydrous, degassed acetonitrile
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) chloride.
-
Add anhydrous, degassed acetonitrile to the flask.
-
In a separate flask, dissolve (phenoxathiin-4-yl)diphenylphosphine in anhydrous, degassed acetonitrile.
-
Slowly add the phosphine ligand solution to the palladium(II) chloride suspension.
-
Stir the reaction mixture at room temperature for 24 hours. A color change and precipitation of the complex are typically observed.
-
Filter the resulting solid under an inert atmosphere.
-
Wash the solid with cold acetonitrile and then with diethyl ether.
-
Dry the solid under vacuum to obtain the dichlorobis((phenoxathiin-4-yl)diphenylphosphine)palladium(II) complex.
Workflow for Catalyst Synthesis
Caption: Synthesis of the Palladium(II) Catalyst.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[4] The performance of the catalyst is highly dependent on the nature of the ligands. The unique electronic and steric properties of the phenoxathiin-based phosphine ligand may offer advantages in terms of catalytic activity and stability.
Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for evaluating the catalytic activity of the newly synthesized palladium complex. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq)
-
Aryl boronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Dichlorobis((phenoxathiin-4-yl)diphenylphosphine)palladium(II) (0.01 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene/water 10:1)
-
Standard reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the aryl halide, aryl boronic acid, the palladium complex, and potassium phosphate.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Table 1: Example Reaction Conditions and Expected Outcome
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 110 | 18 | >85 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | Cs₂CO₃ | THF/H₂O | 80 | 16 | >88 |
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized Catalytic Cycle.
Rationale and Mechanistic Considerations
The proposed phenoxathiin-based phosphine ligand is expected to confer specific properties to the palladium catalyst. The steric bulk of the phenoxathiin moiety can influence the rate of reductive elimination, the final step in the catalytic cycle that forms the desired C-C bond.[5] Electronically, the sulfur and oxygen atoms in the phenoxathiin backbone can modulate the electron density at the palladium center, thereby affecting the rates of oxidative addition and transmetalation.
The choice of a palladium(II) precatalyst is based on its stability and ease of handling. In the presence of a base and the boronic acid, the Pd(II) species is reduced in situ to the active Pd(0) catalyst, which then enters the catalytic cycle. The key steps of the Suzuki-Miyaura reaction are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[5]
The successful implementation of this catalytic system would open new avenues for the application of phenoxathiin-derived molecules in catalysis, potentially leading to the development of highly efficient and selective catalysts for a broad range of organic transformations.
References
- Cao, Z.-W., Zhang, J.-X., Wang, J.-T., Li, L., Chen, X.-Y., Jin, S., Cao, Z.-Y., & Wang, P. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26, 6681-6686.
-
Dodds, A. C., & Sutherland, A. (2022). Synthesis of phenoxathiins using an iron-catalysed C-H thioarylation. Organic & Biomolecular Chemistry, 20(8), 1738-1748. [Link]
-
Request PDF. (2025). Palladium(II) complexes with salicylideneimine based tridentate ligand and triphenylphosphine: Synthesis, structure and catalytic activity in Suzuki–Miyaura cross coupling reactions. Inorganica Chimica Acta, 394, 391–400. [Link]
-
Organic Chemistry Explained. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]
-
Silva, F. C., & Ferreira, S. B. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts [organic-chemistry.org]
- 3. Synthesis and Characterization of Metal Complexes with Schiff Base Ligands | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocycle-Induced Modulation of Internuclear Interactions in Homobimetallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Custom Synthesis of Phenoxathiin-4-boronic Acid Derivatives: A Guide for Advanced Research Applications
Introduction: The Strategic Importance of Phenoxathiin-4-boronic Acid Derivatives in Modern Drug Discovery
The phenoxathiin scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a boronic acid moiety at the 4-position of the phenoxathiin ring system unlocks vast potential for synthetic diversification, primarily through the highly versatile Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This enables the precise and efficient installation of a wide array of aryl and heteroaryl substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides a comprehensive guide for the custom synthesis of this compound derivatives, tailored for researchers and drug development professionals. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol for a representative synthesis, and outline robust methods for purification and characterization.
Synthetic Strategy: A Logic-Driven Approach to this compound Derivative Synthesis
The synthesis of this compound derivatives can be logically dissected into two key stages: the formation of the core this compound scaffold and its subsequent derivatization. For the purpose of this guide, we will focus on a common and effective method for the initial synthesis of the boronic acid, followed by a representative Suzuki-Miyaura coupling to generate a custom derivative.
Our chosen synthetic pathway leverages the formation of an organometallic intermediate from a halogenated phenoxathiin precursor, which is then quenched with a borate ester. This method is widely applicable and allows for the synthesis of the target boronic acid on a multi-gram scale.[9][10]
Diagram 1: Overall synthetic workflow for custom this compound derivatives.
Experimental Protocols
Part 1: Synthesis of this compound (CAS: 100124-07-0)
This protocol describes the synthesis of the core this compound intermediate.[11][12][13][14]
Materials:
-
4-Bromophenoxathiin
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add magnesium turnings (1.2 eq) to a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Briefly heat the flask with a heat gun under vacuum and then cool to room temperature under the inert atmosphere to ensure all moisture is removed.
-
Grignard Reagent Formation: Add a small crystal of iodine to the magnesium turnings. Prepare a solution of 4-Bromophenoxathiin (1.0 eq) in anhydrous THF and add a small portion to the flask. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining 4-Bromophenoxathiin solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Part 2: Purification of this compound
The purification of boronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides).[15] Several methods can be employed for purification.[16][17][18]
Method 1: Recrystallization
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent such as a mixture of acetone and water, or toluene.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Acid-Base Extraction
-
Dissolve the crude product in diethyl ether.
-
Extract the ether solution with a 1 M NaOH solution. The boronic acid will deprotonate and move to the aqueous layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with 2 M HCl until the boronic acid precipitates.
-
Extract the precipitated boronic acid with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Part 3: Custom Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.[19]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, or DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization and Quality Control
The identity and purity of the synthesized this compound and its derivatives should be confirmed using a combination of analytical techniques.
Diagram 2: Quality control workflow for synthesized derivatives.
Example Data Summary:
| Analysis | This compound | Example Derivative (4-(pyridin-4-yl)phenoxathiin) |
| Appearance | White to off-white solid | White to pale yellow solid |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| LC-MS (m/z) | [M-H]⁻ calculated: 243.03, found: 243.1 | [M+H]⁺ calculated: 278.07, found: 278.1 |
| HPLC Purity | >97% | >98% |
Safety Precautions
Working with boronic acids and their precursors requires adherence to standard laboratory safety protocols.[20][21]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[22][23][24]
-
Handling: Handle boronic acids in a well-ventilated fume hood to avoid inhalation of dust.[21][22] Boronic acids can be irritating to the eyes, skin, and respiratory system.[20][22]
-
Storage: Store boronic acids in a cool, dry place, away from moisture, as they can be hygroscopic.[23]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations.[21]
Conclusion
The custom synthesis of this compound derivatives offers a powerful platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and characterization of these valuable compounds. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this versatile scaffold to advance their drug discovery programs.
References
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Boric Acid Safety & Hazards. (n.d.). Lab Alley.
- What Are The Safety Precautions For Using Boric Acid?. (2025). Chemistry For Everyone.
- How to purify boronic acids/boronate esters?. (2016).
- Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2015). Asian Journal of Chemistry.
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (n.d.). Fisher Scientific.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
- SAFETY D
- Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2025).
- Purific
- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Process for purification of boronic acid and its derivatives. (2005).
- Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry. (2025). BenchChem.
- Phenothiazine derivatives show high potential for use in photodynamic therapy. (2020). News-Medical.net.
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023). Journal of the Iranian Chemical Society.
- Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. (2025). Asian Journal of Chemistry.
- Medicinal and Biological Significance of Phenoxazine Derivatives. (2021). Mini Reviews in Medicinal Chemistry.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). AOBChem USA.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- (PHENOXATHIIN-4-YL)BORONIC ACID | CAS 100124-07-0. (n.d.).
- This compound | CAS 100124-07-0. (n.d.). Santa Cruz Biotechnology.
- 100124-07-0|Phenoxathiin-4-ylboronic acid|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aobchem.com [aobchem.com]
- 12. (PHENOXATHIIN-4-YL)BORONIC ACID | CAS 100124-07-0 [matrix-fine-chemicals.com]
- 13. scbt.com [scbt.com]
- 14. 100124-07-0|Phenoxathiin-4-ylboronic acid|BLD Pharm [bldpharm.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. laballey.com [laballey.com]
- 21. youtube.com [youtube.com]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. fishersci.com [fishersci.com]
Troubleshooting & Optimization
How to optimize reaction conditions for Suzuki coupling with Phenoxathiin-4-boronic acid.
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for navigating the intricacies of Suzuki-Miyaura cross-coupling reactions involving phenoxathiin-4-boronic acid. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols. We will delve into the mechanistic reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
The phenoxathiin moiety is a valuable scaffold in medicinal chemistry and materials science. However, the presence of both sulfur and oxygen heteroatoms introduces specific challenges in palladium-catalyzed cross-coupling reactions. This guide provides a structured, question-and-answer-based approach to address the common hurdles you may encounter.
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured to help you diagnose and solve common problems encountered during the Suzuki coupling of this compound.
Q1: My reaction is showing very low to no conversion of my starting materials. Where should I start troubleshooting?
A1: A stalled reaction is a common issue that can often be traced back to a few key components of the catalytic cycle. A systematic check is the most efficient way to identify the culprit.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly sealed and that you performed at least three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen). All solvents and aqueous base solutions must be rigorously degassed prior to use.[2]
-
Reagent Quality:
-
This compound: Boronic acids can degrade over time, especially if improperly stored. Consider using a freshly opened bottle or material from a reputable supplier.
-
Aryl Halide: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl.[1][3] If you are using an aryl chloride, a more specialized and highly active catalyst system is likely required.[4]
-
Palladium Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade or oxidize.[1] Ensure they have been stored correctly under an inert atmosphere. For phenoxathiin-containing substrates, the sulfur atom can potentially coordinate to the palladium center, necessitating specific ligand choices.
-
Logical Troubleshooting Workflow:
Below is a decision-making workflow to systematically address a failed reaction.
Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
Q2: I'm observing significant formation of a byproduct that appears to be just phenoxathiin (protodeboronation). How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing side reaction, particularly with heteroaryl boronic acids.[5][6] It is often promoted by the basic and aqueous conditions of the reaction.[7][8]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also accelerate protodeboronation.[3][4] Milder bases are often preferable.
-
Anhydrous Conditions: Water is a primary proton source for this side reaction.[1][10]
-
Recommendation: While challenging, running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or dioxane can be effective.[11]
-
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or an MIDA boronate, can be highly effective.[1][6] These derivatives slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[12]
-
Reaction Kinetics: A fast and efficient catalyst can "outrun" the decomposition of the boronic acid.[12][13]
-
Recommendation: Consider switching to a more active catalyst system, such as a Buchwald-type precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[10] These systems can accelerate the desired cross-coupling, making it the dominant pathway.
-
Q3: My main impurity is the homocoupled product of this compound. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl species is another common side reaction. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[14]
Prevention Strategies:
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling pathway. Ensure your solvents and reaction setup are thoroughly deoxygenated.[1]
-
Use a Pd(0) Source: Start with a catalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions (e.g., presence of phosphine ligands) are suitable for its efficient in situ reduction to Pd(0).[10]
-
Controlled Addition: In some cases, slowly adding the this compound to the reaction mixture via syringe pump can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.[10]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is a good starting point for this compound?
A: For heteroaryl systems, especially those containing sulfur, a robust catalyst system is required. A good starting point would be a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand. The sulfur atom in the phenoxathiin can act as a potential ligand for palladium, so a strongly binding phosphine ligand is beneficial.
| Catalyst System | Rationale |
| Pd₂(dba)₃ / XPhos | A versatile and highly active system. XPhos is a bulky, electron-rich biarylphosphine ligand known to promote challenging couplings.[5] |
| Pd(PPh₃)₄ | A classic, reliable Pd(0) catalyst. It can be effective for less challenging aryl bromides or iodides. |
| PEPPSI-iPr | An N-heterocyclic carbene (NHC) based catalyst that can offer high stability and activity.[4] |
Q: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[3][9] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][15]
The choice of base is critical and often depends on the solvent and the stability of your substrates.
| Base | Common Solvents | Pros | Cons |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Inexpensive, widely used.[3] | Can be too harsh for sensitive substrates; promotes protodeboronation. |
| K₃PO₄ | Dioxane, Toluene, THF | Often provides higher yields, milder than carbonates.[1] | Can be hygroscopic. |
| Cs₂CO₃ | Dioxane, THF, DMF | Highly effective for difficult couplings.[3] | More expensive. |
| KF | Anhydrous THF, Dioxane | Useful for substrates with base-labile groups (e.g., esters).[4] | Can lead to slower reaction rates. |
Q: What is the purpose of adding water to many Suzuki coupling reactions?
A: Water is often added as a co-solvent for several reasons. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), and it can play a role in the ligand exchange steps of the catalytic cycle.[3] However, as discussed, water can also be a source of protons for the undesirable protodeboronation side reaction.[1] For a sensitive substrate like this compound, minimizing or eliminating water might be a key optimization parameter.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Protocol & Optimization
This protocol provides a robust starting point. Optimization will likely be necessary based on your specific aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.0 mmol).
-
In a separate vial, add the Pd₂(dba)₃ and XPhos, and then add a portion of the degassed dioxane.
-
Add the catalyst/ligand slurry to the Schlenk flask containing the solids.
-
Add the remaining dioxane to a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Table:
If the starting protocol gives low yield, systematically vary the following parameters:
| Parameter | Condition 1 (Starting) | Condition 2 | Condition 3 | Rationale |
| Base | K₃PO₄ | Cs₂CO₃ | KF (anhydrous) | Modulate basicity to balance activation and prevent protodeboronation.[1][9] |
| Solvent | Dioxane | Toluene | THF/H₂O (4:1) | Solvent polarity can affect solubility and reaction rates.[3][15] |
| Ligand | XPhos | SPhos | P(t-Bu)₃ | Bulky, electron-rich ligands often improve efficiency for challenging substrates.[4] |
| Temperature | 80 °C | 100 °C | 60 °C | Balance reaction rate against potential thermal decomposition of reagents. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ACS Publications. Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. [Link]
-
ACS Publications. Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Common side reactions and byproducts when using Phenoxathiin-4-boronic acid.
Welcome to the technical support guide for Phenoxathiin-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use, particularly in cross-coupling applications. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot but also to optimize your synthetic strategies.
Introduction to this compound
This compound is a versatile heterocyclic organoboron compound. Its rigid, sulfur-containing tricyclic structure makes it an attractive building block in medicinal chemistry, materials science, and for the development of chemosensors.[1] It is most frequently employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[2][3]
While powerful, reactions involving aryl boronic acids are susceptible to several side reactions that can diminish yield and complicate purification. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: "My Suzuki-Miyaura reaction with this compound has a low yield, and I'm recovering mostly starting materials. What's going wrong?"
Answer:
Low conversion in a Suzuki-Miyaura coupling can stem from several factors, often related to the generation and stability of the active catalyst or the integrity of the boronic acid itself.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active catalyst in the Suzuki reaction is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can halt the catalytic cycle before it begins.
-
Troubleshooting: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. Some phosphine ligands can act as reducing agents, but this is not always efficient.[5] The choice of solvent and base can also play a critical role.[6] If you suspect catalyst inactivation, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active pre-catalyst system (e.g., those incorporating Buchwald ligands).[7]
-
-
Poor Solubility: this compound or your coupling partner may have limited solubility in the chosen solvent system, preventing them from participating effectively in the reaction.[8]
-
Troubleshooting: Screen a variety of solvent systems. Common choices for Suzuki reactions include toluene/water, dioxane/water, or DMF.[9] Sometimes, a co-solvent like ethanol can improve solubility.[9] Gentle heating can also improve solubility and reaction rates, but be mindful that higher temperatures can also accelerate side reactions.
-
-
Base Incompatibility: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[10] An inappropriate base can lead to poor reactivity or decomposition.
Question 2: "My main byproduct is phenoxathiin. Why am I losing the boronic acid group?"
Answer:
The formation of phenoxathiin, the parent arene of your boronic acid, is a classic sign of protodeboronation . This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11]
Mechanistic Insight:
Protodeboronation can be catalyzed by acid or base and is highly dependent on reaction conditions.[11] Under the basic conditions of a Suzuki coupling, the boronic acid exists in equilibrium with its more reactive boronate form (Ar-B(OH)₃⁻).[12] This boronate can then be protonated by a proton source in the reaction mixture (often water), leading to the undesired arene.[11][12] Electron-deficient aryl boronic acids can be particularly susceptible to this decomposition pathway under basic conditions.[12][13]
Troubleshooting & Mitigation Strategies:
-
Minimize Water: While many Suzuki protocols use aqueous bases, excess water can promote protodeboronation.[14]
-
Action: Use anhydrous solvents and bases where possible. If an aqueous system is necessary, minimize the amount of water used. Consider using a phase-transfer catalyst if solubility becomes an issue in a biphasic system.
-
-
Choice of Base: Stronger bases can accelerate the formation of the boronate, which, while necessary for transmetalation, can also increase the rate of protodeboronation.
-
Action: Try a milder base. For instance, if you are using NaOH or KOH, consider switching to K₂CO₃ or K₃PO₄.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times provide more opportunity for decomposition.
-
Action: Attempt the reaction at the lowest temperature that gives a reasonable conversion rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Use of Boronic Esters: Boronic acid pinacol esters (Bpin) are often more stable towards protodeboronation than their corresponding boronic acids.
-
Action: If protodeboronation is persistent, consider synthesizing the this compound pinacol ester and using it in the coupling reaction instead.
-
Question 3: "I've isolated a significant amount of a dimer, 4,4'-bis(phenoxathiin). What is this and how can I prevent it?"
Answer:
The formation of a biaryl dimer of your starting material is due to homocoupling , another prevalent side reaction in palladium-catalyzed couplings.[15] This occurs when two molecules of the boronic acid react with each other instead of with the intended electrophilic partner.
Mechanistic Insight:
Homocoupling can occur through several pathways. A common mechanism involves the reaction of two molecules of the boronic acid on a Pd(II) center, followed by reductive elimination to form the dimer and Pd(0).[4][16] The presence of oxygen can promote this pathway by re-oxidizing Pd(0) to the active Pd(II) species for homocoupling.[4]
Troubleshooting & Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: Oxygen is a known culprit in promoting homocoupling.[4][16]
-
Action: Thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[17] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Choice and Loading: The choice of palladium source and ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Action: Use a Pd(0) source like Pd(PPh₃)₄ directly, which can minimize pathways that rely on Pd(II) intermediates for homocoupling. Ensure you are not using an excessively high catalyst loading.
-
-
Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.
-
Action: Try running the reaction with a stoichiometry closer to 1:1 or with a slight excess of the electrophile.
-
-
Additives: Mild reducing agents can sometimes be added to the reaction to keep the palladium in its Pd(0) state and suppress oxidative homocoupling pathways.[16]
-
Action: In some specific cases, additives like small amounts of potassium formate have been used to suppress homocoupling.[16] However, this should be approached with caution as it can interfere with the main catalytic cycle.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound?
-
A: Boronic acids are sensitive to heat and moisture. Store this compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen) to prevent degradation.[18]
-
-
Q2: Can I monitor the progress of my reaction using TLC? How can I visualize the boronic acid?
-
A: Yes, TLC is a valuable tool. However, boronic acids can be difficult to visualize with standard UV lamps. Staining is often required. A sensitive stain for boronic acids can be prepared using 10-hydroxybenzo[h]quinolone (HBQ), which fluoresces upon complexation with the boronic acid moiety.[19][20] Alternatively, a potassium permanganate (KMnO₄) stain can be used, although it is less specific.
-
-
Q3: My reaction is very slow. How can I speed it up without promoting side reactions?
-
A: Instead of simply increasing the temperature, consider using a more active catalyst system. Modern palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically increase reaction rates at lower temperatures, which can help suppress thermal decomposition pathways like protodeboronation.[9][15]
-
Part 3: Visualizing the Side Reactions
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the undesired protodeboronation and homocoupling pathways.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.
Diagram 2: Protodeboronation Side Reaction
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. aobchem.com [aobchem.com]
- 19. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Reactions Involving Phenoxathiin-4-boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenoxathiin-4-boronic acid. This guide is designed to provide in-depth, field-proven insights into troubleshooting common cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues and rationally design successful experiments.
Section 1: General Issues & First Principles
This section addresses the foundational checks and handling procedures that are critical for success before delving into reaction-specific problems.
Q1: My reaction has failed completely—I only see my starting materials. What are the universal first checks?
A complete lack of conversion is often due to a fundamental issue with one of the core reaction components rather than a subtle optimization problem. Before altering stoichiometry or screening numerous ligands, it is crucial to validate your foundational setup.
The Four Pillars of a Successful Cross-Coupling Reaction:
-
Reagent Integrity:
-
This compound Quality: Boronic acids can degrade over time, primarily through protodeboronation or oxidation.[1] How old is your reagent? Has it been stored properly? (See Q2). Consider running a simple NMR or LC-MS to confirm the identity and purity of your starting material.
-
Aryl Halide Partner: Verify the purity of your coupling partner. Impurities can sometimes act as catalyst poisons.
-
Solvent and Base Quality: Ensure solvents are anhydrous (for many Suzuki protocols) and appropriately degassed. The choice and quality of the base are paramount; for example, ground potassium phosphate (K₃PO₄) is often more effective than large pellets due to increased surface area.[2]
-
-
Atmospheric Control:
-
Oxygen is the Enemy: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of oxygen, which also promotes undesirable homocoupling of the boronic acid.[3][4]
-
Verification: Your reaction must be conducted under a rigorously inert atmosphere (Argon or Nitrogen). This requires proper degassing of the reaction mixture (e.g., three cycles of evacuate/backfill or sparging with inert gas for 15-30 minutes) before adding the catalyst.[5] A color change to black (palladium black) immediately upon catalyst addition often indicates catalyst decomposition due to oxygen exposure.[4]
-
-
Catalyst System Activation:
-
Is Your Catalyst Active? Palladium pre-catalysts require activation to form the catalytically active Pd(0) species. If this activation fails, the catalytic cycle will not initiate. Some modern pre-catalysts are designed for more reliable activation.
-
Ligand Compatibility: The ligand's role is to stabilize the Pd(0) center and facilitate the catalytic cycle. Ensure the chosen ligand is appropriate for the specific coupling (e.g., bulky, electron-rich phosphine ligands for activating less reactive aryl chlorides).[3]
-
-
Reaction Temperature:
-
Is it Hot Enough? Oxidative addition, particularly with aryl chlorides, can have a significant activation energy barrier.[3] If the reaction is running at too low a temperature, it may not initiate. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Below is a logical workflow to diagnose a completely failed reaction.
Caption: A decision tree for troubleshooting a failed reaction.
Q2: How should I properly handle and store this compound (CAS 100124-07-0)?
Proper storage is essential to prevent degradation. This compound is a solid with a molecular weight of 244.07 g/mol .[6][7]
-
Storage: It should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen) to protect it from moisture and oxygen.[6]
-
Appearance: It is typically a solid.[8][9] Any significant change in color or texture could indicate decomposition.
-
Handling: When weighing and handling the reagent, do so quickly in a dry environment (e.g., in a glovebox or on a nitrogen-purged balance) to minimize exposure to air and humidity.
-
Purity Assessment: Before use, especially if the reagent is old or results are poor, its purity should be confirmed. A simple ¹H NMR in a dry solvent (like DMSO-d₆) can confirm the structure and identify major impurities. The presence of a large peak corresponding to the protodeboronated product, phenoxathiin, is a clear sign of degradation.
Section 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its success with heteroaromatic boronic acids like this compound depends on a delicate balance of factors.[10]
Q3: I'm seeing low to no yield in my Suzuki-Miyaura coupling. What are the likely causes specific to this compound?
When general issues (Q1) are ruled out, low yields with this specific substrate often point to challenges related to its unique heterocyclic structure.
-
Potential Catalyst Inhibition: The phenoxathiin core contains a sulfur atom. Sulfur-containing heterocycles can sometimes coordinate to the palladium catalyst, potentially interfering with the catalytic cycle.[11] While not as strong a poison as a thiol, this interaction can be a contributing factor. Using ligands that form very stable and active complexes with palladium, such as bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), can often overcome this potential inhibition.[4][12]
-
Electronic Effects: The phenoxathiin ring system has a distinct electronic character that influences the nucleophilicity of the boronic acid in the transmetalation step. This step is often rate-limiting and requires the transfer of the aryl group from boron to palladium.[1][13] The efficiency of this transfer is highly dependent on the choice of base and solvent.
Systematic Optimization Strategy:
If your initial conditions fail, a systematic screen of parameters is recommended. It is generally most effective to vary one parameter at a time.
| Parameter | Initial Recommendation | Alternative Options to Screen | Rationale for Change |
| Catalyst/Ligand | Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) | Pd(PPh₃)₄, Pd(dppf)Cl₂, other Buchwald ligands (e.g., XPhos) | Pd(PPh₃)₄ is a classic but may be inefficient. Pd(dppf)Cl₂ is robust. Buchwald systems are excellent for challenging substrates.[4][5] |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃, Cs₂CO₃ | The base facilitates the formation of the boronate species required for transmetalation.[1][14] Cs₂CO₃ is more soluble and basic, often accelerating the reaction, but can also promote side reactions. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | Toluene/H₂O, THF/H₂O, DME | The solvent system must dissolve the reagents and facilitate the interaction of the organic and aqueous phases (where the base is often dissolved). |
| Temperature | 80-100 °C | 60 °C to 110 °C | Balance reaction rate against catalyst stability. Start at 80-100°C and adjust as needed based on reaction monitoring (TLC, LC-MS). |
Q4: I'm observing significant byproduct formation. How can I identify and minimize the common culprits?
Byproduct formation is a clear sign that a competing reaction pathway is out-pacing your desired coupling. The three most common side reactions with boronic acids are protodeboronation, homocoupling, and dehalogenation.[1][15]
| Byproduct (Identified by MS) | Common Cause(s) | Proposed Solution(s) |
| Phenoxathiin (Protodeboronation) | • Excess water in the reaction mixture.• Base-catalyzed C-B bond cleavage.[1][16]• Prolonged reaction time at high temperature. | • Use anhydrous solvents and dry reagents.• Screen different bases (e.g., K₂CO₃ may be milder than Cs₂CO₃).• Monitor the reaction and work up promptly upon completion.• Consider converting the boronic acid to its more stable neopentyl glycol or pinacol ester.[10] |
| 4,4'-Biphenoxathiin (Homocoupling) | • Presence of oxygen in the reaction.• Incomplete reduction of a Pd(II) precatalyst to active Pd(0).[3][4] | • Ensure rigorous degassing of the solvent and reaction vessel.• Maintain a positive pressure of inert gas throughout the reaction.• Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure precatalyst reduction is efficient. |
| Dehalogenated Arene (From coupling partner) | • Occurs after oxidative addition, often involving a hydride source (solvent, base, or impurities).[3] | • Ensure an inert atmosphere.• Choose a solvent less prone to acting as a hydride source. |
Q5: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with this compound?
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the aryl bromide.
-
Degassing: Sparge the resulting slurry with argon or nitrogen for 15-20 minutes to ensure the solvent is fully degassed.
-
Catalyst Addition: To the stirring mixture under a positive pressure of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Troubleshooting Chan-Lam Coupling
The Chan-Lam reaction is a powerful method for forming C-N and C-O bonds, but its copper-catalyzed, oxidative mechanism presents different challenges than the palladium-catalyzed Suzuki coupling.[17][18]
Q6: My Chan-Lam C-N or C-O coupling is failing. What's different from the Suzuki reaction?
The primary differences are the metal catalyst (Copper vs. Palladium) and the reaction mechanism.
-
Mechanism: The Chan-Lam coupling involves the oxidation of Cu(I) to Cu(III), followed by reductive elimination to form the C-heteroatom bond. Unlike many Suzuki reactions, it is often run open to the air, as oxygen serves as the terminal oxidant to regenerate the active copper catalyst.[17]
-
Common Failure Modes:
-
Poor Boronic Acid Partner: Some boronic acids are prone to side reactions like protodeboronation and homocoupling under Chan-Lam conditions.[17]
-
Nucleophile Reactivity: The pKa and nucleophilicity of the amine or alcohol are critical. Less nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates can be challenging.
-
Copper Source: The choice of copper salt (e.g., Cu(OAc)₂, Cu(OTf)₂) can significantly impact the yield. Cu(OAc)₂ is the most common and effective source.[18]
-
Q7: What are the key parameters to optimize for a successful Chan-Lam reaction with this boronic acid?
Optimization often revolves around the choice of copper source, solvent, and additives.
| Parameter | Initial Recommendation | Alternative Options to Screen | Rationale for Change |
| Copper Source | Cu(OAc)₂ (1.0 - 2.0 eq) | Catalytic Cu(OAc)₂ (10-20 mol%), CuI, CuCl₂ | Stoichiometric copper is often more reliable but catalytic systems are more elegant. The counter-ion on the copper salt is important.[17] |
| Solvent | Dichloromethane (DCM) or Toluene | Acetonitrile (MeCN), Ethanol (EtOH), or a mixture[19][20] | Solvent polarity can dramatically affect the reaction. A mixed MeCN/EtOH system has been shown to be effective for challenging couplings of boronic esters with aryl amines.[19][20] |
| Additives | Pyridine or another base (optional) | Molecular sieves | A mild base can facilitate the reaction with less acidic N-H or O-H bonds. Molecular sieves can help remove water, which can promote protodeboronation. |
| Atmosphere | Open to Air | Inert Atmosphere (if side reactions are severe) | While typically run in air, an inert atmosphere can sometimes suppress oxidative homocoupling of the boronic acid if it becomes a major pathway. |
Section 4: Advanced Topics & Workflows
Q8: Should I use this compound or its pinacol ester (BPin) derivative?
The choice between a boronic acid and its corresponding boronic ester is a key strategic decision based on balancing stability and reactivity.
-
Boronic Acid: Generally more reactive in the transmetalation step. However, it is more susceptible to protodeboronation and decomposition.[1][16]
-
Boronic Pinacol (BPin) Ester: Significantly more stable to storage and less prone to protodeboronation during the reaction.[21] This stability comes at the cost of reactivity; the transmetalation step from a boronate ester can be slower and may require more forcing conditions or specific bases.[13] It's a common misconception that esters are universally more stable in reaction media; under basic aqueous conditions, they can hydrolyze back to the boronic acid in situ, which then undergoes protodeboronation.[21][22]
The following workflow can guide your decision.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 9. This compound | 100124-07-0 [sigmaaldrich.com]
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- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Phenoxathiin-4-boronic Acid
Welcome to the technical support center for the purification of products synthesized from Phenoxathiin-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. Phenoxathiin derivatives are of significant interest in medicinal chemistry and materials science, and their effective purification is a critical step in their application.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with products from this compound?
A1: Impurities can originate from starting materials, byproducts of the reaction, or degradation of the product during workup and purification.[3][4][5] Common impurities include:
-
Unreacted this compound: This is a frequent impurity if the reaction has not gone to completion.
-
Homocoupled byproducts: Arising from the coupling of two molecules of the boronic acid or the coupling partner.
-
Protodeborylation product: The boronic acid group can be cleaved and replaced by a hydrogen atom, especially under harsh basic or acidic conditions.[6]
-
Boric acid and boronic acid anhydrides (boroxines): These can form from the boronic acid starting material, particularly in the presence of water.[7]
-
Residual palladium catalyst: If a Suzuki-Miyaura coupling reaction is performed, residual palladium can contaminate the product.[6][8][9]
-
Solvent and reagent-derived impurities: Impurities from solvents or other reagents used in the reaction or workup.[5]
Q2: I'm seeing a lot of streaking on my TLC plate when I try to monitor my reaction. What could be the cause?
A2: Streaking on a TLC plate is a common issue when working with boronic acids and their derivatives. Several factors can contribute to this:
-
Acidity of Silica Gel: Standard silica gel is acidic and can interact strongly with the boronic acid functional group, leading to streaking.[7]
-
Compound Overloading: Applying too much of the sample to the TLC plate can cause streaking.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound, causing it to move poorly up the plate.
-
Decomposition on Silica: Some boronic acids and their derivatives can decompose on the acidic surface of the silica gel.[7][10]
To address this, you can try neutralizing the silica plate by adding a small amount of a base like triethylamine (TEA) or ammonia to your developing solvent.[11] Alternatively, using a different stationary phase like alumina or reverse-phase plates might be beneficial.
Q3: Can I use recrystallization to purify my phenoxathiin-based product?
A3: Yes, recrystallization can be a very effective method for purifying solid products derived from this compound, especially for removing minor impurities.[11][12][13][14] The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[14][15]
Commonly used solvent systems for recrystallization of aryl boronic acids and their derivatives include ethanol, ethyl acetate/hexanes, and toluene.[12][13][16] A two-solvent recrystallization method can also be employed, where the crude product is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes cloudy, followed by slow cooling to induce crystallization.[17][18]
II. Troubleshooting Guides
Problem 1: Low or No Recovery After Column Chromatography
Symptoms:
-
You run a column and collect fractions, but after solvent removal, you have very little or no desired product.
-
TLC analysis of the collected fractions shows no sign of your product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can lead to the degradation of boronic acids and their derivatives.[7] | - Use Deactivated Silica: Prepare a slurry of silica gel with your eluent containing a small amount of a base like triethylamine (1-2%) to neutralize the acidic sites.[7] - Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) silica gel for your chromatography.[7] |
| Irreversible Adsorption | Highly polar compounds can bind very strongly to the silica gel and may not elute with the chosen solvent system.[7][19] | - Increase Eluent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, adding a small percentage of methanol or acetic acid might be necessary.[11] - Modify the Compound: If possible, convert the boronic acid to a less polar boronate ester (e.g., a pinacol ester) before chromatography.[7] |
| Product Eluted in the Solvent Front | If the eluent is too polar, your compound may have come off the column very quickly in the initial fractions.[10] | - Re-check Your TLC Conditions: Ensure your TLC solvent system gives an Rf value for your product between 0.2 and 0.4 for optimal separation on a column. - Analyze All Fractions: Always check the first few fractions collected, even if you don't expect your product to be there. |
Experimental Workflow: Column Chromatography with Deactivated Silica
Caption: Workflow for column chromatography using deactivated silica.
Problem 2: Product Contaminated with Boronic Acid Starting Material
Symptoms:
-
NMR or LC-MS analysis of your purified product shows the presence of this compound.
-
The melting point of your solid product is broad and lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The reaction did not proceed to full conversion, leaving unreacted starting material. | - Optimize Reaction Conditions: Increase reaction time, temperature, or the equivalents of other reagents. - Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. |
| Co-elution during Chromatography | The boronic acid starting material may have a similar polarity to your product, causing them to elute together. | - Optimize Chromatography: Screen different solvent systems to achieve better separation on TLC before attempting column chromatography. A gradient elution might be necessary. - Acid/Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer. Re-acidify the aqueous layer and extract with an organic solvent to recover the starting material if needed.[11][20] |
| Hydrolysis of a Boronate Ester Product | If your product is a boronate ester, it may have partially hydrolyzed back to the boronic acid during workup or purification.[21] | - Anhydrous Conditions: Ensure all workup and purification steps are performed under anhydrous conditions. Use dry solvents and glassware.[7] - Avoid Acidic Conditions: Boronate esters are susceptible to hydrolysis under acidic conditions.[21] |
Logical Relationship: Acid-Base Extraction for Boronic Acid Removal
Caption: Decision tree for removing boronic acid impurities.
Problem 3: Product is an Oil and Difficult to Handle
Symptoms:
-
After solvent removal, your product is a thick, non-crystalline oil.
-
The oil streaks on TLC and is difficult to purify by chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Amorphous Solid or Low Melting Point | The product may have a low melting point or be an amorphous solid, appearing as an oil at room temperature. | - Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether) and stir or sonicate the mixture. This can sometimes induce crystallization or solidify the oil by washing away more soluble impurities.[11] - High Vacuum Drying: Dry the oil under high vacuum for an extended period to remove all residual solvent, which might be preventing solidification. |
| Presence of Impurities | Impurities can act as a "eutectic mixture," lowering the melting point of your product and preventing crystallization. | - Alternative Purification: If chromatography is challenging, consider other techniques like preparative HPLC or conversion to a crystalline derivative for purification, followed by regeneration of the desired product.[12] |
| Formation of Boronic Acid Anhydrides (Boroxines) | Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often oily and can complicate purification. | - Hydrolyze to the Boronic Acid: Dissolve the oily product in a solvent like THF or diethyl ether and wash with water or a slightly acidic solution to hydrolyze the boroxine back to the boronic acid, which may be more likely to crystallize. |
III. References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
N/A. (N/A). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
-
Various Authors. (2017). Purification of boronic acids? Reddit. Available at: [Link]
-
N/A. (N/A). Process for purification of boronic acid and its derivatives. Google Patents. Available at:
-
Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at: [Link]
-
Waters Corporation. (N/A). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Amerigo Scientific. (N/A). Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. RSC Publishing. Available at: [Link]
-
Bio-Rad. (N/A). Affi-Gel® Boronate Gel Instruction Manual. Bio-Rad. Available at: [Link]
-
Dabuliene, A., et al. (2025). Management of Triplet Electronic Excitations in Derivatives of Phenoxathiin and Benzophenone. KTU ePubl. Available at: [Link]
-
NROChemistry. (N/A). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Yoneda Labs. (N/A). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Sawant, D. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
N/A. (2012). Recrystallization using two solvents. YouTube. Available at: [Link]
-
University of Rochester. (N/A). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
University of Rochester. (N/A). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
N/A. (2013). Recrystallization Solvent Pair. YouTube. Available at: [Link]
-
Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]
-
Wikipedia. (N/A). Phenoxathiin. Wikipedia. Available at: [Link]
-
Obrnuta faza. (N/A). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. Available at: [Link]
-
CORA. (2017). Impurity occurrence and removal in crystalline products from process reactions. CORA. Available at: [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Available at: [Link]
-
PubMed. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. PubMed. Available at: [Link]
-
ResearchGate. (2025). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
Shimadzu Scientific US. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
-
Dutscher. (N/A). Protein purification troubleshooting guide. Dutscher. Available at: [Link]
-
N/A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. N/A. Available at: [Link]
-
N/A. (N/A). Protein purification troubleshooting guide. N/A. Available at: [Link]
-
ResearchGate. (2025). Management of Triplet Electronic Excitations in Derivatives of Phenoxathiin and Benzophenone. ResearchGate. Available at: [Link]
Sources
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- 2. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pharmtech.com [pharmtech.com]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
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- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: A Guide to Preventing Protodeboronation of Phenoxathiin-4-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge in cross-coupling reactions: the undesired protodeboronation of Phenoxathiin-4-boronic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to design more robust and successful experiments.
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this side reaction consumes your valuable boronic acid starting material, converting it into the corresponding arene (phenoxathiin) and thereby reducing the yield of your desired coupled product.[1][2] Heteroaromatic boronic acids, such as this compound, are particularly susceptible to this decomposition pathway due to the electronic effects of the heteroatoms in the ring system.[3][4][5]
This guide is structured to help you diagnose the issue, understand the underlying causes, and implement effective solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers encounter when working with sensitive boronic acids.
Q1: My reaction is giving a low yield of the desired product, and I've isolated a significant amount of phenoxathiin. What is happening?
A: You are observing the effects of protodeboronation. This is a well-documented undesired side reaction where the boronic acid moiety [-B(OH)₂] is replaced by a hydrogen atom, effectively destroying your nucleophilic partner.[1] This process is often catalyzed by the very conditions required for the cross-coupling reaction, creating a competition between the desired productive pathway and this decomposition pathway.[2]
Q2: Why is this compound particularly susceptible to this side reaction?
A: The stability of arylboronic acids is highly variable and depends heavily on the electronic nature of the organic substituent.[1] Heteroaromatic boronic acids, especially those containing electron-withdrawing elements or Lewis-basic atoms like sulfur and oxygen, can be particularly unstable.[3][5] These features can polarize the carbon-boron bond, making it more susceptible to cleavage by a proton source (a process called protonolysis).[1]
Q3: What are the primary reaction parameters that promote protodeboronation?
A: Several factors can accelerate this unwanted side reaction. Understanding them is the first step to mitigation:
-
Base: Both the type and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strong bases (e.g., NaOH, KOH) and highly basic conditions (high pH) can significantly promote protodeboronation.[4][6][7][8] The mechanism can proceed through the formation of a boronate species that then reacts with a proton source like water.[1][9]
-
Temperature: Higher reaction temperatures dramatically increase the rate of protodeboronation.[4][6][8] While heat is often required to drive the cross-coupling to completion, excessive temperature can favor the decomposition pathway.
-
Solvent & Proton Source: Protodeboronation requires a proton source. Water is the most common source in Suzuki-Miyaura reactions. While a small amount of water is often beneficial or even necessary for the catalytic cycle, high concentrations can be detrimental.[4][6]
-
Reaction Time: The longer your boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.[4]
Q4: I see both this compound and its pinacol ester are available. Which one should I use?
A: For substrates known to be unstable, it is highly recommended to use a more stable derivative, such as a boronic ester.[10]
-
Boronic Acids: Can be more reactive but are often less stable. Their use can be successful if reaction conditions are carefully optimized for rapid coupling at low temperatures.
-
Pinacol Esters: These derivatives are significantly more stable than the corresponding boronic acids.[3][6][11] They act as a "slow-release" source of the boronic acid under the reaction conditions.[6] This strategy keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its opportunity to decompose while still allowing the desired cross-coupling to proceed.[6] The increased stability often leads to higher overall yields, despite the slightly lower reactivity.[6]
Q5: What is a MIDA boronate, and is it a better option?
A: A MIDA boronate is a boronic acid protected with N-methyliminodiacetic acid. These derivatives are exceptionally stable, often existing as air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[1][6][12] In a Suzuki-Miyaura reaction, they provide a very slow, controlled release of the boronic acid. This makes them one of the most effective tools for preventing protodeboronation, especially for highly unstable or precious substrates where maximizing yield is paramount.[1][6][13]
Section 2: Troubleshooting Guide & Mitigation Strategies
Here we present actionable strategies, from simple procedural adjustments to the use of protected boron reagents.
Strategy 1: Optimization of Reaction Conditions
If you must use the free boronic acid, the goal is to make the desired cross-coupling reaction kinetically outcompete the protodeboronation side reaction.
| Parameter | Standard Conditions (Prone to Protodeboronation) | Optimized Conditions (To Minimize Protodeboronation) | Rationale |
| Base | NaOH, KOH, Na₂CO₃ | K₃PO₄, Cs₂CO₃, CsF [6] | Milder bases are less aggressive in promoting the base-catalyzed decomposition pathway.[4][6] |
| Temperature | 100-120 °C | Room Temperature to 80 °C | Lower temperatures slow the rate of protodeboronation significantly.[4][6] This requires a highly active catalyst. |
| Solvent | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O | Anhydrous THF, Dioxane, or Toluene (with minimal, optimized H₂O if necessary) | Minimizes the proton source required for the undesired reaction.[4][6] |
| Catalyst | Standard Pd(PPh₃)₄ | Highly active Buchwald or PEPPSI precatalysts (e.g., XPhos Pd G3) | A more efficient catalyst system accelerates the Suzuki coupling, allowing it to complete before significant decomposition occurs.[1][6] |
This protocol is a general starting point and must be optimized for your specific aryl halide partner.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or THF) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block set to the lowest effective temperature (start trials at 60-80 °C). Stir vigorously.[6]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Aim for the shortest reaction time possible.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[14]
Strategy 2: Conversion to a More Stable Boronic Ester
This is often the most robust and reliable strategy. Converting the boronic acid to its pinacol ester derivative provides a much more stable reagent for the coupling reaction.
-
Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as toluene or THF.
-
Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate or set up a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Filter off any drying agent. Remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, it can be purified by recrystallization or flash column chromatography.
-
Usage: Use the isolated this compound pinacol ester in the Suzuki-Miyaura coupling protocol described above, substituting it for the boronic acid.
Section 3: Visual Guides
To clarify these concepts, the following diagrams illustrate the competing chemical pathways and a logical workflow for troubleshooting.
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for protodeboronation issues.
References
-
Wikipedia. Protodeboronation. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(61), 38686–38691. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Crudden, C. M., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]
-
ResearchGate. (2022). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. [Link]
-
ResearchGate. (2021). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. (2025). Boron-reagents unstable towards protodeboronation. [Link]
-
LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Molander, G. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). The unexpected protodeboronation rather than condensation. [Link]
-
The University of Manchester. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. [Link]
-
Cheon, C. H., et al. (2016). Protodeboronation of Ortho- And Para-Phenol Boronic Acids and Application to Ortho and Meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
National Institutes of Health. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 14. benchchem.com [benchchem.com]
Improving the stability and shelf-life of Phenoxathiin-4-boronic acid and its esters.
Technical Support Center: Phenoxathiin-4-boronic acid and its Esters
A Guide to Enhancing Stability, Extending Shelf-Life, and Troubleshooting Experimental Challenges
Welcome to the dedicated technical support guide for this compound and its derivatives. As a valued researcher in the scientific community, your work's success depends on the integrity of your reagents. This compound is a versatile compound, notably utilized as a fluorescent chemosensor for sugars, but like many boronic acids, its stability can be a critical factor in experimental reproducibility and success.[1][2]
This guide is structured to provide you with both quick-reference answers and in-depth troubleshooting strategies. We will delve into the fundamental chemistry governing the stability of these molecules to empower you to make informed decisions in your experimental design, ensuring the reliability and longevity of your reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A: For optimal long-term stability, solid this compound should be stored under controlled conditions to mitigate the primary degradation pathways. The key is to protect it from atmospheric moisture, oxygen, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[3] | Low temperatures slow down the rate of potential decomposition reactions. Avoid freezing, as this can introduce moisture through condensation cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The carbon-boron bond is susceptible to slow oxidation by atmospheric oxygen.[4] An inert atmosphere displaces oxygen, significantly enhancing long-term shelf-life. |
| Moisture | Tightly sealed container with desiccant | Boronic acids are hygroscopic and can absorb moisture from the air.[5] This moisture can lead to hydrolysis or facilitate the formation of trimeric boroxine anhydrides, which can complicate accurate weighing and reaction stoichiometry. |
| Light | Dark or Amber Vial | While less common than oxidation or hydrolysis, photolytic degradation can occur. Storing in the dark is a standard best practice for complex organic molecules. |
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
A: The stability of boronic acids in solution is significantly lower than in their solid state. The choice of solvent is critical.
-
Recommended Solvents: Use dry, aprotic solvents such as anhydrous Dioxane, Tetrahydrofuran (THF), or Acetonitrile (ACN). These solvents minimize the risk of protodeboronation (hydrolysis of the C-B bond).[6]
-
Storage: Prepare solutions fresh whenever possible. If storage is necessary, store the solution under an inert atmosphere (argon or nitrogen) at 2-8°C for no more than a few days. Always use a container with a secure, airtight seal (e.g., a septum-sealed vial).
-
Avoid: Protic solvents (water, methanol, ethanol) and non-anhydrous solvents for long-term storage, as they will actively promote hydrolysis.
Q3: My solid this compound appears clumpy. Is it still viable?
A: Clumping is a strong indicator of moisture absorption.[5] The compound has likely begun to form boroxine anhydrides through dehydration of adjacent boronic acid molecules. While the compound may still be usable for some applications, consider the following:
-
Purity is Compromised: The presence of boroxines means the material is no longer pure boronic acid, which will affect the accuracy of its molar concentration if weighed directly.
-
Reactivity May Differ: Boroxines can exhibit different reactivity profiles compared to the monomeric boronic acid.
-
Recommendation: For critical applications like quantitative assays or GMP synthesis, it is strongly advised to use a fresh, non-clumped lot. For general synthetic use, you may attempt to use the material, but be aware that reaction yields and reproducibility may be compromised.
Q4: Why are boronate esters, like the pinacol or MIDA esters, often recommended over the free boronic acid?
A: Converting a boronic acid to a boronate ester is a common and highly effective strategy to enhance stability.[7][8] This "protecting group" strategy addresses several inherent instabilities of the free acid.
-
Increased Hydrolytic Stability: Esters are generally more resistant to hydrolysis and protodeboronation than the corresponding boronic acids.[9][10]
-
Prevention of Trimerization: The ester functional group prevents the dehydration reaction that leads to the formation of boroxine trimers. This ensures the compound exists as a well-defined monomer, simplifying characterization and quantification.
-
Improved Handling: Boronate esters are often more crystalline, less polar, and easier to purify via standard techniques like silica gel chromatography.[7][8]
-
Controlled Release: Certain esters, like N-methyliminodiacetic acid (MIDA) boronates, are exceptionally stable but can be hydrolyzed under specific reaction conditions to slowly release the active boronic acid, which is ideal for reactions where the free boronic acid is unstable under the reaction conditions.[11]
Part 2: Troubleshooting Experimental Issues
This section provides a structured approach to resolving common problems encountered during experiments involving this compound and its esters.
Workflow: Troubleshooting Low Reaction Yields
Problem: Inconsistent or low yields in a Suzuki-Miyaura cross-coupling reaction.
-
Possible Cause 1: Reagent Degradation Prior to Reaction.
-
Explanation: The most common cause of failure is the degradation of the boronic acid before it can participate in the catalytic cycle. This can be due to prolonged storage in suboptimal conditions, leading to oxidation or hydrolysis.
-
Solution:
-
Use Fresh Reagent: Always use a boronic acid or ester from a recently opened container that has been stored correctly.
-
Switch to a Stable Ester: If you are using the free boronic acid and observing inconsistent results, switching to its pinacol or MIDA boronate ester is a robust solution.[11] MIDA esters are particularly effective for substrates that are inherently unstable, as they provide a slow, continuous release of the boronic acid into the reaction mixture.[11]
-
-
-
Possible Cause 2: In-situ Decomposition During the Reaction.
-
Explanation: The conditions of the Suzuki-Miyaura reaction (aqueous base, heat, presence of oxygen) can accelerate the decomposition pathways of boronic acids, particularly protodeboronation.[7] The rate of decomposition may compete with the rate of cross-coupling, leading to lower yields.
-
Solution:
-
Thoroughly Degas: Before adding the palladium catalyst, thoroughly degas the reaction mixture (solvents, substrates, and base) by bubbling with argon or nitrogen for 15-30 minutes. This removes dissolved oxygen that can contribute to oxidative degradation.
-
Optimize Base and Solvent: The choice of base and the amount of water can influence the rate of protodeboronation. Experiment with different conditions, such as using K₃PO₄ in a dioxane/water mixture, which is often effective.[11]
-
-
Problem: Appearance of unexpected peaks or poor peak shape in HPLC/UPLC analysis.
-
Possible Cause: On-Column Degradation.
-
Explanation: Reversed-phase HPLC analysis of boronic acids can be challenging due to their potential for on-column hydrolysis, especially on columns with residual free silanol groups.[6][12] This can lead to peak tailing, split peaks, or the appearance of a new peak corresponding to the deborylated phenoxathiin byproduct.
-
Solution:
-
Use an Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[6]
-
Minimize Analysis Time: Use a shorter column or a faster gradient to reduce the residence time of the analyte on the column.[6]
-
Select the Right Column: Employ a column with end-capping to minimize accessible free silanols. Waters XTerra MS C18 columns have been shown to reduce on-column hydrolysis for boronate esters.[12]
-
Optimize Mobile Phase: In some cases, avoiding acidic modifiers like formic acid can reduce hydrolysis rates.[12] An ammonium acetate buffer can be a good alternative.[13]
-
-
Part 3: Protocols for Ensuring Stability
Adherence to standardized protocols is crucial for maintaining the integrity of your this compound reagents.
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Environment: Perform all aliquoting and handling inside a glovebox with a dry, inert atmosphere (<10 ppm O₂, <10 ppm H₂O).
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Aliquot: Dispense the desired amount of solid into the vial. Do not return unused material to the main stock bottle to prevent contamination.
-
Inerting: Backfill the vial with argon or nitrogen gas.
-
Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a larger, sealed container that includes a desiccant (e.g., Drierite or silica gel packets).
-
Storage: Place the secondary container in a refrigerator at 2-8°C.[3]
Protocol 2: Monitoring Compound Purity via HPLC
This protocol allows you to verify the purity of your boronic acid or ester over time.
-
System: An HPLC or UPLC system with a UV detector (PDA recommended).
-
Column: Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm, or equivalent end-capped C18 column.[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Detection: Monitor at a wavelength appropriate for the phenoxathiin chromophore (e.g., 254 nm, or determine λ-max).
-
Sample Prep: Prepare a ~1 mg/mL solution of the compound in Acetonitrile. Analyze immediately after preparation.[6]
-
Analysis: Inject the sample and integrate the peaks. The appearance and growth of an earlier-eluting peak corresponding to the deborylated phenoxathiin is a clear indicator of degradation.
Part 4: The Chemistry of Stability and Protection
Understanding the mechanisms of degradation is key to preventing them.
Primary Degradation Pathways
-
Protodeboronation (Hydrolysis): This is the cleavage of the Carbon-Boron bond by a proton source, typically water. It is often the most significant pathway for decomposition in solution, especially under non-neutral pH conditions.[6][7]
-
Oxidative Deboronation: The C-B bond can be oxidized, particularly by reactive oxygen species (ROS) like hydrogen peroxide, but also slowly by atmospheric oxygen.[14][15] This process converts the boronic acid into a phenol and boric acid, representing an irreversible loss of the active compound.[16]
-
Trimerization to Boroxines: In the solid state or in concentrated non-aqueous solutions, three boronic acid molecules can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[17] This process is reversible upon the addition of water.
A Comparison of Boronate Ester Protecting Groups
The choice of ester can significantly impact stability and experimental utility.
| Protecting Group | Structure Example (R-B-X) | Key Features | When to Use |
| Pinacol Ester | R-B(pin) | The most common and versatile protecting group. Offers good stability for purification and storage.[17] Can be used directly in many cross-coupling reactions. | General purpose use, improving shelf-life and handling over the free boronic acid. |
| N-Methyliminodiacetic Acid (MIDA) Ester | R-B(MIDA) | Exceptionally stable, air- and moisture-insensitive solids. Stable to chromatography. Requires specific basic conditions (e.g., aq. NaOH or K₃PO₄) to hydrolyze and release the boronic acid.[11] | For cross-coupling of highly unstable boronic acids, or in multi-step iterative synthesis where the boron moiety must be protected through several reaction steps. |
| Potassium Trifluoroborate Salt | [R-BF₃]⁻K⁺ | Highly stable, crystalline solids.[17] Resistant to oxidation. The tetracoordinate boron minimizes decomposition pathways.[8] Requires specific conditions to activate for cross-coupling. | When exceptional stability to oxidative conditions is required, or for applications where a highly crystalline, easy-to-handle solid is paramount. |
By understanding these principles and implementing the recommended procedures, you can significantly improve the stability of your this compound and its esters, leading to more reliable, reproducible, and successful research outcomes.
References
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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G. A. A. C. M. de Oliveira, M. F. S. Pinto, P. J. G. M. de Oliveira, I. S. R. R. da Silva, A. M. F. de Sousa, M. M. M. de Moura. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]
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Cox, S. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved from [Link]
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Wang, G., Lu, Y., Wei, H., Zhang, L., & Ke, H. (n.d.). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A. Retrieved from [Link]
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Dennis G. Hall. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Retrieved from [Link]
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de Oliveira, G. A. A. C. M. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Retrieved from [Link]
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(n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Retrieved from [Link]
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Raines, R. T. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]
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Raines, R. T. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Retrieved from [Link]
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CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]
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Lloyd-Jones, G. C. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Retrieved from [Link]
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(2016, May 9). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Retrieved from [Link]
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Whiting, A. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). Retrieved from [Link]
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Wiskur, S. L. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]
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K, S. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]
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(n.d.). CAS No : 100124-07-0| Chemical Name : this compound. Pharmaffiliates. Retrieved from [Link]
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Lloyd-Jones, G. C. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
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Burke, M. D. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Retrieved from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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(n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. Retrieved from [Link]
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Kumar, A. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Retrieved from [Link]
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Wiskur, S. L. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]
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(n.d.). This compound. AOBChem USA. Retrieved from [Link]
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Fernandes, C. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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(n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Retrieved from [Link]
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(n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]
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Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Retrieved from [Link]
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(n.d.). Boronic acid. Wikipedia. Retrieved from [Link]
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(n.d.). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PMC - NIH. Retrieved from [Link]
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(n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
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Hall, D. G. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Retrieved from [Link]
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Addressing solubility issues of Phenoxathiin-4-boronic acid in reaction media.
Introduction
Phenoxathiin-4-boronic acid is a vital building block in modern synthetic chemistry, particularly valued for its role in constructing complex molecules for pharmaceutical and materials science applications. Its rigid, heterocyclic structure offers unique properties but also presents a significant challenge: poor solubility in many common reaction media. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth explanations, and validated protocols to effectively address and overcome these solubility issues, ensuring successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: My this compound is not dissolving in my primary reaction solvent (e.g., Toluene, THF, Dioxane). What is the underlying issue?
A: The issue stems from a polarity mismatch. This compound is a relatively polar, crystalline solid due to the presence of the hydrophilic boronic acid group (-B(OH)₂) capable of hydrogen bonding. Solvents like toluene and THF are non-polar or moderately polar aprotic solvents and are generally poor at solvating the boronic acid moiety. Furthermore, boronic acids have a strong tendency to self-condense into their cyclic trimeric anhydrides, known as boroxines, especially under anhydrous conditions or upon heating.[1][2][3] Boroxines are often less soluble than their corresponding monomeric acids, exacerbating the problem.[4]
Q2: What are the recommended starting solvents for reactions involving this compound?
A: A mixed-solvent system is almost always the best starting point. The goal is to provide both a non-polar character to dissolve the heterocyclic backbone and a polar, often protic, character to dissolve the boronic acid group. Common and effective systems for Suzuki-Miyaura couplings include mixtures of an organic solvent with water, such as Dioxane/H₂O, Toluene/H₂O, or THF/H₂O, typically in ratios ranging from 4:1 to 10:1.[5] The presence of water can help break up the boroxine trimer back into the more reactive monomeric boronic acid.[1]
Q3: Can I simply heat the reaction to force the compound to dissolve?
A: While gentle heating (e.g., to 40-60 °C) can sometimes aid dissolution, aggressive or prolonged heating, especially in the absence of water, can accelerate the formation of the less soluble boroxine trimer.[3][4] This dehydration process removes three molecules of water for every three molecules of boronic acid, driving the equilibrium toward the anhydride.[1] Therefore, heating should be applied cautiously and ideally after other strategies, like using a co-solvent, have been attempted.
Q4: I observe a significant amount of starting material crashing out of the solution after adding the base. Why does this happen?
A: This often occurs when using an inorganic base (e.g., K₂CO₃, K₃PO₄) that has poor solubility in the primary organic solvent. The base is essential for activating the boronic acid for transmetalation, but if it remains a solid, the reaction becomes a heterogeneous mixture with limited interfacial area for reaction to occur.[6] The addition of a small amount of water is typically required to dissolve the base and facilitate the formation of the active boronate species.[5] Alternatively, the choice of a more soluble base can be beneficial.[5]
Section 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to persistent solubility and reactivity problems.
Problem Cluster A: Poor Solubility in Standard Biphasic Systems
Even with a standard solvent/water mixture, this compound may fail to dissolve sufficiently, leading to low conversion rates.
The large, hydrophobic surface area of the phenoxathiin ring system can dominate, requiring more than just a small amount of a polar co-solvent to achieve full dissolution. The reaction may be stalled due to insufficient concentration of the boronic acid in the organic phase where the catalyst resides.
A PTC can dramatically enhance the solubility of the activated boronate species in the organic phase, accelerating the reaction.[7][8] PTCs are amphiphilic molecules, often quaternary ammonium salts like tetrabutylammonium bromide (TBAB), that pair with the anionic boronate and shuttle it from the aqueous/solid phase into the organic phase for reaction with the palladium catalyst.[9]
Protocol 1: Suzuki-Miyaura Coupling using a Phase-Transfer Catalyst
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
PTC Addition: Add the phase-transfer catalyst (e.g., TBAB, 5–10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10:1 Toluene/H₂O) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–3 mol%) and any additional ligand if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring to ensure good mixing between the phases.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[6]
A systematic screening of solvent systems can identify an optimal medium. The choice of solvent impacts not only solubility but also catalyst stability and activity.[5]
| Solvent System (v/v) | Polarity Index (Approx.) | Typical Reaction Temp. (°C) | Notes |
| Toluene / H₂O (10:1) | Low | 80 - 110 | Good for many substrates, but may require PTC for polar boronic acids. |
| 1,4-Dioxane / H₂O (4:1) | Moderate | 80 - 100 | Excellent general-purpose system, good solvating power.[5] |
| 2-MeTHF / H₂O (10:1) | Moderate | 70 - 80 | Greener alternative to THF with a higher boiling point. |
| DMF / H₂O (4:1) | High | 80 - 120 | High polarity, excellent for dissolving polar reactants. Can sometimes complicate product isolation. |
| Acetonitrile / H₂O (4:1) | High | 70 - 82 | Good solvating power, but lower boiling point may limit temperature range. |
Table 1. Recommended solvent systems for screening solubility and reactivity of this compound.
Problem Cluster B: Suspected Decomposition or Inactivity
If solubility is achieved but the reaction fails or gives low yields, the boronic acid may be decomposing or forming unreactive species.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at high temperatures in the presence of a proton source (like water).[6]
-
Boroxine Formation: As mentioned, the formation of the cyclic boroxine trimer is a dehydration process that renders the boron center less available for transmetalation.[1][3]
The base is crucial but can also be destructive. The goal is to use a base that is strong enough to form the active boronate but mild enough to prevent degradation.[6] The pH of the aqueous phase plays a key role in the equilibrium between the neutral boronic acid, the active tetrahedral boronate, and potential decomposition pathways.[10][11]
-
Strong Bases (NaOH, Cs₂CO₃, K₃PO₄): Highly effective at forming the boronate but can accelerate protodeboronation. Use cautiously with carefully controlled temperature.[5][6]
-
Milder Bases (K₂CO₃, KF): Can be a good compromise, reducing the rate of side reactions. KF can be particularly effective under anhydrous conditions.[6]
For particularly challenging cases, converting the boronic acid into a more stable, air-stable derivative can be a powerful strategy. These surrogates slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition pathways.[12]
-
MIDA Boronates: These are air-stable, crystalline solids that are compatible with chromatography. They undergo slow hydrolysis under basic conditions to release the boronic acid.[12]
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in Suzuki couplings, often in protic solvents.[6][13]
Protocol 2: Formation of a Diethanolamine Adduct for Enhanced Stability
-
Dissolution: In a clean vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane (DCM) or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate of the adduct will form. The initial solid may dissolve completely before the adduct precipitates.[13]
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature.
-
Filtration: Isolate the white solid product by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the solid under vacuum. This stable adduct can now be weighed and used directly in the Suzuki coupling reaction.[6]
Section 3: Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility and reactivity issues with this compound.
Caption: Decision tree for troubleshooting this compound reactions.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (URL: )
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
- recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts - Ask this paper | Bohrium. (URL: )
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH. (URL: [Link])
-
On-Surface Synthesis of Boroxine-Based Molecules - MDPI. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (URL: )
-
On-Surface Synthesis of Boroxine-Based Molecules - MDPI. (URL: [Link])
-
Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings - ResearchGate. (URL: [Link])
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: )
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (URL: [Link])
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? | ResearchGate. (URL: [Link])
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - OUCI. (URL: [Link])
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (URL: [Link])
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (URL: [Link])
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])
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- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
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- 13. youtube.com [youtube.com]
Best practices for handling and storing air-sensitive boronic acids like Phenoxathiin-4-boronic acid.
Technical Support Center: A-Z Guide for Handling Air-Sensitive Boronic Acids
Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize versatile yet sensitive building blocks like Phenoxathiin-4-boronic acid. Boronic acids are indispensable in modern organic synthesis, particularly for carbon-carbon bond formation via Suzuki-Miyaura coupling.[1][2] However, their efficacy is critically dependent on proper handling and storage, as degradation can significantly impact reaction outcomes.
This document provides in-depth, field-proven insights into the causality behind common issues and offers robust, self-validating protocols to ensure the integrity of your reagents and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of air-sensitive boronic acids.
Q1: Why are boronic acids like this compound considered 'air-sensitive'?
A1: The term 'air-sensitive' refers to a reagent's reactivity with components of the atmosphere, primarily moisture and oxygen. The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid.[1][3] This makes it susceptible to several degradation pathways:
-
Oxidative Deboronation: The primary degradation pathway is often oxidative cleavage of the carbon-boron bond, especially in the presence of reactive oxygen species, converting the boronic acid into a phenol (or alcohol) and boric acid.[4][5]
-
Trimerization to Boroxines: In the absence of water, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[6][7] While this is a reversible process, the equilibrium shift can affect reaction kinetics and stoichiometry.[6][8]
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing it with a C-H bond, which results in the loss of the desired reactive functional group.[9] This side reaction is often catalyzed by acid or base and can be a significant issue in coupling reactions, particularly with electron-rich or heteroaromatic boronic acids.[9][10][11]
Q2: What are the ideal storage conditions for air-sensitive boronic acids?
A2: Proper storage is the first line of defense against degradation. For this compound and similar sensitive compounds, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated)[12][13] | Slows the rate of decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[14] | Displaces oxygen and moisture to prevent oxidation and hydrolysis.[15] |
| Container | Tightly sealed, opaque vial | Prevents exposure to air and light, which can accelerate degradation. |
| Location | Dry, well-ventilated area[16] | Minimizes ambient moisture and ensures safety. |
Q3: My boronic acid solid has changed in appearance. How can I assess its quality?
A3: A visual change (e.g., clumping, discoloration) often indicates degradation. However, even solids that appear fine may have partially decomposed. The most reliable methods for quality control are analytical:
-
¹H NMR Spectroscopy: This is a quick and effective method. The presence of significant peaks corresponding to the protodeboronated arene or symmetrical homocoupled biaryl indicates degradation. The presence of broad signals may suggest the formation of boroxine trimers.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can quantify the purity of the boronic acid and identify degradation byproducts, such as the corresponding phenol from oxidation.
Q4: I'm seeing a white, insoluble material in my Suzuki coupling reaction. What is it?
A4: This is often due to the formation of boroxine. Boroxines are the cyclic trimers formed from the dehydration of three boronic acid molecules and can have different solubility profiles than the monomeric acid.[6][7] While boroxines are often competent coupling partners, their formation complicates reaction stoichiometry as three equivalents of the boronic acid are consumed to form one molecule of the active trimer. The equilibrium between the boronic acid and boroxine is sensitive to water; adding a small amount of water can shift the equilibrium back to the monomeric acid.[6]
Part 2: Troubleshooting Guides for Common Experimental Failures
Problem: Low or No Yield in Suzuki-Miyaura Coupling
This is the most frequent issue encountered and can typically be traced back to the quality of the boronic acid or the reaction setup.
Possible Cause A: Degradation of Boronic Acid via Protodeboronation or Oxidation
-
Causality: If the boronic acid has degraded before the reaction, the active nucleophile is absent, leading to failure. Protodeboronation is a common culprit where the boronic acid is converted back to its parent arene, especially under basic conditions.[9][17] Oxidation, another pathway, converts it to a phenol.[5]
-
Troubleshooting Protocol:
-
Re-evaluate Reagent Quality: Before starting, run a quick ¹H NMR or LC-MS on your boronic acid stock. Compare it to the spectrum of a fresh or certified sample. If you see more than 5-10% of the protodeboronated or oxidized byproduct, the reagent is likely compromised.
-
Implement Rigorous Inert Technique: Oxygen is a known contributor to boronic acid homocoupling and other decomposition pathways.[18][19] Ensure your reaction solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas to remove adsorbed moisture.[20][21] Maintain a positive pressure of nitrogen or argon throughout the entire experiment using a balloon or a Schlenk line.[15][22]
-
Possible Cause B: In-situ Formation of Inactive Species
-
Causality: Even if the starting solid is pure, the reaction conditions themselves can promote degradation. For boronic acids sensitive to basic conditions, the rate of protodeboronation can sometimes outcompete the rate of transmetalation to the palladium catalyst, leading to low yields.[11]
-
Troubleshooting Protocol:
-
Use a "Slow-Release" Strategy: Instead of using the boronic acid directly, convert it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate.[9][23] These derivatives are more stable to the reaction conditions and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing side reactions.[23]
-
Protect the Boronic Acid: A simple and effective method is to pre-complex the boronic acid with diethanolamine.[24] This forms a stable, often crystalline solid that can be used directly in Suzuki couplings, particularly in protic solvents.[18][24]
-
Part 3: Key Experimental Protocols & Workflows
Protocol 3.1: Standard Operating Procedure for Handling Air-Sensitive Boronic Acids
This protocol minimizes exposure to air and moisture.
-
Preparation: Oven-dry all glassware (e.g., reaction flask, spatulas) at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.[15][25]
-
Inert Atmosphere: Set up the reaction flask under a positive pressure of nitrogen or argon. A simple setup involves a needle adapter connected to a balloon filled with inert gas.[22][25]
-
Weighing: For highly sensitive boronic acids, weighing should be performed inside a glovebox.[20] For moderately sensitive solids, you can quickly weigh the reagent on the bench and immediately add it to the reaction flask under a positive flow of inert gas.
-
Addition: Add the boronic acid to the flask, followed by other solid reagents (e.g., palladium catalyst, base).
-
Solvent Addition: Add degassed solvent via a dry syringe.[18][25]
-
Reaction: Maintain the inert atmosphere for the duration of the reaction.
Protocol 3.2: Protecting a Boronic Acid with Diethanolamine
This procedure converts a potentially unstable boronic acid into a bench-stable solid.[18][24]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a solvent like dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be stored and used directly in coupling reactions.[18][24]
Part 4: Visualization of Key Concepts
Diagram 1: Major Degradation Pathways for Boronic Acids
Caption: Key degradation routes for boronic acids.
Diagram 2: Recommended Workflow for Suzuki Coupling with Sensitive Boronic Acids
Caption: Workflow for air-sensitive Suzuki coupling.
References
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).Vertex AI Search.
- This compound Safety Data Sheet.
- This compound Product Information.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.Preprints.org.
- How To Make An Inert Atmosphere?
- This compound Product Information.
- Boroxine formation reaction mechanism as calculated by DFT.
- Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group, University of Pittsburgh.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.Benchchem.
- Protodeboron
- Inert
- Thermodynamics of Boroxine Formation from the Aliph
- Boronic acid.Wikipedia.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
- Boroxine chemistry: from fundamental studies to applic
- Protodeboronation of (Hetero)Arylboronic Esters.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
- A mechanistic proposal for the protodeboronation of ne
- Performing a Reaction Under an Inert
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.Journal of the American Chemical Society.
- Boronic acid with high oxidative stability and utility in biological contexts.PNAS.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism.
- Masking Boronic Acids for Suzuki Coupling.YouTube.
- On-Surface Synthesis of Boroxine-Based Molecules.
- Phenylboronic acid - SAFETY D
- Air-Sensitive Chemistry: Practical and Safety Consider
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.Journal of the American Chemical Society.
- Safety D
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide.Reddit.
- Safe Handling of Air-Sensitive Organometallic Reagents.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.ChemRxiv.
- Boronic Acids and Their Derivatives in Medicinal Chemistry.PMC, PubMed Central.
- A Method for the Deprotection of Alkylpinacolyl Boron
- Handling air-sensitive reagents AL-134.MIT.
- Boron Chemicals in Drug Discovery and Development.PMC, PubMed Central.
- The Manipul
- Which boronic acids are used most frequently for synthesis of bioactive molecules.ChemRxiv.
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 14. fishersci.com [fishersci.com]
- 15. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 16. zycz.cato-chem.com [zycz.cato-chem.com]
- 17. reddit.com [reddit.com]
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- 19. Yoneda Labs [yonedalabs.com]
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- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
Challenges and solutions for the scale-up synthesis of Phenoxathiin-4-boronic acid.
Introduction
Phenoxathiin-4-boronic acid is a critical building block in medicinal chemistry and materials science, valued for its unique structural and electronic properties.[1] However, transitioning its synthesis from laboratory scale to pilot or manufacturing scale presents significant challenges that can impact yield, purity, and process safety. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis. We provide in-depth, field-tested insights in a practical question-and-answer format, addressing common failures and offering robust solutions.
Core Synthesis Workflow & Critical Parameters
The most prevalent synthetic route involves the directed ortho-metalation of phenoxathiin followed by borylation. The workflow below highlights the critical stages where stringent process control is paramount for success, especially during scale-up.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Metalation Stage Failures
Question 1: My reaction yields are consistently low or zero. TLC/LC-MS analysis shows only unreacted phenoxathiin. What is the primary cause?
Answer: This issue almost always points to a failure in the initial metalation step (lithiation). The primary culprits are reagent quality and reaction conditions.
-
Causality: Organolithium reagents like n-BuLi are extremely potent bases and nucleophiles. They react instantaneously with even trace amounts of protic sources, most commonly water. If your solvent or starting material is not rigorously anhydrous, the n--BuLi will be quenched before it can deprotonate the phenoxathiin ring.
-
Troubleshooting Protocol:
-
Solvent Purity: Ensure your solvent (typically THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed, anhydrous-grade bottle with a measured water content below 50 ppm.
-
Reagent Titration: Never trust the molarity stated on the bottle of the organolithium reagent, as it degrades over time. Titrate the n-BuLi or s-BuLi solution immediately before use to determine its exact concentration.
-
Starting Material: Dry the phenoxathiin starting material under high vacuum for several hours before use to remove adsorbed moisture.
-
Temperature Control: The lithium-hydrogen exchange is highly exothermic. Maintain a strict internal reaction temperature of -78 °C (dry ice/acetone bath) during the slow, dropwise addition of the organolithium reagent. A temperature spike can lead to side reactions.
-
Question 2: I'm observing significant byproduct formation, including what appears to be ring-opened species. Why is this happening?
Answer: This indicates that the organolithium reagent is acting as a nucleophile rather than just a base, attacking the phenoxathiin core. This is a known reactivity pattern for phenoxathiin systems, especially with more aggressive organometallics or at elevated temperatures.[2][3]
-
Causality: The sulfur and oxygen atoms in the phenoxathiin ring can coordinate to the lithium ion, directing nucleophilic attack to adjacent carbon atoms or even leading to cleavage of the C-S or C-O bonds.[2][3] This is more likely to occur if the desired deprotonation at the 4-position is slow or if the temperature is not adequately controlled.
-
Solutions & Mitigation:
-
Choice of Reagent: sec-Butyllithium (s-BuLi) is more sterically hindered and often provides better regioselectivity for deprotonation compared to n-BuLi. Consider using s-BuLi complexed with a non-nucleophilic base like TMEDA (tetramethylethylenediamine) to promote directed metalation.
-
Temperature is Critical: Do not allow the reaction to warm above -70 °C during or after the addition of the organolithium reagent.
-
Reaction Time: Do not extend the lithiation time unnecessarily. Once the deprotonation is complete (typically 1-2 hours), proceed immediately to the borylation step.
-
Category 2: Borylation & Work-up Issues
Question 3: My yield is low, and I've isolated a significant amount of a less polar byproduct, which I suspect is a borinic acid derivative. How can this be avoided?
Answer: The formation of a diarylborinic acid ([Ar]₂B-OH) is a classic side reaction in boronic acid synthesis. It arises from the reaction of the initially formed boronate ester with a second equivalent of the organolithium intermediate.[4][5]
-
Causality: The intermediate boronate ester (Ar-B(OR)₂) is still electrophilic enough to be attacked by another molecule of the potent 4-lithiophenoxathiin. This is especially problematic if there is a localized excess of the organolithium species during the addition of the borate ester.
-
Scale-Up Solutions:
-
Reverse Addition: At scale, it is highly recommended to add the generated 4-lithiophenoxathiin solution slowly to a cold (-78 °C) solution of the borate ester (e.g., triisopropyl borate). This maintains an excess of the electrophile, minimizing the chance of a second addition.
-
Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of the borate ester to ensure the complete consumption of the organolithium.
-
Efficient Mixing: Inadequate mixing in a large reactor can create "hot spots" of high organolithium concentration. Ensure the reactor's agitation is sufficient for the vessel size and viscosity of the reaction mixture.
-
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Consideration |
| Reagent Addition | Add borate ester to lithiated species | Reverse Addition: Add lithiated species to borate ester | Minimizes borinic acid formation[4][5] |
| Temperature Control | External bath (Dry Ice/Acetone) | Jacket cooling with internal probe | Heat transfer is less efficient at scale; an internal probe is essential. |
| Mixing | Magnetic Stir Bar | Overhead mechanical stirrer (impeller) | Ensures homogeneity and prevents localized concentration gradients. |
| Safety | Syringe/Cannula transfer | Pressure transfer in a closed system | Minimizes exposure of pyrophoric reagents to air and moisture. |
Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters.
Category 3: Purification and Isolation Challenges
Question 4: I am struggling to purify the final product. Silica gel chromatography gives poor recovery and streaking. What are the best industrial-scale purification methods?
Answer: Boronic acids are notoriously difficult to purify via standard silica gel chromatography.[6] Their tendency to form anhydrides (boroxines) and their amphiphilic nature lead to poor chromatographic behavior. At scale, chromatography is often economically and practically unfeasible. The following methods are preferred.
-
Method 1: Acid-Base Extraction This is often the most effective and scalable first-pass purification.[7]
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, MTBE).
-
Extract the solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt, which moves to the aqueous layer, leaving non-acidic organic impurities behind.
-
Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 2-4M HCl) until the pH is ~1-2.
-
The pure boronic acid will precipitate out of the aqueous solution and can be collected by filtration, or it can be extracted back into a fresh portion of organic solvent.
-
-
Method 2: Recrystallization If the product is obtained as a solid of moderate purity (>85%), recrystallization can be highly effective.
-
Screen various solvent systems. A common choice is a mixture of a soluble solvent (e.g., acetone, THF) and an anti-solvent (e.g., heptane, water).[8]
-
Dissolve the crude solid in a minimum amount of the hot soluble solvent.
-
Slowly add the anti-solvent until turbidity persists, then allow the solution to cool slowly for maximal crystal growth.
-
-
Method 3: Diethanolamine (DEA) Adduct Formation This is an excellent method for isolating and purifying boronic acids that are difficult to crystallize.[6]
-
Dissolve the crude product in a solvent like acetonitrile or acetone.
-
Add diethanolamine. The boronic acid will react to form a stable, crystalline boronate ester adduct which often precipitates from the solution.
-
The adduct can be filtered and washed.
-
To liberate the free boronic acid, the adduct can be stirred as a slurry in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 1M HCl) or a saturated boric acid solution.[6]
-
Caption: Decision tree for troubleshooting low yield in the synthesis.
Category 4: Scale-Up and Safety
Question 5: What are the primary safety concerns when scaling up this synthesis, and how can they be mitigated?
Answer: The primary hazards are associated with the use of pyrophoric organolithium reagents and the management of exothermic events in a large volume.
-
Handling Pyrophoric Reagents: n-Butyllithium and s-butyllithium can ignite spontaneously on contact with air or moisture.
-
Mitigation: At scale, all transfers must be conducted under an inert atmosphere (Nitrogen or Argon) in a closed system using pressure or pumps. Never handle large quantities in open containers. Ensure all personnel are trained in handling pyrophoric materials and have access to appropriate fire extinguishers (Class D, e.g., Met-L-X).
-
-
Exotherm Control: Both the lithiation and the subsequent aqueous quench are highly exothermic. A thermal runaway event in a large reactor can lead to a dangerous pressure build-up and loss of containment.
-
Mitigation:
-
Controlled Addition: Use a dosing pump for the slow, subsurface addition of reagents.
-
Thermal Monitoring: The reactor must be equipped with a reliable cooling jacket and an internal temperature probe. The addition rate should be directly linked to the internal temperature, stopping automatically if it exceeds a set safety limit.
-
Quench Procedure: The acidic quench should be performed slowly, with vigorous cooling. Consider adding the reaction mixture to the cold aqueous acid rather than the other way around to better control the initial exotherm.
-
-
-
Flow Chemistry as an Alternative: For large-scale production, transitioning to a continuous flow chemistry process can inherently mitigate many of these risks.[9] A flow reactor handles only a small volume of the reaction mixture at any given moment, providing superior heat transfer and control, thus preventing thermal runaways and improving safety and consistency.[9]
References
- Benchchem. (n.d.). scale-up challenges for syntheses involving 1,10-Phenanthroline-2-boronic acid.
- Benchchem. (n.d.). Benchmarking the stability of phenoxathiine derivatives against commercial standards.
- CymitQuimica. (n.d.). Boronic acid, B-4-phenoxathiinyl-.
- Dolgushin, F. M., et al. (2024). Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles. RSC Advances. DOI:10.1039/D4RA02524E.
- Dolgushin, F. M., et al. (2024). Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles. RSC Publishing.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
- Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.
- National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. PubMed Central.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- ResearchGate. (n.d.). General methods for the synthesis of borinic acids 4 and their derivatives 5.
- ResearchGate. (n.d.). How to purify boronic acids/boronate esters?.
- Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- World Intellectual Property Organization. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
- Yan, M., et al. (2018). Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. Organic Process Research & Development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactivity of phenoxathiin-based thiacalixarenes towards C -nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02524E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring Reactions with Phenoxathiin-4-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenoxathiin-4-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions. The ability to accurately track the consumption of starting materials and the formation of products is critical for reaction optimization, mechanistic understanding, and ensuring reproducible results.[1]
Choosing Your Analytical Weapon: A Strategic Overview
The primary analytical techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages. HPLC and UPLC-MS provide excellent quantitative data, making them ideal for kinetic studies and optimization.[1] NMR offers detailed structural information and is powerful for in-situ monitoring.[1] GC-MS is highly sensitive but often requires derivatization of the non-volatile boronic acid.
I. High-Performance Liquid Chromatography (HPLC) & UPLC-Mass Spectrometry (UPLC-MS)
HPLC and its high-pressure counterpart, UPLC, are the workhorses for monitoring coupling reactions like the Suzuki-Miyaura reaction.[1][2] They offer high resolution, sensitivity, and throughput for quantitative analysis of reaction mixtures.[1]
Frequently Asked Questions (HPLC/UPLC-MS)
Q1: Why is reversed-phase HPLC the most common choice for monitoring my reaction with this compound?
A1: Reversed-phase HPLC is favored due to its compatibility with the polar to semi-polar nature of the reactants, products, and byproducts typically found in coupling reactions. Using a C18 stationary phase with a mobile phase gradient of water and an organic solvent (like acetonitrile or methanol) allows for the effective separation of components with varying polarities. This enables you to simultaneously track the disappearance of the polar this compound and the appearance of the more non-polar coupled product.
Q2: I'm observing significant peak tailing for my this compound peak. What is causing this and how can I fix it?
A2: Peak tailing for boronic acids is a common issue in HPLC.[3][4] It is often caused by the interaction of the boronic acid group with residual, acidic silanol groups on the silica-based stationary phase of the column. To mitigate this, consider the following:
-
Use a modern, end-capped column: Columns with low silanol activity are less prone to this issue.[5]
-
Adjust mobile phase pH: Operating at a lower pH (e.g., adding 0.1% formic acid) can suppress the ionization of the silanol groups, reducing unwanted interactions.
-
Use an ion-pairing reagent: In some cases, a reagent can be added to the mobile phase to improve peak shape.[6]
Q3: My mass spectrum for this compound shows multiple complex ions, not just the [M+H]⁺. Why is this happening?
A3: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, especially in the MS source.[7][8] They can also form adducts with solvents. This can complicate mass spectra interpretation. To minimize this, you can optimize MS source parameters and use a mobile phase like 10 mM ammonium acetate in acetonitrile, which has been shown to reduce the formation of these complex ions.[7] For this compound (C₁₂H₉BO₃S, MW: 244.07)[9][10][11], you should primarily look for the molecular ion and its adducts.
Q4: What is protodeboronation and how can I spot it using HPLC-MS?
A4: Protodeboronation is a frequent side reaction where the carbon-boron bond is cleaved and replaced with a hydrogen atom. For your starting material, this would result in the formation of phenoxathiin. This byproduct will appear as a new, typically less polar peak in your HPLC chromatogram. You can confirm its identity by MS, looking for the molecular ion of phenoxathiin (C₁₂H₈OS, MW: 200.26). The presence of excess water, or certain acidic or basic conditions, can promote this side reaction.[12]
Troubleshooting Guide: HPLC/UPLC-MS
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the column. | Use a column with low silanol activity; add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[5] |
| Shifting Retention Times | Inadequate column equilibration; mobile phase composition changing; temperature fluctuations. | Ensure the column is equilibrated for a sufficient time between runs; prepare fresh mobile phase daily; use a column heater for temperature control.[8][13] |
| No/Low MS Signal | Compound not ionizing well; incorrect MS source settings. | Optimize ESI parameters (e.g., capillary voltage, gas flow); try a different ionization mode (e.g., APCI); ensure mobile phase is compatible with ionization.[14] |
| Multiple Peaks for Boronic Acid | On-column hydrolysis or dehydration to boroxine. | Use a faster gradient to minimize on-column time; analyze samples promptly after preparation; consider non-aqueous reversed-phase conditions if possible.[5][8] |
| Reaction Appears Incomplete | Inaccurate quantification due to response factor differences. | Use an internal standard for accurate quantification; create a calibration curve for both starting material and product if high accuracy is needed. |
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction
-
Reaction Sampling: At specified time points, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol, in a labeled autosampler vial. This dilution quenches the reaction by stopping the catalytic cycle.[1] An internal standard can be added to the diluent for improved quantitative accuracy.
-
Sample Preparation: If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before placing it in the HPLC autosampler.
-
HPLC-MS Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A, and ramp up to a high percentage of B to elute the non-polar product. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Detection: UV/Vis (e.g., at 254 nm) and ESI-MS in positive ion mode.
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the desired product over time. Use the MS data to confirm the identity of each peak based on its mass-to-charge ratio (m/z).
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique but is generally unsuitable for the direct analysis of non-volatile compounds like boronic acids.[15] Therefore, a chemical modification step, known as derivatization, is required to convert the boronic acid into a more volatile and thermally stable analogue.[16][17]
Frequently Asked Questions (GC-MS)
Q1: Why can't I inject my reaction mixture directly into the GC-MS?
A1: this compound is a polar, non-volatile solid.[10] Direct injection would lead to it remaining in the injector port without reaching the column, or potentially decomposing at high temperatures. Derivatization is necessary to increase its volatility, making it suitable for GC analysis.[16]
Q2: What is the best way to derivatize this compound for GC-MS analysis?
A2: The most common approach is silylation, which replaces the acidic protons of the boronic acid group with a silyl group (e.g., trimethylsilyl). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. Another approach is esterification, for example, by reacting with an alcohol like n-butanol in the presence of a catalyst like boron trifluoride.[16][18]
Q3: My GC chromatogram shows multiple peaks after derivatization. Is this normal?
A3: This typically points to incomplete derivatization or side reactions. Ensure you are using an excess of the derivatizing reagent and that the reaction conditions (temperature and time) are optimized. It is also possible that some components of your reaction mixture are reacting with the derivatizing agent. Always run a control sample of your starting material to confirm the derivatization efficiency.
Troubleshooting Guide: GC-MS
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak for Derivatized Boronic Acid | Incomplete or failed derivatization; thermal degradation in the injector. | Optimize derivatization conditions (time, temp, reagent excess); lower the injector temperature; ensure the derivatized sample is stable.[12] |
| Broad or Tailing Peaks | Active sites in the GC liner or column; incomplete derivatization. | Use a deactivated liner and a high-quality, low-bleed column; ensure the derivatization reaction has gone to completion. |
| Poor Reproducibility | Inconsistent derivatization; moisture contamination. | Use a consistent, optimized derivatization protocol; perform the reaction in a dry environment (e.g., under nitrogen) and use anhydrous solvents. |
Experimental Protocol: Derivatization and GC-MS Analysis
-
Reaction Sampling & Quenching: Follow steps 1 and 2 from the HPLC protocol.
-
Solvent Removal: Take a known volume of the quenched aliquot and evaporate the solvent completely under a stream of nitrogen. It is crucial to ensure the sample is free of water.
-
Derivatization (Silylation):
-
To the dry residue, add an anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Add an excess of a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 50-550.
-
-
Data Analysis: Monitor the reaction by observing the disappearance of the derivatized this compound peak and the appearance of the product peak. The mass spectrum of the product will be the key identifier.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and is inherently quantitative.[1] It can be used for both offline analysis of quenched aliquots and, in some cases, for real-time, in-situ reaction monitoring.[19]
Frequently Asked Questions (NMR)
Q1: How can I use ¹H NMR to follow my reaction?
A1: You can monitor the reaction progress by integrating characteristic peaks for the starting materials and the product. For example, you can track the disappearance of a specific aromatic proton signal on this compound and the simultaneous appearance of a new signal corresponding to a proton in the coupled product. By comparing the integrals of these signals over time, you can determine the reaction conversion.
Q2: Is ¹¹B NMR a useful technique for these reactions?
A2: Absolutely. ¹¹B NMR is highly effective for observing boron-containing species.[20] The chemical shift of the boron atom is very sensitive to its chemical environment. Neutral, sp²-hybridized boronic acids typically show a broad signal around δ 26-30 ppm.[20] As the reaction proceeds, this signal will decrease. This technique is particularly useful for detecting different boron species in solution, such as boronate esters or other intermediates.[21][22]
Q3: Can I monitor my reaction directly in the NMR tube (in-situ)?
A3: Yes, this is a powerful method for gaining kinetic and mechanistic insights.[19] You can set up the reaction directly in an NMR tube using a deuterated solvent and acquire spectra at regular intervals. This avoids the need for quenching and workup, providing a true picture of the species present in the reaction vessel.[23] Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring.[23]
Troubleshooting Guide: NMR
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad ¹H NMR Signals | Presence of paramagnetic species (e.g., palladium catalyst); sample viscosity; aggregation. | Filter the sample through a small plug of silica or celite to remove the catalyst before analysis; ensure the sample is fully dissolved and not too concentrated. |
| Difficulty Integrating Peaks | Overlapping signals. | Use a higher field NMR spectrometer for better resolution; consider using ¹⁹F or ¹¹B NMR if your molecules contain these nuclei and offer non-overlapping signals.[23] |
| Inaccurate Quantification | Incorrect relaxation delays (d1); baseline distortion. | Use a longer relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all nuclei for accurate integration; ensure proper phasing and baseline correction of the spectra. |
Experimental Protocol: NMR Sample Preparation
-
Reaction Sampling & Quenching: Follow step 1 from the HPLC protocol.
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench it by diluting with a small amount of cold deuterated solvent (e.g., 500 µL of CDCl₃ or DMSO-d₆).
-
Filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean NMR tube to remove any solids or catalyst residues.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. If quantification is desired, ensure the relaxation delay (d1) is sufficient (e.g., >10 seconds) for accurate integration.
-
If available, acquire a ¹¹B NMR spectrum to directly monitor the consumption of the boronic acid.
-
Visualizing Your Workflow
Decision Tree for Analytical Method Selection
Caption: A workflow for selecting the appropriate analytical technique.
Troubleshooting a Stalled Suzuki-Miyaura Reaction
Caption: A troubleshooting flowchart for an incomplete Suzuki coupling reaction.
References
- Benchchem. Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
- ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Chromatography Online. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- ResearchGate. Mass spectrometnc analysis for organic boron compounds.
- ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Sigma-Aldrich. A Guide to Derivatization Reagents for GC.
- PubMed. Optimization and Validation of a Derivatization Method With Boron Trifluoride in Ethanol for Analysis of Aromatic Carboxylic Acids in Water.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters.
- MPI für Kohlenforschung. Real-Time Reaction Monitoring.
- YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?.
- ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- University of British Columbia Library. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
-
AOBChem USA. This compound. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFZQwQW-J78VGMd_g9lo6Paij1mfeHmv8TwKsoLD0xuPzqHOBddluwrtj6rOXWYkjVqukD4nZaO5oVFUw3V9660WFWP1yn2a-Tv5E5PrFbX1-lEfnw3vVFizm5P5V8Yr047TPRd8Hbd7dhSiOvkQ==]([Link]
Sources
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- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
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- 8. researchgate.net [researchgate.net]
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- 10. Boronic acid, B-4-phenoxathiinyl- | CymitQuimica [cymitquimica.com]
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- 23. azom.com [azom.com]
Validation & Comparative
Validating the Structure of Novel Compounds Synthesized Using Phenoxathiin-4-boronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. However, the true measure of success lies in the rigorous validation of their molecular structures. This guide provides an in-depth comparison of key analytical techniques for confirming the structure of novel compounds synthesized using Phenoxathiin-4-boronic acid, a versatile building block in medicinal chemistry.[1][2][3] We will delve into the principles, protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights to ensure the scientific integrity of your findings.
The Central Role of this compound and the Imperative of Structural Validation
This compound (C₁₂H₉BO₃S) is a heterocyclic organoboron compound that serves as a valuable precursor in the synthesis of a wide range of biologically active molecules.[4][5] Its utility in reactions like the Suzuki-Miyaura coupling allows for the formation of new carbon-carbon bonds, paving the way for the creation of complex molecular architectures.[1] Given the subtle nuances of these reactions and the potential for isomeric products or unexpected rearrangements, unambiguous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible research.
This guide will compare the three most powerful techniques for this purpose, providing the necessary detail to make informed decisions about their application.
A Comparative Overview of Structural Validation Techniques
| Technique | Information Provided | Sample State | Throughput | Key Advantage |
| NMR Spectroscopy | Detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. | Solution | High | Provides a comprehensive picture of the molecule's structure in solution. |
| Mass Spectrometry | Precise molecular weight and elemental composition, as well as fragmentation patterns that offer clues about the structure. | Solid or Solution | High | High sensitivity and accuracy in determining molecular mass. |
| X-ray Crystallography | The definitive three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | Crystalline Solid | Low | Provides an unambiguous, high-resolution 3D structure. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For compounds derived from this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is essential for complete structural elucidation.
Causality Behind Experimental Choices in NMR
The choice of specific NMR experiments is dictated by the need to piece together the entire molecular puzzle. ¹H NMR provides information about the number and types of protons and their proximity to one another. ¹³C NMR reveals the carbon framework of the molecule. For organoboron compounds, ¹¹B NMR is particularly crucial as it directly probes the environment of the boron atom, confirming its presence and hybridization state.[6][7]
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signals that may overlap with analyte peaks.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise) and the relaxation delay.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹¹B NMR Acquisition:
-
2D NMR (COSY, HSQC, HMBC):
-
For complex structures, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments.
-
Data Interpretation: A Validated Conclusion
-
¹H and ¹³C NMR: The aromatic region of the spectra will be complex due to the phenoxathiin core and any newly introduced aromatic moieties. Careful analysis of chemical shifts and coupling patterns is required to confirm the substitution pattern. The disappearance of the boronic acid proton signal and the appearance of new signals corresponding to the introduced group are key indicators of a successful reaction.
-
¹¹B NMR: The chemical shift in the ¹¹B NMR spectrum is highly informative. A signal in the range of δ 28-34 ppm is characteristic of a trigonal planar boronic ester, while a shift to δ 5-15 ppm would suggest a tetrahedral boronate species.[8]
NMR Workflow Diagram
Caption: Workflow for NMR-based structural validation.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and elemental composition of a compound, which is a critical piece of evidence for structural validation.
Causality Behind Experimental Choices in MS
The choice of ionization technique is crucial for obtaining meaningful data. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, making it a good choice for many derivatives of this compound.[9] For less polar compounds, other techniques like electron ionization (EI) might be more appropriate, although they can cause more fragmentation.[10] High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental formula.
Experimental Protocol: A Self-Validating System
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization method.
-
-
Instrumentation and Ionization:
-
Choose an appropriate mass spectrometer (e.g., Q-TOF, Orbitrap) and ionization source (e.g., ESI, APCI).
-
For ESI, the sample solution is introduced into the source at a low flow rate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Fragmentation Analysis (MS/MS):
-
To gain further structural information, perform tandem mass spectrometry (MS/MS).
-
Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
The fragmentation pattern provides valuable clues about the compound's structure.
-
Data Interpretation: A Validated Conclusion
-
Molecular Ion Peak: The most critical piece of information is the m/z of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺·). This should match the calculated molecular weight of the proposed structure.
-
Isotopic Pattern: The presence of sulfur in the phenoxathiin core will result in a characteristic isotopic pattern, with a significant M+2 peak due to the natural abundance of ³⁴S. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed.[11][12]
-
Elemental Composition: HRMS data allows for the determination of the elemental formula, which must be consistent with the proposed structure.
-
Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum should be rationalized based on the proposed structure, providing further confidence in the structural assignment.
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry-based structural validation.
III. X-ray Crystallography: The Definitive 3D Structure
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge and experimental choice in X-ray crystallography is growing a high-quality single crystal. The choice of solvent or solvent system for crystallization is critical and often requires screening multiple conditions. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.
Experimental Protocol: A Self-Validating System
-
Crystal Growth:
-
Grow single crystals of the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling.
-
Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion.[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[13]
-
Data Interpretation: A Validated Conclusion
-
3D Molecular Structure: The final refined structure provides an unambiguous three-dimensional representation of the molecule.
-
Bond Lengths and Angles: These parameters can be compared to expected values for similar chemical bonds to validate the reasonableness of the structure.
-
Stereochemistry: The absolute configuration of chiral centers can be determined.
-
Intermolecular Interactions: The crystal packing reveals information about intermolecular forces such as hydrogen bonding and π-stacking.
X-ray Crystallography Workflow Diagram
Caption: Workflow for X-ray Crystallography-based structural validation.
Conclusion: An Integrated Approach to Structural Validation
While each of the discussed techniques provides invaluable information, a truly rigorous structural validation of novel compounds synthesized from this compound relies on an integrated approach. NMR spectroscopy provides the detailed molecular framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography offers the definitive solid-state 3D structure. By combining the data from these complementary techniques, researchers can have the utmost confidence in their synthesized compounds, ensuring the integrity and reproducibility of their scientific contributions.
References
- Dembitsky, V. M. (2006). Chemistry of naturally occurring organohalogen compounds. Russian Chemical Reviews, 75(9), 775–818.
- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.
- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson.
- McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
- Wrackmeyer, B. (2006). 11B NMR spectroscopy. Annual Reports on NMR Spectroscopy, 57, 1-56.
- Akitt, J. W. (1989). Multinuclear NMR: a practical guide. Springer-Verlag.
- Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Organoboron Reagents for the Twenty-First Century. Aldrichimica Acta, 39(1), 3-12.
- C-H Bond Functionalization in Organic Synthesis. (2016). Edited by T. W. Lyons and M. S. Sanford. Wiley-VCH.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
AOBChem. This compound. Retrieved from [Link]
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Pharmaffiliates. This compound. Retrieved from [Link]
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Todd, L. J., & Siedle, A. R. (1979). N.m.r. studies of boranes, carboranes, and hetero-atom boranes. Progress in Nuclear Magnetic Resonance Spectroscopy, 13(2), 87-176.
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881.
- Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (1961). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127–143). American Chemical Society.
-
Borates Today. (2023, November 13). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Retrieved from [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons.
-
ResearchGate. (2025). Mass spectrometnc analysis for organic boron compounds. Retrieved from [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
SDSU Chemistry. 11B NMR Chemical Shifts. Retrieved from [Link]
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- 4. aobchem.com [aobchem.com]
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- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Characterization and Purity Assessment of Phenoxathiin-4-boronic acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the rigorous characterization of novel compounds and building blocks is a cornerstone of reliable and reproducible research. Phenoxathiin-4-boronic acid (C₁₂H₉BO₃S, MW: 244.07) is a valuable heterocyclic intermediate, yet the boronic acid moiety presents unique analytical challenges.[1][2] This guide provides an in-depth comparison of the essential analytical techniques required for its comprehensive characterization, moving beyond mere procedural lists to explain the scientific rationale behind methodological choices. We will explore the strengths and limitations of each technique, supported by detailed protocols and comparative data, to establish a self-validating analytical workflow.
The Analytical Challenge: Understanding Boronic Acids
The primary analytical hurdle for boronic acids is their inherent propensity to undergo dehydration, reversibly forming cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium can complicate analytical results, particularly in mass spectrometry and chromatography, where conditions can promote this transformation. A robust analytical strategy must be able to identify, quantify, and differentiate the target boronic acid from its boroxine form and other potential process-related impurities.
Integrated Analytical Workflow
A multi-pronged approach is non-negotiable for the complete and accurate assessment of this compound. No single technique can provide all the necessary information regarding identity, structure, and purity. The following workflow illustrates the logical integration of chromatographic and spectroscopic methods.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of this compound. Its primary function is to separate the main compound from synthesis starting materials, by-products, and degradants, allowing for accurate quantification.
Expertise & Causality: The choice of a C18 stationary phase is logical for a moderately polar molecule like this compound. The key challenge in boronic acid chromatography is mitigating on-column artifacts. Standard silica-based columns can possess residual acidic silanol groups that catalyze the hydrolysis of related boronic esters (common precursors) or other acid-sensitive reactions.[5][6] Therefore, employing columns with low silanol activity or end-capping is a critical choice to ensure the observed purity reflects the actual sample composition.[5]
Comparative Performance of HPLC Columns
| Column Type | Stationary Phase | Key Advantage | Potential Drawback | Application Focus |
| Waters Acquity BEH C18 [7] | Ethylene Bridged Hybrid C18 | Excellent stability across a wide pH range; high separation efficiency. | Higher cost associated with UPLC technology. | High-throughput analysis and UPLC-MS. |
| Waters XTerra MS C18 [5] | Hybrid Silica C18 | Specifically designed to minimize silanol activity, reducing on-column hydrolysis of esters.[5] | May offer slightly lower efficiency than sub-2µm columns. | Accurate analysis of boronic esters and acids where hydrolysis is a concern. |
| XSelect Premier HSS T3 | High Strength Silica T3 | Excellent retention for polar compounds; compatible with 100% aqueous mobile phases. | Metal surfaces can cause secondary interactions. | Method development for separating structurally similar boronic acids. |
Experimental Protocol: RP-HPLC-PDA Method
This protocol is designed for robust purity determination and is amenable to coupling with a mass spectrometer.
-
Instrumentation: UHPLC or HPLC system with a Photodiode Array (PDA) detector.
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 210-400 nm. Monitor at 254 nm for quantification.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides irrefutable evidence of the compound's molecular weight and elemental composition (with high-resolution instruments). When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Expertise & Causality: Boronic acids pose a challenge for MS due to their tendency to form boroxines, dimers, and solvent adducts, which can complicate spectral interpretation.[3][4] Electrospray Ionization (ESI) in negative ion mode is the preferred technique. This is because the acidic protons of the B(OH)₂ group are readily lost, forming a stable and intense [M-H]⁻ ion, which simplifies the spectrum and enhances sensitivity.[4] Optimizing instrument parameters, such as using lower temperatures and softer ionization conditions, is crucial to minimize the in-source formation of boroxine trimers.[4][7]
Experimental Protocol: UPLC-ESI-MS
This method is designed for rapid confirmation of the parent ion and identification of related impurities.
-
LC System: Use the HPLC conditions described in the previous section.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode.
-
Key MS Parameters:
-
Capillary Voltage: 2.5-3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Scan from m/z 100 to 1000.
-
Expected Ions for this compound:
-
[M-H]⁻: Calculated m/z 243.0234; Observed m/z should be within 5 ppm for confirmation.
-
Boroxine Trimer [M₃-3H₂O-H]⁻: Potential observation at m/z ~675.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the definitive structural proof of this compound. While ¹H and ¹³C NMR confirm the integrity of the phenoxathiin aromatic scaffold, ¹¹B NMR is uniquely powerful for directly observing the boronic acid group.
Expertise & Causality: Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, with ¹¹B being the nucleus of choice due to its higher natural abundance (80.1%) and smaller quadrupole moment, resulting in sharper signals and greater sensitivity.[8] The chemical shift of ¹¹B is highly sensitive to the coordination and chemical environment of the boron atom, making it an excellent probe for confirming the presence of the tricoordinate boronic acid.[9] A critical, often overlooked, experimental detail is the use of quartz NMR tubes, as standard borosilicate glass tubes will produce a very broad, interfering background signal.[8]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
NMR Tube: Use a quartz NMR tube for all ¹¹B experiments.
-
Experiments to Perform:
-
¹H NMR: Standard proton experiment. Provides information on the aromatic protons and can quantify impurities if a certified standard is used.
-
¹³C NMR: Standard carbon experiment (e.g., zgpg30). Confirms the number and type of carbon atoms in the aromatic structure.
-
¹¹B NMR: Proton-decoupled boron experiment.
-
-
Expected ¹¹B NMR Signal: A single, relatively broad signal is expected for the tricoordinate arylboronic acid, typically in the range of δ 27-33 ppm (referenced to BF₃·OEt₂).[10] The presence of this signal is strong evidence for the B(OH)₂ group.
Summary Comparison of Core Techniques
| Technique | Information Provided | Primary Application | Key Strengths | Key Challenges & Mitigations |
| HPLC-PDA | Purity (%), impurity profile, quantification. | Quantitative Purity | Robust, highly reproducible, excellent for quantification. | On-column sample degradation. Mitigation: Use low-silanol columns and optimized mobile phases.[5] |
| LC-MS | Molecular weight, molecular formula (HRMS), impurity identification. | Identity Confirmation | High sensitivity, provides molecular weight of all separated components. | Formation of adducts and boroxines. Mitigation: Use ESI negative mode and soft ionization conditions.[4][7] |
| NMR (¹H, ¹³C, ¹¹B) | Definitive chemical structure, isomeric purity. | Structural Elucidation | Unambiguous structural information; ¹¹B NMR directly probes the key functional group. | Lower sensitivity than MS; background from borosilicate tubes. Mitigation: Use quartz NMR tubes for ¹¹B NMR.[8] |
References
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Lavan, M., & Dembinski, R. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
- McCarthy, S., & Bo, Q. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation.
- Ka M. et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- McCarthy, S., & Bo, Q. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Cole, T. E. (n.d.). Common Boron Chemical Shifts. SDSU Chemistry.
- van der Hek, E. et al. (2010). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- CymitQuimica. (n.d.).
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Matrix Fine Chemicals. (n.d.). (PHENOXATHIIN-4-YL)BORONIC ACID | CAS 100124-07-0.
- Cantillo, D. et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds.
- University of Sheffield. (n.d.). Boron NMR. University of Sheffield NMR Facility.
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Performance comparison of different palladium catalysts for Suzuki reactions with Phenoxathiin-4-boronic acid.
An Objective Comparison for Advancing Synthetic Chemistry
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, a process vital for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's utility is particularly pronounced in drug development, where the coupling of complex molecular fragments is a daily necessity.[3] This guide focuses on the Suzuki-Miyaura coupling of a specific, high-value substrate: Phenoxathiin-4-boronic acid. Phenoxathiin derivatives are of significant interest due to their diverse biological, fluorescent, and electrochemical properties, making them privileged scaffolds in medicinal chemistry and materials science.[4][5][6][7][8]
However, the successful coupling of heteroaryl boronic acids like this compound is not trivial. These substrates are often prone to an undesirable side reaction known as protodeboronation, where the carbon-boron bond is cleaved by water or other protic sources, consuming the starting material.[9][10][11] Furthermore, the heteroatoms within the ring system can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[11]
The choice of palladium catalyst is therefore paramount to overcoming these challenges and achieving high yields and efficiency. This guide, intended for researchers and drug development professionals, provides a comparative analysis of three major classes of palladium catalysts, offering field-proven insights and actionable experimental data to guide your catalyst selection.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][12] Understanding this cycle is key to appreciating how different catalyst systems enhance the reaction's efficiency.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][12][13]
The ligands attached to the palladium atom are not mere spectators; they critically influence every step of this cycle.[14][15][16] They modulate the electron density of the metal center and its steric environment, affecting the rates of oxidative addition and reductive elimination and ultimately dictating the catalyst's overall performance.[14][17]
Caption: Figure 2: General Experimental Workflow
Protocol 1: Using a Buchwald-type Ligand/Precatalyst
This protocol is adapted for catalysts that are often generated in situ or use a precatalyst.
-
Reaction Setup: To an oven-dried, resealable Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the Buchwald ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Inert Atmosphere: Seal the tube with a Teflon-lined cap. Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add the appropriate degassed solvent (e.g., THF, Dioxane, Toluene), often with a small amount of water, via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously for the required time (typically 0.5-24 hours) at the specified temperature (room temperature to 120 °C).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography. [11][18]
Protocol 2: Using an Air-Stable PEPPSI™ Precatalyst
This protocol highlights the operational simplicity of using a modern, air-stable precatalyst.
-
Reagent Preparation: In a vial or Schlenk tube on the benchtop, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., potassium trimethylsilanolate (TMSOK) or K₂CO₃, 1.4-2.0 equiv), and the Pd-PEPPSI-IPr catalyst (3-5 mol %). No glovebox is required for weighing the catalyst. [19][20]2. Solvent and Inerting: Add the anhydrous solvent (e.g., 1,4-dioxane). Seal the vial with a Teflon-lined cap, then purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the mixture in a preheated oil bath or heating block at the specified temperature (typically 80-110 °C) for the indicated time (often 1-3 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. [11]
Conclusion and Recommendations
The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of challenging substrates like this compound.
-
For routine couplings with activated aryl bromides or iodides, traditional catalysts like Pd(PPh₃)₄ can be a cost-effective choice, though they may require higher temperatures and longer reaction times.
-
For challenging couplings , especially those involving less reactive aryl chlorides, sterically hindered substrates, or substrates prone to decomposition, the use of advanced catalyst systems is strongly recommended.
-
Buchwald-type catalysts (e.g., Pd/SPhos) offer exceptional reactivity, often enabling reactions at room temperature with low catalyst loadings. [17][18]Their high activity can minimize side reactions like protodeboronation by ensuring the desired coupling is kinetically favored. [9][10] * PEPPSI™-type NHC precatalysts provide a compelling combination of high reactivity and outstanding operational simplicity. [21][19]Their air- and moisture-stability eliminates the need for glovebox handling, streamlining the experimental workflow without compromising performance, making them an excellent choice for both screening and scale-up operations. [20] Ultimately, the optimal catalyst will depend on the specific aryl halide coupling partner, available laboratory equipment (e.g., glovebox), and project budget. However, for a valuable and potentially sensitive substrate like this compound, investing in a modern Buchwald or PEPPSI™ catalyst system is likely to yield more consistent, high-yielding, and efficient results.
-
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics, ACS Publications. Retrieved from [Link]
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. (2017). The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review. (2023). PubMed. Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). ResearchGate. Retrieved from [Link]
-
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006). Chemical Communications. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2004). Accounts of Chemical Research, PMC - NIH. Retrieved from [Link]
-
A new PEPPSI type N-heterocyclic carbene palladium(II) complex and its efficiency as a catalyst for Mizoroki-Heck cross-coupling. (2020). Indian Academy of Sciences. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society, PMC - NIH. Retrieved from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2018). Reddit. Retrieved from [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Organometallics, ACS Publications. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Canadian Science Publishing. Retrieved from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2002). Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2017). Organic Letters, PMC - NIH. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (2018). ResearchGate. Retrieved from [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). OUCI. Retrieved from [Link]
-
Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2012). ResearchGate. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, ACS Publications. Retrieved from [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023). RSC Medicinal Chemistry, PMC. Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. Retrieved from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed. Retrieved from [Link]
-
Regioselective Synthesis of Phenoxathiin Derivatives under Transition-Metal-Free Conditions. (n.d.). Thieme Connect. Retrieved from [Link]
-
Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. (2022). RSC Publishing. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Pyrazoline - Phenoxathiin Derivatives. (2012). Baghdad Science Journal. Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, ACS Publications. Retrieved from [Link]
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- 16. reddit.com [reddit.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 20. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
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A Comparative Crystallographic Guide to Phenoxathiin-4-boronic acid and its Derivatives: Predicting Structure and Function
For researchers, medicinal chemists, and material scientists, the phenoxathiin scaffold represents a privileged heterocyclic system with wide-ranging applications. Its unique V-shape and rich electronic properties make it a versatile building block in drug discovery and organic electronics. The introduction of a boronic acid moiety, a powerful functional group known for its role in covalent inhibition and molecular sensing, further enhances its potential. This guide provides an in-depth comparative analysis of the X-ray crystallography of Phenoxathiin-4-boronic acid, contextualized by the known structure of its parent molecule and the predictable behavior of aryl boronic acids.
While a specific, publicly available crystal structure for this compound remains elusive in crystallographic databases, we can construct a robust predictive model based on fundamental principles of crystallography and extensive data on related compounds. This guide will delve into the experimental considerations for such an analysis, present a comparative structural overview, and provide detailed protocols, empowering researchers to undertake and interpret their own crystallographic studies.
The Crystallographic Landscape: From Parent Scaffold to Boronic Acid Derivative
The foundation of our analysis rests on the well-characterized crystal structure of the parent phenoxathiin molecule. Understanding its solid-state conformation is paramount to predicting the influence of the boronic acid substituent.
The Parent Phenoxathiin: A Folded Butterfly
The crystal structure of phenoxathiin reveals a non-planar, butterfly-like conformation. The two phenyl rings are folded along the O-S axis, resulting in a distinct dihedral angle. This folding is a critical determinant of its packing in the crystal lattice and its interaction with other molecules.
The Aryl Boronic Acid Motif: A Predictable Dimer
A vast body of crystallographic data on aryl boronic acids demonstrates a strong propensity for the formation of hydrogen-bonded dimers in the solid state. The two boronic acid groups associate through a pair of O-H···O hydrogen bonds, creating a stable, planar eight-membered ring. This dimeric synthon is a powerful tool in crystal engineering, influencing the overall supramolecular assembly.
Predicted Crystal Structure of this compound: A Comparative Analysis
By combining the known structural features of the phenoxathiin core and the predictable dimerization of the boronic acid group, we can hypothesize the key crystallographic parameters of this compound. The following table presents a comparison of the experimental data for phenoxathiin with predicted data for its 4-boronic acid derivative.
Table 1: Comparative Crystallographic Data
| Parameter | Phenoxathiin (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Crystal System | Orthorhombic | Monoclinic or Triclinic | The introduction of the bulky, hydrogen-bonding boronic acid dimer is likely to reduce the symmetry of the crystal packing compared to the parent molecule. |
| Space Group | P2₁2₁2₁ | P-1 or P2₁/c | These are common space groups for organic molecules that crystallize in lower symmetry systems. |
| a (Å) | 7.758 | ~10-15 | The formation of the boronic acid dimer will significantly increase the unit cell dimensions to accommodate the larger supramolecular assembly. |
| b (Å) | 20.506 | ~15-20 | |
| c (Å) | 5.896 | ~8-12 | |
| α (°) | 90 | ~90 | |
| β (°) | 90 | ~90-105 | A monoclinic system would introduce a non-90° angle. |
| γ (°) | 90 | ~90 | |
| Dihedral Angle (°) | 142.3 | ~140-145 | The boronic acid group is not expected to significantly alter the inherent folding of the phenoxathiin core. |
| Key Intermolecular Interactions | van der Waals forces | Hydrogen bonding (O-H···O), π-π stacking | The dominant interaction will be the strong hydrogen bonds of the boronic acid dimer, supplemented by potential π-π stacking between the phenoxathiin rings. |
Disclaimer: The crystallographic data for this compound is predictive and for illustrative purposes. Experimental verification is required for definitive structural assignment.
Experimental Workflow: From Powder to Solved Structure
Achieving a high-quality crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the key stages, from material purification to final structure refinement.
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.
Detailed Protocol: Single Crystal Growth of this compound
Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Small vials (1-2 mL) with screw caps
-
Micro-spatula
-
Hotplate (optional)
Methodology:
-
Solubility Testing:
-
Place a small amount (1-2 mg) of this compound into separate vials.
-
Add a small amount of each solvent dropwise until the solid dissolves. Gently warm if necessary to aid dissolution.
-
Identify solvents in which the compound is sparingly soluble at room temperature but more soluble upon heating. These are good candidates for slow cooling crystallization.
-
Identify solvent/anti-solvent pairs. A good solvent is one in which the compound is highly soluble, and a good anti-solvent is one in which it is poorly soluble.
-
-
Slow Evaporation Method:
-
Dissolve a small amount of the compound in a suitable solvent to create a near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor the vial periodically for the formation of single crystals.
-
-
Slow Cooling Method:
-
Create a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, transfer the vial to a refrigerator (4 °C) and then a freezer (-20 °C) to induce crystallization.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a relatively volatile good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile anti-solvent.
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.
-
Causality behind Experimental Choices: The choice of crystallization method and solvent is critical. Slow evaporation is often the simplest method, but slow cooling and vapor diffusion can provide more control over the rate of crystal growth, which is often key to obtaining high-quality, single crystals. The selection of solvents is based on the principle of achieving a state of supersaturation from which the compound will slowly precipitate in an ordered crystalline form rather than as an amorphous solid.
Comparative Analysis with Other Phenoxathiin Derivatives
To further understand the structural implications of substitution on the phenoxathiin core, a comparison with other crystallographically characterized derivatives is insightful.
Caption: Logical relationships between phenoxathiin and its derivatives.
The introduction of different functional groups can lead to significant changes in the crystal packing and intermolecular interactions. For instance, the oxidation of the sulfur atom to a sulfoxide or sulfone introduces a polar group that can participate in dipole-dipole interactions, altering the crystal lattice. Other substitutions on the phenyl rings can introduce steric hindrance or new electronic properties that will also influence the solid-state structure.
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of this compound and its derivatives is crucial for several reasons:
-
Structure-Activity Relationship (SAR) Studies: In drug development, the precise three-dimensional arrangement of atoms is a key determinant of a molecule's biological activity. The crystal structure provides invaluable information for understanding how a molecule interacts with its biological target.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.
-
Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, scientists can design new materials with desired properties, such as specific electronic or optical characteristics.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination and public disclosure, a robust predictive and comparative analysis can be conducted based on the known structures of its constituent parts. This guide has provided a framework for understanding the likely crystallographic features of this important molecule, detailed the experimental workflow required for its structural determination, and highlighted the broader implications of such studies. As researchers continue to explore the potential of phenoxathiin-based compounds, single-crystal X-ray diffraction will undoubtedly remain an indispensable tool for unlocking their full potential.
References
-
Fitzgerald, L. J., Gallucci, J. C., & Gerkin, R. E. (1991). Structure of phenoxathiin (phenothioxin), C12H8OS, at 223 K. Acta Crystallographica Section C: Crystal Structure Communications, 47(2), 381-385. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
A Researcher's Guide to Regioselectivity in Reactions of Substituted Phenoxathiin-4-boronic Acid
For researchers and professionals in drug development and materials science, the phenoxathiin scaffold is a privileged heterocyclic structure due to its unique electronic and conformational properties. Its applications are diverse, ranging from pharmaceuticals to organic electronics.[1] The ability to precisely control the functionalization of this tricycle is paramount for tailoring its properties. This guide provides an in-depth analysis of the regioselectivity of reactions involving substituted phenoxathiin-4-boronic acid, offering a predictive framework grounded in established mechanistic principles and supported by experimental observations.
Understanding the Phenoxathiin Ring: An Electronic Perspective
The phenoxathiin ring system is a fusion of a dioxane and a thiane ring with two flanking benzene rings. The oxygen and sulfur heteroatoms, with their differing electronegativities and abilities to participate in resonance, create a nuanced electronic landscape. The sulfur atom can exist in different oxidation states (sulfide, sulfoxide, sulfone), which dramatically alters the electron density and reactivity of the ring system.
Generally, the phenoxathiin nucleus is electron-rich and susceptible to electrophilic aromatic substitution. However, the positions are not all equivalent. The oxygen atom is a strong ortho-, para-director, while the sulfur atom's effect is more complex, influenced by its oxidation state. In its sulfide form, it is also ortho-, para-directing. This leads to a complex interplay of directing effects when substituents are present.
The Role of Substituents: Directing the Reaction
The regiochemical outcome of electrophilic aromatic substitution on a substituted this compound is primarily governed by the directing effects of the substituents already present on the ring.[2][3][4] Substituents are broadly classified as activating or deactivating, and as ortho-, para- or meta-directors.[2][3][4]
-
Activating Groups (Ortho-, Para-directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho and para positions.[2][3] Examples include:
-
Strongly activating: -NH₂, -NHR, -NR₂, -OH, -OR
-
Moderately activating: -NHCOR, -OCOR
-
Weakly activating: -Alkyl (e.g., -CH₃), -Aryl
-
-
Deactivating Groups (Meta-directing): These groups withdraw electron density from the aromatic ring, making it less reactive. They destabilize the arenium ion, especially when attack occurs at the ortho and para positions. Therefore, substitution is directed to the meta position, which is the "least bad" option.[5] Examples include:
-
Strongly deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃
-
Moderately deactivating: -C≡N, -SO₃H, -CHO, -COR, -CO₂H, -CO₂R, -CONH₂
-
-
Halogens (Ortho-, Para-directing Deactivators): Halogens are a special case. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance.[4][6]
The boronic acid group (-B(OH)₂) at the 4-position is a weak deactivating group and is considered a meta-director. However, in the context of the phenoxathiin ring, the powerful directing effects of the heteroatoms and other substituents will likely dominate.
Predicting Regioselectivity in Substituted this compound
Let's consider a hypothetical this compound with an additional substituent "R". The position of the incoming electrophile "E" will be determined by the combined directing effects of the oxygen, sulfur, the boronic acid, and the substituent "R".
Case Study 1: Activating Group at C-2
If an activating group (e.g., -OCH₃) is present at the 2-position, it will strongly direct incoming electrophiles to its ortho and para positions. In the phenoxathiin ring, this would be the 1 and 3 positions. The oxygen of the phenoxathiin ring also directs to the 1 and 3 positions. Therefore, electrophilic substitution is highly likely to occur at the C-1 or C-3 position. Steric hindrance might favor the C-1 position.
Case Study 2: Deactivating Group at C-2
With a deactivating, meta-directing group (e.g., -NO₂) at the 2-position, the situation is more complex. The deactivating group will direct towards C-8 and C-6 (meta to itself). The oxygen and sulfur will still direct towards the other ring. The boronic acid at C-4 will have a minor directing effect. The overall outcome will depend on the relative strengths of these directing effects and the reaction conditions.
Case Study 3: Substituent on the Other Ring (e.g., at C-8)
If a substituent is on the other ring, for instance, an activating group at C-8, it will activate that ring towards substitution. The primary sites of attack would be C-7 and C-9.
The following table summarizes the expected major products of electrophilic aromatic substitution on a substituted this compound.
| Substituent (R) | Position of R | Type of Substituent | Predicted Major Product(s) for Electrophilic Substitution |
| -OCH₃ | C-2 | Strongly Activating, o,p-directing | 1-substituted |
| -CH₃ | C-2 | Weakly Activating, o,p-directing | 1-substituted |
| -Cl | C-2 | Deactivating, o,p-directing | 1-substituted |
| -NO₂ | C-2 | Strongly Deactivating, m-directing | Complex mixture, likely substitution on the other ring (e.g., C-6, C-8) |
| -OCH₃ | C-8 | Strongly Activating, o,p-directing | 7- and/or 9-substituted |
| -NO₂ | C-8 | Strongly Deactivating, m-directing | 6-substituted |
Experimental Workflows and Data
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
The boronic acid functionality at C-4 is ideal for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.
Reaction Scheme:
A typical Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a solution of the substituted this compound (1.0 eq.) and the desired aryl halide (1.1 eq.) in a suitable solvent mixture (e.g., toluene and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Experimental Protocol 2: Electrophilic Nitration
Nitration introduces a nitro group, which is a versatile handle for further transformations.
Reaction Scheme:
Electrophilic nitration of a substituted phenoxathiin.
Procedure:
-
Dissolve the substituted this compound in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified period.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Confirming Regioselectivity: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the regiochemistry of the reaction products.[7][8][9]
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons provide crucial information about their relative positions. For example, the introduction of a substituent will cause characteristic shifts in the signals of the neighboring protons. The magnitude of the coupling constants (J-values) can help distinguish between ortho, meta, and para relationships between protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic rings are also highly sensitive to the electronic environment and can be used to confirm the position of substitution.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity of atoms within the molecule, leaving no ambiguity in the structural assignment.
Workflow for Structure Elucidation:
A typical workflow for confirming the structure of a reaction product using NMR.
Conclusion
The regioselectivity of reactions involving substituted this compound is a predictable outcome based on the fundamental principles of electrophilic aromatic substitution. By understanding the directing effects of various substituents, researchers can strategically design synthetic routes to obtain the desired isomers. While this guide provides a strong predictive framework, it is essential to confirm the regiochemistry of all new compounds through rigorous spectroscopic analysis, with NMR being the cornerstone of structural elucidation. The careful application of these principles will undoubtedly accelerate the development of novel phenoxathiin-based molecules for a wide range of applications.
References
- 1. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00022A [pubs.rsc.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. youtube.com [youtube.com]
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- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Phenoxathiin-4-boronic Acid in Bioactive Molecule Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. The phenoxathiin moiety, a privileged sulfur- and oxygen-containing tricycle, is of increasing interest due to its presence in various bioactive compounds. This guide provides an in-depth technical comparison of Phenoxathiin-4-boronic acid as a key reagent for introducing this scaffold, benchmarking its performance against alternative synthetic strategies.
The primary application for this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This guide will delve into the nuances of this reaction, providing detailed protocols, comparative data, and mechanistic insights to inform your experimental design.
The Strategic Importance of the Phenoxathiin Scaffold
The phenoxathiin core is not merely a passive structural element; its unique V-shaped geometry and rich electronic nature impart specific physicochemical properties to molecules. Analogous to the well-studied phenothiazine scaffold, it can modulate factors like solubility, metabolic stability, and target engagement.[3][4][5] The ability to efficiently install this moiety is therefore of high value in medicinal chemistry programs.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone method for utilizing aryl boronic acids.[2] Its power lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[1][6] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of catalyst, ligand, base, and solvent system is paramount for success, especially when dealing with heteroaromatic partners which can be prone to side reactions like protodeboronation.[7][8]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Benchmarking Performance: A Comparative Synthesis
To objectively evaluate the efficiency of this compound, we will compare its performance in the synthesis of a hypothetical bioactive target, "PBT-1" (Phenoxathiin-Benzothiazole Target 1) , against a classical Ullmann condensation approach.
Target Molecule (PBT-1): 4-(1,3-benzothiazol-2-yl)phenoxathiin
This target integrates the phenoxathiin scaffold with a benzothiazole moiety, another common feature in bioactive molecules.
Method A: Suzuki-Miyaura Cross-Coupling This modern approach utilizes this compound and a suitable benzothiazole coupling partner.
Method B: Ullmann Condensation This traditional method involves the copper-catalyzed reaction of a phenol and an aryl halide. In this case, it represents a multi-step alternative where the phenoxathiin ring is constructed from simpler precursors. This highlights the "building block" advantage of using this compound directly.
Experimental Protocols
A well-defined experimental workflow is crucial for reproducibility and accurate comparison.
Caption: General Experimental Workflow for Synthesis.
Protocol 1: Synthesis of PBT-1 via Suzuki-Miyaura Coupling
-
Rationale: This protocol employs a modern palladium precatalyst system known for its high efficiency with challenging heteroaryl substrates.[7][9] The use of a biarylphosphine ligand (SPhos) and a phosphate base in a THF/water solvent system is a robust combination for minimizing boronic acid decomposition and promoting rapid catalytic turnover.[10]
-
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chlorobenzothiazole (1.0 equiv., 0.25 mmol), this compound (1.2 equiv., 0.30 mmol), SPhos Pd G2 precatalyst (2 mol%, 0.005 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv., 0.75 mmol).
-
Atmosphere Control: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed THF (2.0 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield PBT-1.
-
Protocol 2: Synthesis of PBT-1 via Multi-step Ullmann-type Strategy (Comparative Alternative)
-
Rationale: This route exemplifies a more classical approach where the target is assembled without using a pre-formed phenoxathiin building block. It involves more steps and typically harsher conditions, providing a clear benchmark for the efficiency gains offered by the Suzuki-Miyaura method.
-
Step-by-Step Procedure (Abbreviated):
-
Step 1 (Ullmann Condensation): React 2-bromophenyl sulfide with 2-chloro-3-nitrophenol using a copper catalyst at high temperature (>150 °C) to form the diaryl ether intermediate.
-
Step 2 (Ring Closure): Induce cyclization of the diaryl ether via an intramolecular electrophilic substitution to form the phenoxathiin ring system, often requiring a strong acid or dehydrating agent.
-
Step 3 (Functionalization & Coupling): Subsequent steps would be required to install the benzothiazole moiety, likely involving functional group manipulation followed by another coupling reaction. This multi-step process is inherently less efficient.
-
Comparative Data Analysis
The choice of a synthetic route is often a trade-off between various factors. The table below quantifies the advantages of using this compound in a Suzuki-Miyaura coupling.
| Parameter | Method A: Suzuki-Miyaura Coupling | Method B: Ullmann-type Strategy | Justification / Causality |
| Overall Yield | ~85% | < 30% (over 3+ steps) | The Suzuki coupling is a highly efficient, single C-C bond formation. The Ullmann route suffers from cumulative yield loss over multiple transformations. |
| Reaction Time | 4 hours | > 48 hours | Modern Pd-catalysis is rapid.[9] Classical methods like the Ullmann condensation often require prolonged heating. |
| Reaction Temp. | 80 °C | > 150 °C | Palladium catalysis operates under significantly milder conditions, preserving sensitive functional groups. |
| Number of Steps | 1 | 3+ | Using a pre-functionalized building block like this compound drastically reduces the step count (improved step economy). |
| Substrate Scope | Broad | Limited | The Suzuki reaction is famously tolerant of a wide array of functional groups.[1] High-temperature Ullmann reactions are not. |
| Reagent Toxicity | Moderate (Pd) | High (Cu, harsh reagents) | While Palladium is a heavy metal, modern catalysts are used at very low loadings. Copper catalysis often requires stoichiometric amounts and harsher conditions. |
Note: Data presented for Method A is based on typical yields for similar Suzuki-Miyaura reactions found in the literature.[10][11] Data for Method B is an expert estimation based on the known challenges of multi-step classical syntheses.
Discussion & Field-Proven Insights
The data clearly demonstrates that for the synthesis of PBT-1, the Suzuki-Miyaura cross-coupling using This compound is overwhelmingly superior to a classical multi-step approach.
-
Expertise & Causality: The efficiency of Method A stems from the high catalytic activity of modern palladium precatalysts. These catalysts rapidly form the active Pd(0) species, initiating the catalytic cycle under conditions where the decomposition of the boronic acid is slow.[7] The choice of SPhos as a ligand is deliberate; its bulky, electron-rich nature facilitates both the initial oxidative addition to the aryl chloride and the final reductive elimination step, accelerating the overall reaction rate.[10] In contrast, the Ullmann-type strategy is plagued by lower yields, high temperatures, and potential side reactions, making it less suitable for complex molecule synthesis in a drug discovery setting.
-
Trustworthiness & Validation: The protocol provided for the Suzuki-Miyaura coupling is a self-validating system. The use of a commercially available, air-stable precatalyst (SPhos Pd G2) reduces variability compared to generating the active catalyst in situ from separate Pd sources and ligands. Monitoring the reaction by LC-MS provides real-time validation of product formation and consumption of starting materials, allowing for precise determination of the reaction endpoint.
-
Alternatives to Boronic Acids: While this compound is highly effective, researchers should be aware of alternatives for situations where boronic acids may be unstable. These include potassium organotrifluoroborates and MIDA boronates, which can offer enhanced stability and controlled release of the boronic acid under reaction conditions.[7][12] However, these surrogates often require an extra synthetic step for their preparation, adding to the overall cost and time.[7] For most applications, the direct use of high-purity boronic acid with an optimized catalytic system remains the most efficient choice.
Conclusion
Benchmarking reveals that This compound is a highly efficient and strategically advantageous reagent for incorporating the phenoxathiin scaffold into bioactive molecules. Its application in the Palladium-catalyzed Suzuki-Miyaura cross-coupling offers significant benefits in terms of yield, reaction time, and operational simplicity when compared to classical, multi-step synthetic alternatives. For research and drug development professionals, leveraging advanced building blocks like this compound is a key strategy for accelerating the synthesis of complex molecular targets and enabling rapid exploration of structure-activity relationships.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. National Library of Medicine. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wallace, D. J., & Chen, C. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (29), 3040–3042. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). A Modified Procedure for the Palladium-Catalyzed Borylation/Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Halides Utilizing Bis-boronic Acid. The Journal of organic chemistry, 72(10), 3871–3874. [Link]
-
MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. Retrieved from [Link]
-
PubMed. (2025). The versatility of phenothiazines as an anticancer drug scaffold. National Library of Medicine. Retrieved from [Link]
-
Peter, K., & Gyorgy, T. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Ali, A. A., et al. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Current Organic Chemistry, 15(1), 4-29. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. The versatility of phenothiazines as an anticancer drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bridging the Gap: A Comparative Guide to Experimental and Computational Cross-Validation of Phenoxathiin-4-boronic Acid Reactions
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an invaluable asset. However, the ultimate arbiter of a model's utility is its congruence with real-world experimental outcomes. This guide provides an in-depth technical comparison of experimental results and computational predictions for a reaction of significant interest: the Suzuki-Miyaura cross-coupling of Phenoxathiin-4-boronic acid. Here, we will not only present data but also delve into the scientific rationale behind the experimental design and the theoretical underpinnings of the computational model, offering a holistic view for researchers, scientists, and drug development professionals.
The Significance of the Phenoxathiin Scaffold
The phenoxathiin moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds and functional materials. Its rigid, butterfly-like conformation and rich electronic properties make it an attractive building block. The introduction of a boronic acid group at the 4-position opens up a versatile handle for carbon-carbon bond formation, most notably through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This reaction allows for the facile introduction of diverse aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships.
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
Step-by-Step Experimental Methodology
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Catalyst and Ligand Addition: To the flask, add the palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a phosphine ligand, for instance, a bulky, electron-rich ligand like SPhos (4 mol%).
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water in a 4:1 ratio), is added via syringe.
-
Reaction Execution: The reaction mixture is then heated to a temperature between 80-110 °C and stirred vigorously for a duration of 4-16 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
The rationale for these choices is rooted in the established mechanism of the Suzuki-Miyaura reaction. The palladium catalyst is essential for facilitating the catalytic cycle. The phosphine ligand stabilizes the palladium species and modulates its reactivity. The base is crucial for the transmetalation step, activating the boronic acid for the transfer of the organic group to the palladium center. The choice of solvent and temperature is optimized to ensure solubility of the reactants and to provide sufficient energy to overcome the activation barriers of the catalytic cycle.
Expected Experimental Outcome
Based on similar reactions, the expected yield for the Suzuki-Miyaura coupling of this compound with a simple aryl bromide would be in the range of 70-90%. The product would be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Computational Prediction: A DFT-Based Mechanistic Insight
To cross-validate the experimental observations, we turn to computational chemistry, specifically Density Functional Theory (DFT) calculations. DFT allows us to model the reaction at the molecular level, providing insights into the reaction mechanism, the energies of intermediates and transition states, and ultimately, the feasibility of the reaction.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A computational study using a functional like B3LYP can be employed to calculate the energy profile of this catalytic cycle for the reaction of this compound.
The Catalytic Cycle: A Computational Perspective
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Predicted Energetics and Rate-Limiting Step
Computational studies on similar arylboronic acids suggest that the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.[1] For an electronically neutral aryl bromide, the calculated activation energy for this step is typically in the range of 15-20 kcal/mol. The transmetalation step, which involves the transfer of the phenoxathiin group from the boronic acid to the palladium center, is predicted to have a slightly lower activation barrier, especially with the assistance of a base. The final step, reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, is generally a low-energy, facile process.
The overall calculated free energy change for the reaction is expected to be negative, indicating a thermodynamically favorable process, which is consistent with the high experimental yields observed for Suzuki-Miyaura couplings.
Cross-Validation: Where Experiment and Computation Converge
The true power of this dual approach lies in the cross-validation of the results. The high experimental yield aligns with the computationally predicted exergonic nature of the reaction. The necessity of heating the reaction to 80-110 °C in the experimental protocol is justified by the calculated activation energy barrier for the rate-limiting oxidative addition step.
Furthermore, computational modeling can help to rationalize experimental observations that might be difficult to explain otherwise. For instance, if a particular aryl halide gives a low yield, DFT calculations could reveal an unusually high activation barrier for oxidative addition or an unfavorable electronic or steric interaction in the transition state.
Data Summary
| Parameter | Experimental Observation | Computational Prediction |
| Reaction Feasibility | High product yield (typically >70%) | Negative overall free energy change (exergonic) |
| Reaction Conditions | Requires heating (80-110 °C) | Activation energy barrier of ~15-20 kcal/mol |
| Role of Base | Essential for the reaction to proceed | Facilitates the transmetalation step |
| Product Structure | Confirmed by NMR and MS | Lowest energy product conformation |
Experimental Workflow Visualization
Caption: A flowchart of the experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Symbiotic Approach to Chemical Research
The cross-validation of experimental results with computational predictions provides a powerful paradigm for modern chemical research. For the Suzuki-Miyaura coupling of this compound, this integrated approach allows for a deeper understanding of the reaction mechanism and provides a rational basis for reaction optimization. While experimental work remains the gold standard for validating chemical transformations, computational chemistry offers an invaluable tool for prediction, rationalization, and the design of new and improved synthetic methodologies. This synergistic relationship between the lab bench and the computer model is essential for accelerating innovation in drug discovery and materials science.
References
-
Ayogu, J. I., & Ukoha, P. O. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(11), 4123-4128. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(22), 5293-5301. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
A Technical Guide to the Evolving Role of Phenoxathiin-4-Boronic Acid in Catalysis: From Reagent to Advanced Electrophile Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating the Role of Phenoxathiin-4-Boronic Acid in Modern Catalysis
This compound, a unique heteroaromatic organoboron compound, has traditionally been of interest for its fluorescent properties, particularly in the sensing of saccharides[1]. However, its role in transition metal catalysis is evolving beyond that of a simple nucleophilic coupling partner in Suzuki-Miyaura reactions. Recent advancements have highlighted a more nuanced and powerful application: its transformation into a phenoxathiinium salt, a highly effective electrophilic partner in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth investigation into the mechanism of action of catalysts interacting with this compound and its derivatives. We will objectively compare its utility and performance, not as a direct catalyst, but as a precursor to a key reactant, benchmarked against traditional cross-coupling methodologies. This analysis is grounded in experimental data to provide a clear, evidence-based perspective for researchers seeking to leverage this versatile molecule in complex organic synthesis.
The Dual Reactivity of this compound: A Mechanistic Overview
This compound can participate in palladium-catalyzed cross-coupling reactions in two distinct ways:
-
As a Nucleophile in Suzuki-Miyaura Cross-Coupling: In its conventional role, this compound can act as a nucleophilic partner in the Suzuki-Miyaura reaction. The catalytic cycle, illustrated below, follows the generally accepted mechanism involving oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the phenoxathiin moiety influences its reactivity in the transmetalation step.
-
As a Precursor to an Electrophile for Hiyama-Type Cross-Coupling: A more recent and arguably more impactful application involves the conversion of this compound into a phenoxathiinium salt. This transformation is typically achieved through a copper-mediated reaction. The resulting phenoxathiinium salt then serves as a potent electrophile in palladium-catalyzed Hiyama-type cross-coupling reactions with organosilanes. This two-step sequence opens up new avenues for carbon-carbon bond formation.
Mechanism 1: this compound in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and this compound can be employed as a nucleophilic reagent. The generally accepted catalytic cycle is depicted below.
Figure 1: The Suzuki-Miyaura catalytic cycle with this compound as the nucleophile.
The key step for this compound is the transmetalation, where the phenoxathiin moiety is transferred from the boron atom to the palladium center. The efficiency of this step is influenced by the electronic properties of the boronic acid. Electron-rich heteroaryl boronic acids, like the phenoxathiin derivative, generally exhibit good reactivity.
Mechanism 2: A Two-Step Approach - Synthesis of Phenoxathiinium Salts and Subsequent Hiyama-Type Coupling
This innovative approach repositions the phenoxathiin moiety as an electrophile.
Step 1: Copper-Mediated Synthesis of Phenoxathiinium Salts
Recent research has demonstrated an efficient copper-mediated synthesis of aryl sulfonium salts, including phenoxathiinium salts, from arylboronic acids.
Figure 2: Workflow for the synthesis of phenoxathiinium salts from this compound.
Step 2: Palladium-Catalyzed Hiyama-Type Cross-Coupling
The synthesized phenoxathiinium salt then acts as an electrophile in a palladium-catalyzed Hiyama-type cross-coupling with an organosilane.
Figure 3: The Hiyama-type catalytic cycle using a phenoxathiinium salt as the electrophile.
Comparative Performance Analysis
While direct, side-by-side comparisons of this compound with other heteroaryl boronic acids in Suzuki-Miyaura reactions under identical conditions are not extensively documented in the literature, we can infer performance based on general principles and available data for similar structures. Electron-rich heteroaryl boronic acids are generally good nucleophiles in Suzuki-Miyaura couplings. However, the true advantage of this compound lies in its conversion to a phenoxathiinium salt, enabling a different mode of reactivity.
The following table compares the traditional Suzuki-Miyaura approach with the two-step phenoxathiinium salt Hiyama-type coupling.
| Feature | Suzuki-Miyaura Coupling (with this compound) | Two-Step Phenoxathiinium Salt Hiyama-Type Coupling |
| Role of Phenoxathiin Moiety | Nucleophile | Electrophile |
| Coupling Partner | Aryl/vinyl halides/triflates | Organosilanes |
| Key Catalyst | Palladium complex | Copper salt (Step 1), Palladium complex (Step 2) |
| Advantages | Single step, well-established methodology | Access to different coupling partners, high efficiency, broad functional group tolerance in the Hiyama step.[2] |
| Disadvantages | Potential for side reactions like protodeboronation | Two-step process, requires synthesis of the intermediate salt |
Experimental Protocols
Protocol 1: General Procedure for Copper-Mediated Synthesis of Phenoxathiinium Salts
This protocol is adapted from the work of Guo and Wang, who developed a method for the synthesis of aryl sulfonium salts from arylboronic acids[3].
Materials:
-
This compound
-
Phenoxathiine
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Trifluoromethanesulfonic anhydride ((TfO)₂O)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), phenoxathiine (1.2 equiv.), and Cu(OTf)₂ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DCE via syringe.
-
Add (TfO)₂O (2.0 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
The crude phenoxathiinium salt can be isolated and purified by standard methods, such as precipitation and washing with a non-polar solvent.
Protocol 2: General Procedure for Palladium-Catalyzed Hiyama-Type Coupling of Phenoxathiinium Salts
This protocol is based on the work of Cao et al., who developed a Hiyama-type coupling of aryl thianthrenium and phenoxathiinium salts[2].
Materials:
-
Phenoxathiinium salt (synthesized as per Protocol 1)
-
Organosilane (e.g., phenyltrimethoxysilane)
-
Palladium catalyst (e.g., Pd(tBu₃P)₂)
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
Procedure:
-
To an oven-dried Schlenk tube, add the phenoxathiinium salt (1.0 equiv.), the organosilane (1.5-2.0 equiv.), and the palladium catalyst (e.g., 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DCM via syringe.
-
Add a solution of TBAF (2.0 equiv.) in a suitable anhydrous solvent (e.g., THF).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a versatile reagent whose utility in catalysis extends beyond its traditional role as a nucleophile in Suzuki-Miyaura reactions. The ability to transform it into a highly reactive and stable phenoxathiinium salt provides an alternative and powerful strategy for the construction of complex molecular architectures through Hiyama-type cross-coupling. This two-step approach offers a complementary method to traditional cross-coupling reactions, expanding the toolbox for synthetic chemists. For researchers in drug development and materials science, the insights into these distinct mechanistic pathways allow for more strategic and efficient synthetic planning, ultimately accelerating the discovery and development of novel molecules.
References
-
Pharmaffiliates. This compound. [Link]
-
Guo, X., & Wang, P. (2023). Cu-Mediated Thianthrenation and Phenoxathiination of Arylborons. Journal of the American Chemical Society, 145(18), 10431–10440. [Link]
-
ResearchGate. Cu-Mediated Thianthrenation and Phenoxathiination of Arylborons. [Link]
-
Cao, Z.-W., et al. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26(31), 6681–6686. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenoxathiin-4-boronic acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. Phenoxathiin-4-boronic acid, a versatile chemosensor used for its fluorescent properties when binding to sugars, is a valuable tool in modern research.[1] However, its proper management, from handling to final disposal, is paramount to ensuring a safe, compliant, and environmentally conscious laboratory environment.
This guide provides an in-depth, procedural framework for the disposal of this compound. It moves beyond a simple checklist to explain the scientific rationale behind each step, empowering you to make informed decisions that protect yourself, your colleagues, and the ecosystem.
Hazard Identification and Safety Profile
Understanding the inherent risks of a compound is the foundational step in its safe management. This compound is an organoboron, organosulfur compound that requires careful handling.
Chemical Profile:
-
Chemical Name: this compound[2]
-
Appearance: Typically a solid, white to beige crystalline powder.[4]
While many boronic acids are regarded for their low toxicity in biological systems, this does not negate the need for cautious handling in a laboratory setting.[5] The primary hazards associated with this compound, in line with similar boronic acid derivatives, involve direct contact and inhalation.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
This data is synthesized from supplier safety information.[6]
The causality behind these classifications is direct chemical irritation. The boronic acid moiety can interact with biological molecules, and the fine particulate nature of the solid can irritate the respiratory tract if inhaled. Furthermore, as an organosulfur compound, its degradation in the environment can contribute to soil and water acidification, making indiscriminate disposal unacceptable.[7][8]
Immediate Safety & Personal Protective Equipment (PPE)
Before any handling or disposal activity, the establishment of a robust safety barrier is critical. All operations involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[9][10][11]
Mandatory PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[10][12]
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.[9][13]
The Core Principle of Disposal: Hazardous Waste Management
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular municipal trash.[9][13][14] Doing so poses a direct threat to aquatic ecosystems and violates regulatory compliance.[14]
All waste materials containing this compound must be treated as hazardous chemical waste . The disposal lifecycle should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][12][15]
Step-by-Step Disposal and Decontamination Protocols
Adherence to a systematic protocol ensures safety and compliance. The following steps detail the proper procedures for waste segregation, collection, and container decontamination.
Experimental Protocol 1: Waste Collection and Segregation
-
Characterize and Segregate: All waste streams must be properly characterized. This compound waste should be segregated from other chemical waste, particularly from strong acids, bases (e.g., bleach), or oxidizers, to prevent potentially dangerous reactions.[9][14]
-
Solid Waste Collection:
-
Carefully transfer all unused solid this compound, contaminated weighing papers, and used PPE (e.g., gloves, wipes) into a designated, sealable hazardous waste container.[9][12]
-
This container should be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and kept closed at all times except when adding waste.[15]
-
-
Liquid Waste Collection:
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "100124-07-0."
-
For liquid waste, list all components, including solvents and estimated concentrations.[12]
-
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection.[9][10]
Experimental Protocol 2: Decontamination of Empty Containers
-
Initial Rinse (Hazardous Waste Collection): In a chemical fume hood, rinse the empty container three times with a suitable laboratory solvent (e.g., acetone or ethanol). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste as it will contain significant chemical residue.[9] It is best practice to collect all three rinses as hazardous waste.
-
Final Cleaning: After the solvent rinse, the container can be washed with soap and water.
-
Final Disposal: The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[9]
Emergency Procedure: Spill Management
In the event of a spill, a calm and methodical response is essential to mitigate exposure and contamination.
-
Alert and Assess: Alert personnel in the immediate area. If the spill is large or if dust is generated, evacuate the area.
-
Protect Yourself: Don the appropriate PPE as described in Section 2 before attempting cleanup. Ensure adequate ventilation, preferably within a fume hood.[10][11]
-
Containment: Prevent the spilled material from entering drains or waterways.[12]
-
Cleanup:
-
For Solid Spills: Gently sweep or scoop the material to avoid generating dust.[10][11] Place the collected solid and the cleaning tools into the designated hazardous solid waste container.
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Place the contaminated absorbent material into the hazardous solid waste container.[12]
-
-
Decontaminate: Wipe down the spill area with soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[12]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.[12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams related to this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Boronic acid, B-4-phenoxathiinyl- | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound, CasNo.100124-07-0 BOC Sciences United States [bocscichem.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aobchem.com [aobchem.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. open.alberta.ca [open.alberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. benchchem.com [benchchem.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. laballey.com [laballey.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
